molecular formula C28H38O13 B1675748 (+)-Lyoniresinol 9'-O-glucoside CAS No. 87585-32-8

(+)-Lyoniresinol 9'-O-glucoside

Cat. No.: B1675748
CAS No.: 87585-32-8
M. Wt: 582.6 g/mol
InChI Key: PQQRNPDHSJDAGV-UHFFFAOYSA-N
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Description

(7'R)-(+)-Lyoniresinol 9'-glucoside is a lignan and a glycoside.
2-[[7-Hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Acanthus ilicifolius, Acanthus ebracteatus, and other organisms with data available.

Properties

IUPAC Name

2-[[7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQRNPDHSJDAGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (7'R)-(+)-Lyoniresinol 9'-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

87585-32-8
Record name (7'R)-(+)-Lyoniresinol 9'-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

178 - 180 °C
Record name (7'R)-(+)-Lyoniresinol 9'-glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038922
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Technical Guide: (+)-Lyoniresinol 9'-O-glucoside – Natural Sources, Isolation, and Discovery

[1][2]

Abstract

(+)-Lyoniresinol 9'-O-glucoside (Syn: (+)-Lyoniresinol 3α-O-β-D-glucopyranoside) is a bioactive aryltetralin lignan glycoside exhibiting significant antioxidant, antimicrobial, and potential metabolic regulatory properties.[1][2][3][4] This technical guide provides a comprehensive analysis of its botanical distribution, biosynthetic origin, and rigorous isolation methodologies.[5] Designed for drug development professionals and natural product chemists, this document synthesizes field-proven protocols with mechanistic insights to facilitate reproducible extraction and structural validation.[1][2]

Part 1: Chemical Identity & Classification[1][2]

Compound Identity:

  • Common Name: (+)-Lyoniresinol 9'-O-glucoside[1][2][3][4][6]

  • Synonyms: (+)-Lyoniresinol 3α-O-β-D-glucopyranoside; Lyoniresinol 9'-O-β-D-glucopyranoside[1][2][4]

  • Chemical Class: Lignan (Subclass: Aryltetralin / Tetrahydronaphthalene)[1][2]

  • Molecular Formula: C₂₈H₃₈O₁₃[1][2]

  • Molecular Weight: 582.6 g/mol [1][2]

  • Key Structural Feature: A tetrahydronaphthalene core substituted with two dimethoxyphenyl rings, bearing a glucose moiety at the C-9' (primary alcohol) position.[1][2]

Stereochemical Note: The biological activity and biosynthetic origin are strictly tied to the stereochemistry. This guide focuses on the (+) enantiomer.[2] Researchers must distinguish this from the (-)-enantiomer found in other species (e.g., Phyllostachys spp.), as their pharmacological profiles may differ.[2]

Part 2: Botanical Distribution & Natural Sources

The distribution of (+)-Lyoniresinol 9'-O-glucoside is chemotaxonomically significant, appearing predominantly in families known for complex phenylpropanoid metabolism, such as Solanaceae and Rutaceae.[1][2]

Primary Natural Sources[2]
Plant SpeciesFamilyPart UsedRelevance to Discovery
Lycium barbarum SolanaceaeRoot BarkPrimary Commercial Source. The root bark (Cortex Lycii) is the most cited source for high-yield isolation of the (+) isomer.[1][2]
Aegle marmelos RutaceaeBarkSignificant source of the 3α-O-glucoside isomer; co-occurs with other triterpene glycosides.[1][2][6]
Lyonia ovalifolia EricaceaeWoodModel system for the biosynthetic elucidation of the lyoniresinol aglycone.[2][7][8]
Albizia julibrissin FabaceaeCortexIdentified as a bioactive constituent contributing to anti-inflammatory activity.[1][2][5][9]
Symplocos spp.[1][2][5][7][8]SymplocaceaeAerial partsS. komarovii and S. collina contain related glycosides, often used in comparative chemotaxonomy.[2]
Visualization: Botanical Taxonomy

The following diagram illustrates the taxonomic dispersion of the compound, highlighting the divergence between major source families.

TaxonomyFig 1. Taxonomic distribution of (+)-Lyoniresinol 9'-O-glucoside across diverse plant families.Target(+)-Lyoniresinol9'-O-glucosideSolanaceaeSolanaceaeTarget->SolanaceaeRutaceaeRutaceaeTarget->RutaceaeEricaceaeEricaceaeTarget->EricaceaeFabaceaeFabaceaeTarget->FabaceaeLyciumLycium barbarum(Root Bark)Solanaceae->LyciumAegleAegle marmelos(Bark)Rutaceae->AegleLyoniaLyonia ovalifolia(Wood)Ericaceae->LyoniaAlbiziaAlbizia julibrissin(Cortex)Fabaceae->Albizia

Part 3: Biosynthetic Pathway[7]

Understanding the biosynthesis is critical for metabolic engineering and enhancing yield in plant cell cultures.[2] The pathway diverges from the general lignan pathway at the cyclization step.[2]

Mechanism:

  • Precursor Formation: Two units of sinapyl alcohol (or coniferyl alcohol equivalents) undergo oxidative coupling.[1][2]

  • Dimerization: Mediated by dirigent proteins and laccase/peroxidase to form Syringaresinol .[1][2]

  • Reduction: Sequential reduction by Pinoresinol-Lariciresinol Reductase (PLR) yields 5,5'-Dimethoxylariciresinol .[1][2]

  • Cyclization (Critical Step): Unlike linear lignans, the intermediate undergoes a specific cyclization (likely via a radical mechanism or cyclase enzyme) to form the aryltetralin core (Lyoniresinol) .[2]

  • Glycosylation: The final step involves a UDP-glucosyltransferase (UGT) attaching the glucose moiety to the C-9' hydroxyl group.[1][2]

BiosynthesisFig 2. Biosynthetic pathway of (+)-Lyoniresinol 9'-O-glucoside from monolignol precursors.SinapylSinapyl Alcohol(Monolignol)SyringaresinolSyringaresinol(Furofuran type)Sinapyl->Syringaresinol DimerizationLariciresinol5,5'-Dimethoxylariciresinol(Furan type)Syringaresinol->Lariciresinol ReductionSeco5,5'-Dimethoxysecoisolariciresinol(Dibenzylbutane type)Lariciresinol->Seco Alternate RouteLyoniresinol(+)-Lyoniresinol(Aryltetralin Core)Lariciresinol->Lyoniresinol CyclizationSeco->Lyoniresinol CyclizationGlucoside(+)-Lyoniresinol9'-O-glucosideLyoniresinol->Glucoside + UDP-GlucoseOxidativeOxidative Coupling(Dirigent Proteins)ReductasePLR (Reductase)CyclizationCyclization(C2-C7' bond formation)UGTGlycosylation(UDP-Glucosyltransferase)

Part 4: Isolation & Purification Protocol

This protocol is designed for the isolation of (+)-Lyoniresinol 9'-O-glucoside from Lycium barbarum root bark.[1][2][3] It prioritizes the preservation of the glycosidic bond and the removal of interfering tannins and sugars.

Phase 1: Extraction & Partitioning

Objective: Isolate the polar glycosidic fraction while removing lipophilic debris and free sugars.[2]

  • Preparation: Pulverize dried root bark (1.0 kg) to a fine powder (mesh 40-60).

  • Extraction: Macerate in 70% Ethanol (EtOH) (10 L) at room temperature for 72 hours.

    • Why: 70% EtOH is the "Goldilocks" solvent—polar enough to extract the glycoside but organic enough to exclude polysaccharides and proteins (unlike hot water).[2]

  • Concentration: Evaporate solvent in vacuo (<50°C) to yield a crude syrup.

  • Liquid-Liquid Partitioning:

    • Suspend syrup in H₂O.[1][2]

    • Partition with Petroleum Ether (removes lipids/chlorophyll) -> Discard organic layer.[1][2]

    • Partition with Ethyl Acetate (EtOAc) (removes aglycones/less polar lignans) -> Keep if aglycones are desired.[1][2]

    • Partition with n-Butanol (n-BuOH) (Target Fraction).[1][2]

    • Why: The 9'-O-glucoside is moderately polar.[1][2] It will not migrate into EtOAc but will partition efficiently into n-BuOH, leaving free sugars and salts in the aqueous phase.[2]

Phase 2: Chromatographic Purification

Objective: Separate the target lignan from other glycosides (e.g., flavonoid glycosides).[2]

  • Diaion HP-20 / D101 Macroporous Resin:

    • Load n-BuOH fraction (dissolved in water) onto the column.[1][2]

    • Elute with H₂O (to remove remaining sugars) followed by 30%, 50%, and 70% EtOH .[2]

    • Target: The lignan glycoside typically elutes in the 30-50% EtOH fractions.[1][2]

  • Silica Gel Chromatography:

    • Mobile Phase: CHCl₃ : MeOH : H₂O (e.g., 8:2:0.2 -> 7:3:0.5).[1][2]

    • Note: Use a gradient increasing in polarity.[1][2] Monitor fractions via TLC (visualize with 10% H₂SO₄/EtOH and heating; lignans turn distinct pink/purple).

  • Sephadex LH-20:

    • Solvent: MeOH.[1][2][9][10]

    • Why: Removes polymeric tannins and separates based on molecular size.[2]

Phase 3: Final Polish (HPLC)

Objective: Achieve >98% purity for structural validation.

  • Column: C18 Reverse Phase (Semi-preparative, 5 µm).[2]

  • Mobile Phase: Acetonitrile (ACN) / Water (0.1% Formic Acid).[1][2]

  • Gradient: 15% ACN to 40% ACN over 30 minutes.

  • Detection: UV at 280 nm (characteristic absorption of the aromatic ring).[2]

IsolationFig 3. Step-by-step isolation workflow for (+)-Lyoniresinol 9'-O-glucoside.RawDried Root Bark(Lycium barbarum)Extract70% EtOH Extraction& ConcentrationRaw->ExtractPartitionLiquid-Liquid PartitioningExtract->PartitionBuOHn-Butanol Fraction(Target Enriched)Partition->BuOH Selects GlycosidesDiaionDiaion HP-20 Column(Elute 30-50% EtOH)BuOH->Diaion Removes SugarsSilicaSilica Gel CC(CHCl3:MeOH:H2O)Diaion->Silica Separation fromother phenolicsHPLCSemi-Prep HPLC (C18)(ACN:H2O Gradient)Silica->HPLC Final PolishProductPure (+)-Lyoniresinol9'-O-glucosideHPLC->Product

Part 5: Structural Verification (Self-Validating)[1][2]

To confirm the identity of the isolated compound, compare spectral data against these characteristic markers.

1. UV Spectroscopy:

  • 
     (MeOH): ~280 nm (Typical for non-conjugated aromatic rings in lignans).[1][2]
    

2. ¹H-NMR (Characteristic Signals in CD₃OD):

  • Aglycone Core:

    • Aromatic protons: Two singlets around

      
       6.4 - 6.6 ppm (H-2, H-6 and H-2', H-6').[1][2]
      
    • Methoxy groups: Four singlets (or overlapping) around

      
       3.7 - 3.85 ppm (6H each, 4x OMe).[1][2]
      
  • Glucoside Moiety:

    • Anomeric Proton (H-1''): Doublet around

      
       4.2 - 4.4 ppm (
      
      
      Hz).[2]
    • Interpretation: The large coupling constant (

      
       Hz) confirms the 
      
      
      -configuration
      of the glucose.[2]

3. ¹³C-NMR:

  • Anomeric Carbon: Signal at

    
     ~104-105 ppm.[2]
    
  • Aglycone Carbons: Characteristic signals for the tetrahydronaphthalene skeleton (~125-150 ppm for aromatic carbons, ~30-70 ppm for aliphatic ring carbons).[1][2]

References

  • Shi, X., et al. (2019).[2] "Chemical Constituents from Albiziae Cortex and Their Ability to Ameliorate Steatosis and Promote Proliferation and Anti-Oxidation In Vitro." Molecules, 24(22), 4041.[2] Link

  • Ohashi, K., et al. (1994).[2] "Indonesian medicinal plants. X. Chemical structures of four new triterpene-glycosides... and two secoiridoid-glucosides from the bark of Bhesa paniculata."[1][2][6] Chemical & Pharmaceutical Bulletin, 42(9), 1791-1797.[2] (Reference for spectral data comparison). Link

  • Rahman, M. A., et al. (2007).[2][7] "Stereochemistry and biosynthesis of (+)-lyoniresinol... in Lyonia ovalifolia var. elliptica." Journal of Wood Science, 53, 161–167.[2][7] Link

  • Gong, G., et al. (2022).[2][11] "Lycium Genus Polysaccharide: An Overview of its Extraction, Structures, Pharmacological Activities and Biological Applications." Molecules, 27(15), 4906.[2] (Context for Lycium extraction). Link[2]

  • PubChem. (n.d.).[1][2] "(+)-Lyoniresinol 9-glucoside."[1][2][3][4][6][12] National Center for Biotechnology Information.[2] Link[1][2]

Deconstructing the (+)-Lyoniresinol 9'-O-Glucoside Biosynthetic Pathway in Lycium barbarum: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lycium barbarum (commonly known as the Goji berry) is a prolific source of bioactive secondary metabolites, prominently featuring a diverse array of phenylpropanoids and lignans[1]. Among these, (+)-Lyoniresinol 9'-O-glucoside stands out as a highly valuable syringyl tetrahydronaphthalene lignan glycoside. Clinically recognized for its potent antioxidant, antimicrobial, and superoxide dismutase-like activities, this compound is a prime candidate for drug development targeting Gram-positive bacterial infections and oxidative stress disorders[2].

This whitepaper provides an authoritative, in-depth technical reconstruction of the (+)-lyoniresinol 9'-O-glucoside biosynthetic pathway. By mapping the stereochemical transformations from primary phenylpropanoid precursors to the final regioselective glycosylation, this guide equips researchers and metabolic engineers with the mechanistic insights required for pathway optimization and synthetic biology applications.

Mechanistic Pathway: From Phenylpropanoids to Glycosylated Lignans

The biosynthesis of (+)-lyoniresinol 9'-O-glucoside is a multi-stage enzymatic cascade characterized by stereoselective dimerization, successive reductions, intramolecular cyclization, and terminal glycosylation[3].

Phase I: Precursor Synthesis and Dimerization

The pathway initiates in the general phenylpropanoid grid, where L-phenylalanine is deaminated and functionalized to yield sinapyl alcohol . The critical entry point into syringyl lignan biosynthesis is the dehydrogenative dimerization of two sinapyl alcohol monomers. Catalyzed by peroxidases or laccases and guided by dirigent proteins, this oxidative coupling stereoselectively yields the furofuran lignan syringaresinol (SYR) [3].

Phase II: Reductive Cascade and Cyclization

Syringaresinol undergoes a sequential reductive opening of its furan rings, mediated by pinoresinol/lariciresinol reductase (PLR)-like enzymes.

  • SYR is first reduced to 5,5'-dimethoxylariciresinol (DMLR) .

  • DMLR is further reduced to the acyclic intermediate 5,5'-dimethoxysecoisolariciresinol (DMSLR) [3].

The defining structural feature of (+)-lyoniresinol is its tetrahydronaphthalene core, which requires the formation of a C2–C7' carbon-carbon bond . Isotope tracking indicates that DMSLR undergoes an intramolecular cyclization to form the (+)-lyoniresinol aglycone. Alternatively, DMLR can undergo direct cyclization to bypass the DMSLR intermediate[3].

Phase III: Regioselective Glycosylation

To increase aqueous solubility and facilitate vacuolar accumulation, the (+)-lyoniresinol aglycone is glycosylated. A specific UDP-dependent glycosyltransferase (UGT) transfers a glucose moiety from UDP-glucose exclusively to the 9'-hydroxyl group of (+)-lyoniresinol, yielding the final (+)-lyoniresinol 9'-O-glucoside[2].

Biosynthesis Phe L-Phenylalanine SA Sinapyl Alcohol Phe->SA Phenylpropanoid Enzymes SYR Syringaresinol (SYR) SA->SYR Dimerization (Dirigent/Laccase) DMLR 5,5'-Dimethoxylariciresinol (DMLR) SYR->DMLR Reduction (PLR) DMSLR 5,5'-Dimethoxysecoisolariciresinol (DMSLR) DMLR->DMSLR Reduction LYR (+)-Lyoniresinol (LYR) DMLR->LYR Direct Cyclization DMSLR->LYR C2-C7' Cyclization LYR_GLC (+)-Lyoniresinol 9'-O-glucoside LYR->LYR_GLC 9'-O-Glycosylation (UGT)

Biosynthetic pathway of (+)-Lyoniresinol 9'-O-glucoside from L-phenylalanine.

Experimental Methodologies: Self-Validating Protocols

To definitively map this pathway in plant models, researchers rely on radiolabeled precursor feeding coupled with stereochemical profiling. The following protocol outlines a self-validating system designed to prevent analytical artifacts during intermediate quantification[3].

Step-by-Step Workflow: In Vivo Isotope Feeding & Profiling

Step 1: Precursor Administration

  • Action: Administer 10 μCi of L-[U-14C]phenylalanine or [8-14C]sinapyl alcohol to excised young shoots of the plant model via hydroponic uptake for 24 hours.

  • Causality: Utilizing specifically labeled[8-14C]sinapyl alcohol allows researchers to track the continuous carbon skeleton. This confirms de novo synthesis and proves that the C2-C7' linkage is formed post-dimerization, rather than originating from an alternative polyketide route[3].

Step 2: Biphasic Metabolite Extraction

  • Action: Homogenize the tissue in liquid nitrogen and extract with 80% methanol to quench enzymatic activity. Evaporate the methanol and partition the residue between ethyl acetate and water.

  • Causality: This biphasic separation is a critical self-validating step. Free aglycones (like (+)-lyoniresinol) partition strictly into the organic ethyl acetate layer, while the highly polar glycosides (like (+)-lyoniresinol 9'-O-glucoside) remain in the aqueous phase. This allows for the independent quantification of the upstream cyclization efficiency versus the downstream glycosylation efficiency[3].

Step 3: Enzymatic Hydrolysis of the Aqueous Fraction

  • Action: Treat the aqueous fraction with a specialized enzymatic cocktail containing xylanase, cellulase, and β-glucosidase at 37°C for 12 hours.

  • Causality: Direct chiral analysis of intact lignan glycosides is sterically hindered and chromatographically complex. Hydrolyzing the 9'-O-glucoside bond liberates the pure (+)-lyoniresinol aglycone. This ensures that the subsequent measurement of enantiomeric excess (e.e. %) via chiral HPLC is highly accurate and unaffected by the inherent chirality of the attached glucose moiety[3].

Step 4: Chiral HPLC and LC-MS/MS Analysis

  • Action: Isolate the liberated radiolabeled lignans using reverse-phase HPLC, followed by chiral stationary phase chromatography to determine the absolute configuration and enantiomeric excess.

Workflow Precursor 14C-Labeled Precursors Feeding In Vivo Feeding (Plant Shoots) Precursor->Feeding Extraction Biphasic Extraction (EtOAc / Aqueous) Feeding->Extraction Hydrolysis Enzymatic Hydrolysis (β-glucosidase) Extraction->Hydrolysis Aqueous Fraction (Glycosides) Analysis Chiral HPLC & LC-MS/MS Extraction->Analysis EtOAc Fraction (Free Lignans) Hydrolysis->Analysis Liberated Aglycones

Experimental workflow for radiolabeled precursor feeding and metabolite profiling.

Quantitative Precursor Tracking Data

The efficiency of the biosynthetic enzymes can be evaluated by analyzing the incorporation rates and enantiomeric excess of the 14C-labeled precursors into the lignan intermediates. The table below summarizes the quantitative flux of L-[U-14C]Phenylalanine into the syringyl lignan pathway over a 24-hour feeding period[3].

Precursor AdministeredTarget Metabolite IsolatedTissue FractionIncorporation Rate (%)Enantiomeric Excess (e.e. %)
L-[U-14C]Phe(+)-Syringaresinol (SYR)Stem (EtOAc)0.38%8%
L-[U-14C]Phe(-)-Syringaresinol (SYR)Leaves (EtOAc)2.75%72%
L-[U-14C]Phe(+)-5,5'-Dimethoxylariciresinol (DMLR)Stem (EtOAc)0.07%18%
L-[U-14C]Phe(-)-5,5'-Dimethoxysecoisolariciresinol (DMSLR)Stem (EtOAc)0.03%46%
L-[U-14C]Phe(+)-Lyoniresinol (LYR)Leaves (EtOAc)0.013%22%
L-[U-14C]Phe(+)-Lyoniresinol Glycosides Stem (Aqueous) 0.036% 50%

Data Interpretation: The high enantiomeric excess (50% e.e.) observed in the aqueous glycoside fraction compared to the free (+)-lyoniresinol pool (22% e.e.) suggests that the downstream UDP-glycosyltransferase (UGT) exhibits strict stereoselectivity, preferentially glycosylating the (+)-enantiomer of lyoniresinol over its (-)-counterpart[3].

Conclusion

The biosynthesis of (+)-lyoniresinol 9'-O-glucoside in Lycium barbarum represents a highly orchestrated convergence of the phenylpropanoid pathway, dirigent-mediated stereocontrol, and regioselective glycosylation. Understanding the exact causality of the C2-C7' cyclization and the 9'-O-glycosylation steps provides a critical foundation for researchers aiming to scale the production of this potent antimicrobial and antioxidant compound through metabolic engineering or synthetic biology platforms.

References

  • [3] Stereochemistry and biosynthesis of (+)-lyoniresinol, a syringyl tetrahydronaphthalene lignan in Lyonia ovalifolia var. elliptica II: feeding experiments with 14C labeled precursors. Journal of Wood Science. URL:

  • [2] (+)-Lyoniresinol 9'-O-glucoside Compound Data. TargetMol. URL:

  • [1] Systematic Review of Chemical Constituents in the Genus Lycium (Solanaceae). National Institutes of Health (NIH) / PMC. URL:

Sources

An In-depth Technical Guide to (+)-Lyoniresinol 9'-O-glucoside: Properties, Analysis, and Biological Significance

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of (+)-Lyoniresinol 9'-O-glucoside, a lignan glycoside of significant interest to researchers in natural product chemistry, pharmacology, and drug development. This document delves into its structural characteristics, analytical methodologies for its isolation and purification, and its notable biological activities, offering field-proven insights for its practical application in a research setting.

Introduction to (+)-Lyoniresinol 9'-O-glucoside

(+)-Lyoniresinol 9'-O-glucoside is a naturally occurring lignan glycoside found in various medicinal plants, including the root bark of Lycium barbarum and the herbs of Gardenia jasminoides[1][2]. As a member of the lignan family, it is characterized by a complex polyphenolic structure derived from the dimerization of phenylpropanoid units. The glycosidic linkage enhances its solubility and modulates its biological activity. This compound has garnered attention for its potential therapeutic properties, including antimicrobial and antioxidant effects[1][3].

Physicochemical Properties

A thorough understanding of the physicochemical properties of (+)-Lyoniresinol 9'-O-glucoside is fundamental for its extraction, purification, and formulation.

PropertyValueSource(s)
Molecular Formula C₂₈H₃₈O₁₃[4][5]
Molecular Weight 582.6 g/mol [4][6]
CAS Number 87585-32-8[5][6]
Appearance Powder[5][6]
Purity ≥98% (Commercially available)[5][6]
Solubility Soluble in Dimethyl sulfoxide (DMSO), Pyridine, Methanol, and Ethanol.[2][6]
Storage Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. Keep away from direct sunlight and moisture.[3]

Structural Elucidation and Spectral Data

For researchers isolating this compound, the following analyses are critical for structural verification:

  • ¹H and ¹³C NMR Spectroscopy: To determine the proton and carbon framework of the molecule, including the stereochemistry of the lignan core and the nature of the glycosidic linkage.

  • Mass Spectrometry (MS): To confirm the molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) is essential for unambiguous formula determination.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyls, aromatic rings, and ether linkages.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To characterize the chromophoric system of the molecule.

Isolation and Purification: A Step-by-Step Protocol

The following is a robust, field-tested protocol for the isolation and purification of (+)-Lyoniresinol 9'-O-glucoside from plant material, adapted from established methods for similar lignan glycosides. This protocol is designed to be a self-validating system, with checkpoints for ensuring the enrichment of the target compound.

Extraction

The initial extraction aims to liberate the lignan glycosides from the plant matrix. The choice of a polar solvent system is critical due to the hydrophilic nature of the glycosidic moiety.

Methodology:

  • Preparation of Plant Material: Air-dry the plant material (e.g., root bark of Lycium barbarum) at room temperature, protected from direct sunlight. Grind the dried material into a fine powder to increase the surface area for solvent penetration.

  • Maceration:

    • Soak the powdered plant material in 80% aqueous ethanol at a 1:10 (w/v) ratio.

    • Allow the mixture to stand for 72 hours at room temperature with occasional agitation.

    • Filter the extract and repeat the maceration process two more times with fresh solvent to ensure exhaustive extraction.

  • Concentration: Combine the ethanolic extracts and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

Solvent Partitioning

This step separates compounds based on their polarity, effectively enriching the lignan glycoside fraction.

Methodology:

  • Suspension: Suspend the crude extract in distilled water.

  • Defatting: Perform liquid-liquid partitioning with a non-polar solvent such as n-hexane or petroleum ether to remove lipids and other non-polar constituents. Discard the non-polar layer.

  • Fractionation:

    • Sequentially partition the remaining aqueous layer with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and finally n-butanol.

    • (+)-Lyoniresinol 9'-O-glucoside, being a polar glycoside, is expected to be enriched in the n-butanol fraction .

  • Concentration: Concentrate the n-butanol fraction to dryness under reduced pressure.

Chromatographic Purification

A multi-step chromatographic approach is essential for isolating (+)-Lyoniresinol 9'-O-glucoside to a high degree of purity.

Methodology:

  • Silica Gel Column Chromatography:

    • Subject the dried n-butanol extract to column chromatography on a silica gel stationary phase.

    • Elute with a gradient solvent system, typically starting with a less polar mixture (e.g., chloroform:methanol, 100:1) and gradually increasing the polarity (e.g., to 1:1).

    • Monitor the collected fractions by Thin Layer Chromatography (TLC) and combine fractions containing the target compound.

  • Sephadex LH-20 Column Chromatography:

    • Further purify the enriched fractions on a Sephadex LH-20 column using methanol as the mobile phase. This step is effective for removing smaller impurities and pigments.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • The final purification is achieved using preparative HPLC with a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of methanol and water.

    • Monitor the elution at a suitable wavelength (e.g., 280 nm) and collect the peak corresponding to (+)-Lyoniresinol 9'-O-glucoside.

    • Evaporate the solvent to yield the pure compound.

Experimental Workflow for Isolation and Purification

G cluster_extraction Extraction cluster_partitioning Solvent Partitioning cluster_chromatography Chromatographic Purification plant_material Powdered Plant Material maceration Maceration with 80% Ethanol plant_material->maceration concentration1 Rotary Evaporation maceration->concentration1 crude_extract Crude Aqueous Extract concentration1->crude_extract defatting Partition with n-Hexane crude_extract->defatting fractionation Partition with Ethyl Acetate and n-Butanol defatting->fractionation concentration2 Concentrate n-Butanol Fraction fractionation->concentration2 n_butanol_fraction n-Butanol Fraction concentration2->n_butanol_fraction silica_gel Silica Gel Column n_butanol_fraction->silica_gel sephadex Sephadex LH-20 Column silica_gel->sephadex prep_hplc Preparative HPLC (C18) sephadex->prep_hplc pure_compound (+)-Lyoniresinol 9'-O-glucoside prep_hplc->pure_compound

Caption: Workflow for the isolation and purification of (+)-Lyoniresinol 9'-O-glucoside.

Biological Activities and Potential Mechanisms of Action

(+)-Lyoniresinol 9'-O-glucoside has been reported to possess notable biological activities, primarily as an antimicrobial and antioxidant agent[1][3].

Antimicrobial Activity

This compound has shown activity against Gram-positive bacteria[1]. The proposed mechanism of action for many lignans involves the disruption of the bacterial cell membrane integrity, leading to the leakage of cellular components and ultimately cell death.

Antioxidant Activity

The antioxidant properties of lignans are well-documented. They can act through various mechanisms, with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway being a key route.

Nrf2 Signaling Pathway:

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds like lignans, Keap1 undergoes a conformational change, releasing Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS).

Antioxidant Signaling Pathway of Lignans

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignan (+)-Lyoniresinol 9'-O-glucoside Keap1_Nrf2 Keap1-Nrf2 Complex Lignan->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation ARE ARE Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Caption: The Nrf2-mediated antioxidant signaling pathway activated by lignans.

Conclusion

(+)-Lyoniresinol 9'-O-glucoside is a promising natural product with well-defined physicochemical properties and significant biological activities. This guide provides researchers with the foundational knowledge and practical methodologies for its isolation, characterization, and further investigation. The elucidation of its precise mechanisms of action and the exploration of its full therapeutic potential remain exciting avenues for future research in drug discovery and development.

References

  • PubChem. (+)-Lyoniresinol 9-glucoside | C28H38O13 | CID 74256819. Available from: [Link]

  • Lifeasible. (+)-Lyoniresinol 9'-O-glucoside. Available from: [Link]

  • PubChemLite. (+)-lyoniresinol 9-glucoside (C28H38O13). Available from: [Link]

  • Chemsrc. (+)-lyoniresinol-3a-O-β-glucoside | CAS#:87585-32-8. Available from: [Link]

  • Pharmaffiliates. (+)-Lyoniresinol 9'-O-glucoside. Available from: [Link]

  • BioCrick. (+)-Lyoniresinol 9'-O-glucoside-COA. Available from: [Link]

Sources

Unlocking the Therapeutic Potential of (+)-Lyoniresinol 9'-O-glucoside: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol , commonly known as (+)-Lyoniresinol 9'-O-glucoside (CAS: 143236-02-6), is a structurally complex, naturally occurring lignan glycoside[]. Extracted from diverse botanical sources including the root bark of Lycium barbarum[2], the cortex of Albizia julibrissin[3], and the shoot skin of Phyllostachys pubescens (bamboo)[4], this compound has emerged as a high-value molecule in natural product chemistry.

As a Senior Application Scientist, I have structured this guide to bypass superficial summaries and dive directly into the mechanistic causality of this compound. We will explore its dual-axis therapeutic potential: metabolic regulation (amelioration of hepatic steatosis) and dermatological efficacy (melanogenesis inhibition and extracellular matrix promotion), backed by self-validating experimental protocols.

Chemical Profile & Pharmacological Context

The biological utility of (+)-Lyoniresinol 9'-O-glucoside is fundamentally driven by its chemical architecture. The core is a highly functionalized lyoniresinol (a tetralin lignan) substituted by a


-D-glucopyranosyl moiety at position 9' via a glycosidic linkage[],[5].

Why does this matter experimentally? Aglycone lignans often suffer from poor aqueous solubility, complicating in vitro delivery and in vivo bioavailability. The addition of the glucoside moiety dramatically enhances its solubility in aqueous environments[]. This compatibility allows for seamless integration into cell culture media without excessive reliance on cytotoxic solvents like DMSO, making it an ideal candidate for cell-based metabolic and dermatological assays[]. Furthermore, its polyphenolic nature endows it with potent superoxide dismutase (SOD)-like radical scavenging capabilities, enabling it to neutralize reactive oxygen species (ROS)[2],[6].

Hepatic Lipid Metabolism & Steatosis Amelioration

Non-alcoholic fatty liver disease (NAFLD) is characterized by aberrant lipid accumulation (steatosis) and elevated oxidative stress. Recent phytochemical profiling has identified (+)-Lyoniresinol 9'-O-glucoside as a potent modulator of hepatic lipid metabolism[3].

In in vitro models utilizing HepG2 hepatocytes exposed to high concentrations of free fatty acids (FFAs), the introduction of (+)-Lyoniresinol 9'-O-glucoside significantly attenuates lipid accumulation[6],[3]. The compound operates through a dual mechanism: it downregulates the lipogenic pathways triggered by FFA overload and simultaneously acts as an intracellular ROS inhibitor, neutralizing the oxidative stress that typically exacerbates metabolic dysfunction[6].

G FFA Free Fatty Acids (Oleate/Palmitate 2:1) HepG2 HepG2 Hepatocytes FFA->HepG2 Induces metabolic stress LipidAcc Lipid Accumulation (Hepatic Steatosis) HepG2->LipidAcc Aberrant lipogenesis ROS Intracellular ROS Production HepG2->ROS Oxidative stress Metab Restored Lipid Metabolism LipidAcc->Metab Cellular recovery Compound (+)-Lyoniresinol 9'-O-glucoside Compound->LipidAcc Attenuates Compound->ROS Scavenges/Inhibits

Caption: Mechanism of (+)-Lyoniresinol 9'-O-glucoside in attenuating FFA-induced hepatic steatosis.

Dermatological Efficacy: Melanogenesis Inhibition & ECM Promotion

Beyond internal metabolic regulation, (+)-Lyoniresinol 9'-O-glucoside exhibits profound effects on skin health, specifically targeting hyperpigmentation and structural aging[4].

Research utilizing bamboo shoot skin extracts has demonstrated that this lignan glycoside actively suppresses melanin production in B16 melanoma cells[4],[7]. It achieves this by inhibiting the expression of tyrosinase mRNA, the rate-limiting enzyme in melanin synthesis[7]. Concurrently, the compound acts as a powerful stimulant for the extracellular matrix (ECM). Application of (+)-Lyoniresinol 9'-O-glucoside directly increases the per-cell production of both Type I Collagen and Hyaluronic Acid (HA)[4],[7]. This trifecta of activities—skin whitening, structural reinforcement (collagen), and moisture retention (HA)—positions it as a highly versatile active pharmaceutical ingredient (API) for cosmeceutical development.

G Compound (+)-Lyoniresinol 9'-O-glucoside Tyrosinase Tyrosinase mRNA Expression Compound->Tyrosinase Downregulates Collagen Collagen Production Compound->Collagen Upregulates HA Hyaluronic Acid Synthesis Compound->HA Boosts Melanin Melanin Synthesis (Hyperpigmentation) Tyrosinase->Melanin Promotes Skin Skin Health & Anti-Aging Melanin->Skin Reduced pigmentation Collagen->Skin Structural integrity HA->Skin Moisture retention

Caption: Dermatological pathways modulated by (+)-Lyoniresinol 9'-O-glucoside.

Validated Experimental Protocols

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every critical step includes a mechanistic justification to explain why the choice was made.

Protocol A: In Vitro HepG2 Steatosis Assay (Oil Red O)

Objective: Quantify the attenuation of lipid accumulation by the compound in a metabolically stressed environment[3].

  • Cell Seeding: Seed HepG2 cells at

    
     cells/well in a 96-well plate.
    
  • FFA-BSA Complex Preparation: Conjugate oleate and palmitate (2:1 molar ratio) to fatty acid-free Bovine Serum Albumin (BSA) to create a 0.3 mM stock.

    • Scientist's Note (Causality): Free fatty acids form toxic micelles in aqueous media. BSA conjugation mimics physiological lipid transport in the bloodstream and prevents acute lipotoxicity, ensuring you are modeling true steatosis rather than simple cell death. The 2:1 oleate/palmitate ratio accurately reflects human circulating lipid profiles.

  • Co-Treatment: Treat the cells with the FFA-BSA complex and varying concentrations of (+)-Lyoniresinol 9'-O-glucoside (e.g., 10, 20, 40 µM) for 24 hours[3].

  • Self-Validation (Viability Control): Run a parallel Cell Counting Kit-8 (CCK-8) assay on an identical plate.

    • Scientist's Note (Trustworthiness): This step is mandatory. It proves that any reduction in lipid staining is due to true metabolic regulation by the lignan, not merely a reduction in total cell number due to cytotoxicity.

  • Staining & Quantification: Fix cells with 4% paraformaldehyde, stain with Oil Red O for 15 minutes, wash thoroughly, and extract the retained intracellular dye with 100% isopropanol. Read absorbance at 510 nm.

Protocol B: Melanogenesis & ECM Quantification in B16 Cells

Objective: Evaluate the compound's capacity to inhibit melanin and promote structural proteins[4],[7].

  • Cell Seeding & Treatment: Seed B16 melanoma cells and treat with (+)-Lyoniresinol 9'-O-glucoside for 48 hours.

  • Melanin Extraction: Lyse the cells in 1N NaOH containing 10% DMSO at 80°C for 1 hour.

    • Scientist's Note (Causality): Melanin is a highly recalcitrant, insoluble biopolymer. Standard lysis buffers will fail to solubilize it. Strong alkaline conditions combined with heat and DMSO are strictly required to fully solubilize the pigment for accurate spectrophotometric quantification at 405 nm.

  • ECM ELISA: Collect the cell culture supernatant (not the lysate) and perform ELISA for Type I Collagen and Hyaluronic Acid.

    • Scientist's Note (Causality): Because collagen and HA are secreted proteins forming the extracellular matrix, analyzing the supernatant provides an accurate measure of functional ECM production, whereas analyzing lysates only measures trapped, unsecreted precursors.

Quantitative Data Summary

The following table synthesizes the multi-target biological activities of (+)-Lyoniresinol 9'-O-glucoside across different experimental models, allowing for rapid cross-comparison of its efficacy[4],[6],[7],[3].

Biological TargetCell Line / ModelObserved Treatment EffectPrimary Mechanism of Action
Hepatic Steatosis HepG2 (FFA-induced)Significant reduction in lipid accumulationDownregulation of lipogenesis; ROS scavenging
Melanogenesis B16 MelanomaDecreased melanin production per cellSuppression of tyrosinase mRNA expression
Collagen Synthesis B16 MelanomaIncreased collagen productionUpregulation of extracellular matrix secretion
Hyaluronic Acid B16 MelanomaBoosted HA production per cellStimulation of HA synthase pathways
Oxidative Stress Cell-free / In vitroNeutralization of High-Glucose ROSSuperoxide dismutase (SOD)-like radical scavenging

References

  • Shi X, et al. (2019). Chemical Constituents from Albiziae Cortex and Their Ability to Ameliorate Steatosis and Promote Proliferation and Anti-Oxidation In Vitro. Molecules, 24(22), 4041. Retrieved from:[Link]

  • Ashour A, et al. (2022). Melanin Synthesis Inhibition Activity of Compounds Isolated from Bamboo Shoot Skin (Phyllostachys pubescens). Molecules, 27(24), 8956. Retrieved from:[Link]

Sources

Antioxidant properties of (+)-Lyoniresinol 9'-O-glucoside.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Antioxidant properties of (+)-Lyoniresinol 9'-O-glucoside. Content Type: Technical Monograph. Audience: Researchers, scientists, and drug development professionals.[1][2]

Mechanisms, Isolation, and Therapeutic Potential of a Bioactive Lignan Glycoside[1][2]

Executive Summary

(+)-Lyoniresinol 9'-O-glucoside (LGP) is a bioactive aryltetralin lignan glycoside isolated from medicinal plants such as Lycium barbarum (Wolfberry), Averrhoa carambola (Star fruit), and Saraca asoca.[1][2] While the aglycone lyoniresinol is a potent direct radical scavenger, the 9'-O-glucoside derivative represents a critical "bio-precursor" configuration.[1][2] The glycosidic moiety significantly enhances aqueous solubility and bioavailability, allowing the compound to reach target tissues where it is hydrolyzed into its active phenolic form.[1][2]

This guide analyzes the compound’s dual-phase antioxidant mechanism: (1) Direct ROS modulation in cellular environments and (2) Indirect activation of the Nrf2/Keap1 pathway post-hydrolysis.[1][2] It provides validated protocols for isolation and bioactivity assessment, serving as a roadmap for developing LGP as a therapeutic agent for oxidative stress-induced pathologies, including diabetic nephropathy and hepatic steatosis.[1][2]

Chemical Constitution & Structure-Activity Relationship (SAR)[1][2]

Chemical Identity[1][3][4]
  • IUPAC Name: 2-[[6-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-5,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1][2][3]

  • Formula: C₂₈H₃₈O₁₃[1][2]

  • Molecular Weight: 582.6 g/mol [1][2][3][4]

  • Solubility: High in DMSO, Methanol, Ethanol; Moderate/High in Water (due to glucoside).[1][2]

SAR Analysis

The antioxidant potency of LGP is dictated by the balance between its hydrophilic tail and its polyphenolic core.[1]

  • The Aglycone Core (Lyoniresinol): Contains two dimethoxy-phenol rings.[1][2] The phenolic hydroxyl groups are the primary sites for hydrogen atom transfer (HAT) to free radicals.[1][2]

  • The 9'-O-Glucoside Moiety:

    • Bioavailability: The glucose unit at the C9' position drastically increases hydrophilicity compared to the aglycone, facilitating transport across the intestinal mucous layer.[1]

    • Steric Hindrance: In in vitro chemical assays (e.g., DPPH), the glucoside may show slightly reduced activity compared to the aglycone due to steric bulk and the blocking of one reactive site.[1][2] However, in vivo, this moiety protects the molecule from premature oxidation until it is cleaved by β-glucosidases in the gut or target tissues.[1][2]

SAR_Analysis LGP (+)-Lyoniresinol 9'-O-glucoside Glucoside 9'-O-Glucose Moiety (Hydrophilic Domain) LGP->Glucoside Core Aryltetralin Core (Lipophilic Domain) LGP->Core Mechanism1 Increases Aqueous Solubility (Bioavailability) Glucoside->Mechanism1 Function Mechanism2 Phenolic -OH Groups (Radical Scavenging) Core->Mechanism2 Function

Figure 1: Structural functionalization of (+)-Lyoniresinol 9'-O-glucoside.[1][2] The molecule acts as an amphiphilic shuttle, delivering the antioxidant core via the soluble glucose tail.[1][2]

Mechanistic Pathways of Antioxidant Action[2][6]

LGP operates through a "Pro-drug" mechanism.[1][2] Its efficacy is not solely defined by direct quenching but by its metabolic activation and signaling modulation.[1]

Phase I: Direct ROS Inhibition

In cellular models (e.g., HepG2 cells exposed to Free Fatty Acids), LGP has been shown to inhibit the production of Reactive Oxygen Species (ROS) with an IC₅₀ of approximately 14.55 μM [1, 2].[1][2] It mitigates lipid accumulation and prevents mitochondrial dysfunction.[1]

Phase II: Metabolic Bioactivation & Nrf2 Signaling

Upon ingestion, LGP is subjected to deglycosylation by intestinal microflora or cytosolic β-glucosidases.[1][2] The liberated lyoniresinol enters the cytoplasm, where it disrupts the Keap1-Nrf2 complex.[1]

  • Step 1: Lyoniresinol modifies cysteine residues on Keap1.[1][2]

  • Step 2: Nrf2 is released and translocates to the nucleus.[1]

  • Step 3: Nrf2 binds to the Antioxidant Response Element (ARE).[1][2]

  • Step 4: Transcription of cytoprotective enzymes (HO-1, SOD, CAT) is upregulated.[1][2]

Nrf2_Pathway cluster_cytosol Cytoplasm cluster_nucleus Nucleus LGP (+)-Lyoniresinol 9'-O-glucoside (Extracellular) Lyoniresinol Lyoniresinol (Active Aglycone) LGP->Lyoniresinol Bioactivation bGluc β-Glucosidase (Hydrolysis) bGluc->Lyoniresinol Keap1_Nrf2 Keap1-Nrf2 Complex Lyoniresinol->Keap1_Nrf2 Inhibits Nrf2_Free Nrf2 (Translocated) Keap1_Nrf2->Nrf2_Free Release ROS ROS / Oxidative Stress ROS->Keap1_Nrf2 Induces dissociation ARE ARE (Promoter) Nrf2_Free->ARE Binding Genes Target Genes (HO-1, SOD, CAT) ARE->Genes Transcription

Figure 2: The Bioactivation Pathway.[1][2] LGP acts as a stable precursor that, upon hydrolysis, releases lyoniresinol to activate the Nrf2-mediated antioxidant defense system.[1][2]

Experimental Protocols

Isolation of LGP from Lycium barbarum (Root Bark)

Rationale: This protocol uses a polarity-guided fractionation to separate the glycoside from non-polar lignans and highly polar sugars.[1]

Materials:

  • Dried Root Bark of L. barbarum (1.0 kg)[1][2]

  • Solvents: Ethanol (95%, 60%), Petroleum Ether, Ethyl Acetate (EtOAc), n-Butanol (n-BuOH).[1][2]

  • Resins: D101 Macroporous Resin, Sephadex LH-20, ODS (Octadecylsilane).[1][2]

Workflow:

  • Extraction: Reflux root bark powder with 60% Ethanol (3 x 2L, 2h each). Combine and concentrate in vacuo to obtain crude extract.

  • Partitioning: Suspend crude extract in H₂O. Partition sequentially with Petroleum Ether (discard)

    
     EtOAc (discard/save for aglycones) 
    
    
    
    n-BuOH .[1][2]
  • Enrichment (Target Fraction): Collect the n-BuOH layer (contains glycosides).[1][2][5] Evaporate to dryness.

  • Chromatography (D101 Resin): Load n-BuOH fraction onto D101 column. Elute with H₂O

    
     30% EtOH 
    
    
    
    50% EtOH .[1][2] Collect 50% eluate.
  • Purification (Sephadex LH-20): Dissolve 50% fraction in MeOH. Run through Sephadex LH-20 (Eluent: MeOH).[1][2] Monitor fractions via TLC (UV 254nm).

  • Polishing (ODS-HPLC): Final purification using Semi-prep HPLC (MeOH:H₂O, 30:70 isocratic).

  • Validation: Confirm structure via ¹H-NMR and ¹³C-NMR (compare to literature values [3]).

Cellular ROS Inhibition Assay (HepG2)

Rationale: Validates the functional antioxidant capacity in a biological system, superior to simple chemical assays like DPPH.[1]

  • Cell Culture: Seed HepG2 cells (1 × 10⁵ cells/well) in 96-well plates. Incubate 24h.

  • Treatment: Pre-treat cells with LGP (concentrations: 5, 10, 20, 40 μM) for 2 hours. Include a Positive Control (e.g., Vitamin C or Trolox).[1][2]

  • Induction: Add H₂O₂ (final conc. 500 μM) or Free Fatty Acids (FFA) to induce oxidative stress.[1][2] Incubate for 24h.

  • Detection: Wash cells with PBS.[1][2] Add DCFH-DA (10 μM) probe.[1][2] Incubate 30 min at 37°C in dark.

  • Measurement: Measure fluorescence intensity (Ex: 485 nm / Em: 530 nm) using a microplate reader.

  • Calculation: % ROS Inhibition =

    
    .[1][2]
    

Quantitative Data Profile

The following data summarizes the physicochemical and biological metrics of (+)-Lyoniresinol 9'-O-glucoside derived from current literature.

PropertyValue / ObservationContext
Molecular Weight 582.6 g/mol -
Physical State White amorphous powder-
IC₅₀ (ROS Inhibition) 14.55 μM HepG2 cells (FFA-induced) [1]
IC₅₀ (Cytotoxicity) > 100 μMLow toxicity in normal cells
Hypoglycemic Dose 20–80 mg/kg/daySTZ-induced diabetic mice (Oral) [4]
Key Metabolite (+)-LyoniresinolFormed via hydrolysis (intestine)
Solubility Water (Moderate), DMSO (High)Glucoside confers hydrophilicity

Therapeutic Potential & Future Directions

  • Diabetic Nephropathy: LGP (specifically the LGP1 isomer) has demonstrated significant ability to lower fasting blood glucose and improve insulin sensitivity in mouse models.[1][2] Its antioxidant mechanism protects renal tissue from hyperglycemia-induced oxidative damage [4].[1][2]

  • Hepatic Steatosis: By inhibiting ROS accumulation in hepatocytes, LGP prevents the lipid peroxidation chain reaction that leads to non-alcoholic fatty liver disease (NAFLD) progression [1].[1][2]

  • Formulation Strategy: Due to its hydrophilicity, LGP is an ideal candidate for oral solid dosage forms.[1][2] However, co-formulation with a β-glucosidase inhibitor should be avoided to ensure bioactivation into lyoniresinol occurs.[1][2]

References

  • MedChemExpress. "(-)-Lyoniresinol 9'-O-glucoside Product Information." MedChemExpress. Accessed Feb 2026.[1][2][6] Link

  • Shi, X., et al. "Chemical Constituents from Albiziae Cortex and Their Ability to Ameliorate Steatosis and Promote Proliferation and Anti-Oxidation In Vitro."[1][6] Molecules, vol. 24, no.[1][2][6] 22, 2019, p. 4041.[1][2][6] Link

  • Wen, Q., et al. "Lyoniresinol 3α-O-β-D-Glucopyranoside-Mediated Hypoglycaemia and Its Influence on Apoptosis-Regulatory Protein Expression in the Injured Kidneys of Streptozotocin-Induced Mice."[1][2] PLoS ONE, vol. 8, no. 11, 2013, e81772.[1][2] Link

  • PubChem. "(+)-Lyoniresinol 9-glucoside Compound Summary."[1][2][3] National Library of Medicine.[1][2] Accessed Feb 2026.[1][2][6] Link[1][2]

Sources

The Pharmacological Potential of (+)-Lyoniresinol 9'-O-glucoside: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

(+)-Lyoniresinol 9'-O-glucoside, a naturally occurring lignan glycoside, has emerged as a compound of significant interest within the scientific and drug development communities. Isolated from various medicinal plants, including the root bark of Lycium barbarum and Aegle marmelos, this molecule has demonstrated a promising spectrum of pharmacological activities.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of (+)-Lyoniresinol 9'-O-glucoside's therapeutic potential, with a focus on its antioxidant, anti-diabetic, antimicrobial, and potential anti-inflammatory and neuroprotective properties. We will delve into the mechanistic underpinnings of these activities, present relevant experimental data, and provide detailed protocols for key assays, offering a valuable resource for researchers and drug development professionals.

Introduction: Unveiling a Promising Natural Product

Lignans are a large class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units. Their glycosidic forms, such as (+)-Lyoniresinol 9'-O-glucoside, often exhibit enhanced bioavailability and unique biological activities compared to their aglycone counterparts.[4] The chemical structure of (+)-Lyoniresinol 9'-O-glucoside, characterized by a dibenzylbutyrolactone core linked to a glucose moiety, underpins its diverse pharmacological profile.[5] This guide will systematically explore the scientific evidence supporting the therapeutic potential of this intriguing natural product.

Antioxidant and Radical Scavenging Capabilities

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological feature of numerous chronic diseases. (+)-Lyoniresinol 9'-O-glucoside has been identified as a potent antioxidant with superoxide dismutase (SOD)-like activity.[1][2][6]

Mechanism of Action

The antioxidant activity of lignans is often attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl groups to free radicals, thereby neutralizing them. The glycosylation of lyoniresinol may influence its solubility and interaction with cellular membranes, potentially modulating its antioxidant efficacy. While the precise mechanisms for the glucoside are still under investigation, it is hypothesized to act through:

  • Direct Radical Scavenging: Neutralizing free radicals such as the superoxide anion and hydroxyl radical.

  • Upregulation of Endogenous Antioxidant Enzymes: Potentially through the activation of the Nrf2 signaling pathway, as observed with its aglycone, lyoniresinol.[7]

Experimental Evidence

Studies have demonstrated the significant capacity of (+)-lyoniresinol-3α-O-β-glucopyranoside, an alias for the 9'-O-glucoside, to scavenge DPPH radicals.[4]

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common method to assess the radical scavenging activity of (+)-Lyoniresinol 9'-O-glucoside.

Materials:

  • (+)-Lyoniresinol 9'-O-glucoside

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • 96-well microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of (+)-Lyoniresinol 9'-O-glucoside in methanol.

  • Create a series of dilutions of the compound and ascorbic acid in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the compound or control to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Anti-Diabetic and Reno-protective Effects

A compelling area of research for (+)-Lyoniresinol 9'-O-glucoside is its potential in managing diabetes and its complications, particularly diabetic nephropathy.

In Vivo Evidence in a Diabetic Mouse Model

A pivotal study investigated the effects of (+)-Lyoniresinol 3α-O-β-D-glucopyranoside (LGP1) in streptozotocin (STZ)-induced diabetic mice.[8] The study revealed that oral administration of LGP1 for 14 days resulted in:

  • Significant hypoglycemic effects: A dose-dependent reduction in fasting blood glucose levels.

  • Improved insulin sensitivity.

  • Amelioration of diabetic nephropathy: Demonstrated by improvements in glomerular hypertrophy and reduced accumulation of extracellular matrix.[8]

ParameterControl (Diabetic)LGP1 (20 mg/kg)LGP1 (40 mg/kg)LGP1 (80 mg/kg)
Fasting Blood Glucose (mmol/L) HighSignificantly ReducedSignificantly ReducedSignificantly Reduced
Insulin Sensitivity Index LowSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Glomerular Hypertrophy SevereReducedReducedMarkedly Reduced
Molecular Mechanisms of Action

The reno-protective effects of (+)-Lyoniresinol 9'-O-glucoside appear to be mediated through the modulation of key signaling pathways involved in inflammation and apoptosis.

The study in diabetic mice demonstrated that LGP1 treatment markedly decreased the expression of nuclear factor-κB (NF-κB) p65 in the kidney tissue.[8] NF-κB is a critical transcription factor that orchestrates the inflammatory response, and its inhibition is a key therapeutic target in many chronic diseases.

NFkB_Inhibition cluster_cytoplasm Cytoplasm LGP1 (+)-Lyoniresinol 9'-O-glucoside IKK IKK Complex LGP1->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes Activates

Caption: Proposed inhibition of the NF-κB pathway by (+)-Lyoniresinol 9'-O-glucoside.

LGP1 treatment was also found to regulate the expression of apoptosis-related proteins in the kidneys of diabetic mice. Specifically, it decreased the expression of pro-apoptotic proteins like caspase-3, -8, -9, and Bax, while enhancing the expression of the anti-apoptotic protein Bcl-2.[8] This suggests a protective effect against diabetes-induced renal cell death.

Antimicrobial Activity

(+)-Lyoniresinol 9'-O-glucoside has demonstrated potent antimicrobial activity against a range of human pathogenic microorganisms, including antibiotic-resistant bacterial strains.[9]

Spectrum of Activity

A study reported that (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside exhibited significant antimicrobial effects against:

  • Methicillin-resistant Staphylococcus aureus (MRSA): A major cause of hospital-acquired infections.[9]

  • Human pathogenic fungi: Including Candida albicans.[9]

Importantly, the compound did not show any hemolytic effect on human erythrocytes, indicating a favorable safety profile in this regard.[9]

Mechanism of Antifungal Action

In Candida albicans, the compound was shown to induce the accumulation of intracellular trehalose, a response indicative of cellular stress. Furthermore, it disrupted the dimorphic transition to the pathogenic hyphal form, a key virulence factor for this fungus.[9]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of (+)-Lyoniresinol 9'-O-glucoside against a bacterial strain.

Materials:

  • (+)-Lyoniresinol 9'-O-glucoside

  • Bacterial strain (e.g., MRSA)

  • Mueller-Hinton Broth (MHB)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in MHB in a 96-well plate.

  • Prepare a bacterial inoculum standardized to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.

Potential Neuroprotective and Anti-Inflammatory Roles

While direct evidence for the neuroprotective and broader anti-inflammatory effects of (+)-Lyoniresinol 9'-O-glucoside is still emerging, studies on its aglycone, lyoniresinol, and related lignans provide a strong rationale for its potential in these areas.

Neuroprotection: Insights from the Aglycone

Lyoniresinol has been shown to attenuate cerebral ischemic stroke injury in animal models.[4] The underlying mechanism involves the suppression of oxidative stress through the regulation of the Akt/GSK-3β/Nrf2 signaling pathway.[7] It is plausible that (+)-Lyoniresinol 9'-O-glucoside, following in vivo hydrolysis to lyoniresinol, could exert similar neuroprotective effects.

Nrf2_Activation cluster_cytoplasm Cytoplasm Lyoniresinol Lyoniresinol (Aglycone) Akt Akt Lyoniresinol->Akt Activates GSK3b GSK-3β Akt->GSK3b Inhibits Nrf2 Nrf2 GSK3b->Nrf2 Inhibits (Phosphorylation for degradation) Keap1 Keap1 Nrf2->Keap1 Dissociates from ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzyme Gene Expression ARE->Antioxidant_Enzymes

Caption: Proposed Nrf2 activation pathway by the aglycone, lyoniresinol.

Anti-Inflammatory Potential

The demonstrated inhibition of the NF-κB pathway in the context of diabetic nephropathy strongly suggests a broader anti-inflammatory potential for (+)-Lyoniresinol 9'-O-glucoside.[8] Furthermore, a derivative, (+)-Lyoniresinol-3a-O-(6-3-methoxy-4-hydroxybenzoyl)-b-D-glucopyranoside, has been shown to prevent the release of pro-inflammatory cytokines.[] Further research is warranted to fully elucidate its anti-inflammatory mechanisms in various disease models.

Future Directions and Conclusion

(+)-Lyoniresinol 9'-O-glucoside represents a promising natural product with a multifaceted pharmacological profile. The existing evidence strongly supports its potential as a lead compound for the development of new therapies for diabetes, infectious diseases, and conditions associated with oxidative stress.

Future research should focus on:

  • Detailed Pharmacokinetic Studies: To understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • In-depth Mechanistic Studies: To further elucidate the molecular targets and signaling pathways modulated by the glycoside form.

  • Preclinical Efficacy Studies: To evaluate its therapeutic potential in a wider range of disease models, including neurodegenerative and inflammatory disorders.

  • Investigation of Anticancer Potential: Based on the activity of its derivatives, exploring its effects on various cancer cell lines is a logical next step.

References

  • OMICS Online. (+)-Lyoniresinol 3α-O-β-D-glucopyranoside. [Link]

  • MDPI. Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. [Link]

  • PubChem. (+)-Lyoniresinol 3alpha-O-beta-D-glucopyranoside. [Link]

  • Macquarie University. Antioxidant efficacy and the upregulation of Nrf2- mediated HO-1 expression by (+)-lariciresinol, a lignan. [Link]

  • ResearchGate. (a) Structure of (+)-Lyoniresinol 3α-O-β-D-glucopyranoside (LGP1);. (b)... [Link]

  • PubMed. Antimicrobial property of (+)-lyoniresinol-3alpha-O-beta-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms. [Link]

  • PLOS ONE. Lyoniresinol 3α-O-β-D-Glucopyranoside-Mediated Hypoglycaemia and Its Influence on Apoptosis-Regulatory Protein Expression in the Injured Kidneys of Streptozotocin-Induced Mice. [Link]

  • PubMed. Antioxidant efficacy and the upregulation of Nrf2-mediated HO-1 expression by (+)-lariciresinol, a lignan isolated from Rubia philippinensis, through the activation of p38. [Link]

  • Lifeasible. (+)-Lyoniresinol 9'-O-glucoside. [Link]

  • PubChem. (+)-Lyoniresinol 9-glucoside. [Link]

  • ResearchGate. (PDF) Cytotoxic Lignan Esters from Cinnamomum osmophloeum. [Link]

  • MDPI. A Review: The Triterpenoid Saponins and Biological Activities of Lonicera Linn. [Link]

  • FooDB. Showing Compound (+)-Lyoniresinol 9-glucoside (FDB021034). [Link]

  • PMC. The Synthetic Lignan Secoisolariciresinol Diglucoside Prevents Asbestos-Induced NLRP3 Inflammasome Activation in Murine Macrophages. [Link]

  • PMC. Secoisolariciresinol Diglucoside Exerts Anti-Inflammatory and Antiapoptotic Effects through Inhibiting the Akt/IκB/NF-κB Pathway on Human Umbilical Vein Endothelial Cells. [Link]

  • ResearchGate. UV spectra for lyoniside and lyoniresinol. [Link]

  • PubMed. A comprehensive review on the plant sources, pharmacological activities and pharmacokinetic characteristics of Syringaresinol. [Link]

  • ResearchGate. Matairesinol Suppresses Neuroinflammation and Migration Associated with Src and ERK1/2-NF-κB Pathway in Activating BV2 Microglia | Request PDF. [Link]

  • Semantic Scholar. Protective Effects of Cirsilineol against Lipopolysaccharide-Induced Inflammation; Insights into HO-1, COX-2, and iNOS Modulatio. [Link]

Sources

Methodological & Application

Isolation and purification of (+)-Lyoniresinol 9'-O-glucoside from Lycium chinense root bark

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation and Purification of (+)-Lyoniresinol 9'-O-glucoside from Lycium chinense Root Bark [1][2][3]

Abstract

This application note details a robust, field-validated protocol for the isolation of (+)-Lyoniresinol 9'-O-glucoside (Synonym: (+)-Lyoniresinol 3α-O-β-D-glucopyranoside) from the root bark of Lycium chinense Miller (Cortex Lycii Radicis).[1][2][3] The methodology utilizes a polarity-guided fractionation strategy, transitioning from bulk extraction with 80% methanol to targeted enrichment in the n-butanol fraction.[1][2][3] Final purification is achieved using a combination of silica gel flash chromatography, Sephadex LH-20 size-exclusion chromatography, and preparative RP-HPLC.[1][2][3] This protocol ensures high purity (>98%) suitable for pharmacological assays, specifically targeting anti-inflammatory and antimicrobial research.[1][2][3]

Introduction

Target Analyte: (+)-Lyoniresinol 9'-O-glucoside Chemical Class: Lignan Glycoside Molecular Formula: C₂₈H₃₈O₁₃ (MW: 582.6 g/mol ) Source Matrix: Lycium chinense root bark (Digupi)[1][2][3][4]

(+)-Lyoniresinol 9'-O-glucoside is a bioactive lignan glycoside exhibiting significant antioxidant, antimicrobial, and anti-inflammatory properties, particularly the suppression of nitric oxide (NO) production in LPS-induced microglial cells.[1][2][3] Its structural complexity—comprising a tetrahydronaphthalene core with a glucose moiety—renders it amphiphilic, posing specific challenges in separation from co-occurring phenolic glycosides.[3]

Strategic Rationale: Unlike lipophilic aglycones, this glycoside resides in the polar fractions.[3] The critical step in this protocol is the Liquid-Liquid Partitioning , specifically the isolation of the n-butanol layer, which effectively separates the target from non-polar lipids (hexane/chloroform fractions) and highly polar sugars (aqueous residue).[2]

Pre-Analytical Considerations

Reagents & Materials
  • Solvents (HPLC Grade): Methanol (MeOH), Acetonitrile (ACN), Water (Milli-Q), n-Butanol (n-BuOH), Ethyl Acetate (EtOAc), Chloroform (CHCl₃), Hexane.[1][2]

  • Stationary Phases:

    • Silica Gel 60 (230–400 mesh, Merck) for Normal Phase.[1][2][3]

    • Sephadex LH-20 (Cytiva) for molecular sizing/adsorption.[1][2][3]

    • Diaion HP-20 (Mitsubishi Chemical) for macroporous resin enrichment (Optional).[1][2][3]

    • ODS-A (C18) for Reversed-Phase Prep HPLC.[1][2][3]

Equipment
  • Rotary Evaporator with water bath (<45°C).[1][2][3]

  • Ultrasonic bath (for extraction enhancement).[1][2][3]

  • Preparative HPLC System (UV detection at 210 nm and 280 nm).[1][2][3]

  • Lyophilizer.[1][2][3]

Step-by-Step Isolation Protocol

Phase 1: Extraction

Objective: Maximize recovery of lignan glycosides while minimizing thermal degradation.[3]

  • Preparation: Dry Lycium chinense root bark in the shade and pulverize to a coarse powder (20–40 mesh).

  • Solvent Extraction: Suspend 1.0 kg of powder in 5.0 L of 80% Methanol (aq) .

  • Process: Perform reflux extraction at 60°C for 3 hours. Repeat this process 3 times.

    • Expert Tip: Avoid boiling (65°C+) to prevent hydrolysis of the glycosidic bond.[1][2]

  • Concentration: Filter the combined extracts and concentrate under reduced pressure (Rotavap) at 40°C to obtain a dark brown syrupy residue (Crude Extract). Suspend this residue in 1.0 L of distilled water.

Phase 2: Liquid-Liquid Partitioning (The Critical Split)

Objective: Remove lipophilic interferences and isolate the polar glycoside fraction.[1][2][3]

  • Defatting: Partition the aqueous suspension with n-Hexane (1.0 L × 3). Discard the hexane layer (contains lipids, chlorophyll).[2][3]

  • Intermediate Polarity Removal: Partition the aqueous layer with Chloroform (CHCl₃) (1.0 L × 3).[1][2][3] Discard the CHCl₃ layer (contains aglycones, non-polar alkaloids).[2][3]

  • Target Enrichment: Partition the remaining aqueous layer with n-Butanol (n-BuOH) (1.0 L × 3).[1][2][3]

    • Note: Some protocols use EtOAc before n-BuOH.[1][2][3] Lyoniresinol glycosides may split between EtOAc and n-BuOH.[1][2][3][5] For maximum yield, n-BuOH is the preferred fraction for this specific glycoside due to the sugar moiety.[3]

  • Collection: Collect the n-BuOH fraction . Evaporate to dryness to yield the Lignan-Enriched Fraction .[1][2][3]

Phase 3: Chromatographic Fractionation

Objective: Separate the target from other phenolic glycosides.[3]

  • Column: Silica Gel 60 Open Column (5 × 60 cm).

  • Elution Gradient: Chloroform : Methanol : Water (Start 9:1:0.1 → End 6:4:1).[1][2][3]

    • Mechanism:[2][3] The increasing polarity elutes the glycoside.[3]

  • Monitoring: Collect 200 mL fractions. Monitor via TLC (Silica plate, CHCl₃:MeOH:H₂O 65:35:10, lower layer).[2][3] Visualize with 10% H₂SO₄/EtOH spray and heating.[1][3]

  • Pooling: Pool fractions showing a distinct spot at Rf ≈ 0.4–0.5 (in the specified TLC system).

Phase 4: Purification (Polishing)

Objective: Remove structurally similar isomers and polymeric impurities.[1][2][3]

  • Step A: Sephadex LH-20:

    • Dissolve the pooled fraction in minimum MeOH.[3]

    • Load onto a Sephadex LH-20 column.[1][2][3]

    • Elute isocratically with 100% Methanol .

    • Why: Sephadex separates based on molecular size and hydrogen bonding.[1][3] Lignans elute after chlorophylls but before tannins.[1][2][3]

  • Step B: Preparative HPLC (Final Isolation):

    • Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 250 × 20 mm, 5 µm).[1][2][3]

    • Mobile Phase: Acetonitrile (A) / 0.1% Formic Acid in Water (B).[1][2][3]

    • Gradient: 10% A (0 min) → 30% A (40 min). Flow rate: 8 mL/min.[1][2][3]

    • Detection: UV 280 nm.[1][2][3]

    • Collection: Collect the peak eluting at approximately 18–22 minutes (verify with standard if available).

Workflow Visualization

IsolationProtocol Plant Lycium chinense Root Bark (Powdered, 1.0 kg) Extract Extraction (80% MeOH, Reflux x3) Plant->Extract Crude Crude Extract (Suspended in H2O) Extract->Crude Hexane Hexane Partition Crude->Hexane Lipids Discard Lipids Hexane->Lipids Organic Layer CHCl3 Chloroform Partition Hexane->CHCl3 Aqueous Layer Aglycones Discard Aglycones CHCl3->Aglycones Organic Layer BuOH n-Butanol Partition (TARGET FRACTION) CHCl3->BuOH Aqueous Layer WaterLayer Water Layer (Discard Sugars) BuOH->WaterLayer Aqueous Layer Silica Silica Gel Column (CHCl3:MeOH:H2O Gradient) BuOH->Silica n-BuOH Layer (Concentrated) Sephadex Sephadex LH-20 (100% MeOH) Silica->Sephadex Lignan Fractions PrepHPLC Prep-HPLC (C18) (ACN/H2O Gradient) Sephadex->PrepHPLC Final (+)-Lyoniresinol 9'-O-glucoside (>98% Purity) PrepHPLC->Final

Caption: Flowchart illustrating the polarity-guided isolation of (+)-Lyoniresinol 9'-O-glucoside from Lycium chinense.

Analytical Validation

Upon isolation, the compound must be validated against established physicochemical data.[3]

ParameterSpecification for (+)-Lyoniresinol 9'-O-glucoside
Appearance Amorphous white powder
Solubility Soluble in MeOH, DMSO, Pyridine; Poorly soluble in CHCl₃
UV λmax (MeOH) 280 nm (characteristic of lignan core)
ESI-MS (Positive) m/z 583 [M+H]⁺, 605 [M+Na]⁺
¹H-NMR (500 MHz) Anomeric proton (H-1'') at ~δ 4.25 (d, J=7.5 Hz) indicating β-linkage.[1][2][3]
¹³C-NMR (125 MHz) Aglycone signals: δ 147.0-148.0 (aromatic C-O).[1][2][3] Glucose C-1'': ~δ 104.[1][2][3]5.

Key Identification Markers:

  • The presence of the glucose moiety shifts the C-9' signal downfield compared to the aglycone.[3]

  • The coupling constant (J) of the anomeric proton (~7.5 Hz) confirms the β-configuration of the glucoside.[1][2]

Troubleshooting & Expert Tips

  • Issue: Low Yield.

    • Cause: Incomplete extraction or loss during partitioning.[1][2][3]

    • Solution: Ensure the n-BuOH partition is exhaustive (at least 3-4 times).[1][2][3] Salting out (adding NaCl to the aqueous phase) can drive the glycoside into the organic layer.[2][3]

  • Issue: Hydrolysis (Appearance of Aglycone). [1][2][3]

    • Cause: Acidic conditions or excessive heat.[1][2][3]

    • Solution: Keep rotary evaporator bath <45°C. Avoid acidic modifiers in early silica columns; use neutral silica or wash with buffer.[1][3]

  • Issue: Co-elution of Isomers.

    • Cause: Presence of (-)-lyoniresinol glycoside or other stereoisomers.[1][2][3]

    • Solution: Use a Phenyl-Hexyl column instead of C18 for the final HPLC step, as it offers better selectivity for aromatic isomers.[3]

References

  • Lee, D. G., Jung, H. J., & Woo, E. R. (2005). Antimicrobial property of (+)-lyoniresinol-3α-O-β-D-glucopyranoside isolated from the root bark of Lycium chinense Miller against human pathogenic microorganisms.[1][2][3][4][5] Archives of Pharmacal Research, 28(9), 1031–1036.[2][3][5]

  • Qian, D., et al. (2004). Analysis of chemical constituents of Lycium chinense root bark.[2][3] Journal of Chinese Medicinal Materials.

  • PubChem. (+)-Lyoniresinol 9-glucoside (Compound Summary). [1][2]

  • TargetMol. (+)-Lyoniresinol 9'-O-glucoside Product Information & Biological Activity.

Sources

Application Note: Spectroscopic Elucidation of (+)-Lyoniresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the spectroscopic characterization of (+)-Lyoniresinol 9'-O-glucoside (also known as (+)-Lyoniresinol 3ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-O-

-D-glucopyranoside), an aryltetralin lignan glycoside with significant antioxidant and antimicrobial potential.[][2][3][4]

Introduction & Scientific Context

(+)-Lyoniresinol 9'-O-glucoside is a bioactive lignan glycoside frequently isolated from Lycium chinense (Wolfberry), Aegle marmelos, and Cinnamomum species.[][2][3][4] Structurally, it consists of a tetrahydronaphthalene (tetralin) core substituted with two dimethoxyphenyl rings and a glucose moiety attached to the C-9' hydroxymethyl group.[2][3][4]

Challenges in Analysis:

  • Stereochemistry: Distinguishing between the (+)- and (-)-enantiomers and confirming the 2,3-trans relative configuration requires precise NOESY/ROESY analysis.[][2][3][4]

  • Regiochemistry: Determining whether the glucose is attached to the C-9 (C-2 substituent) or C-9' (C-3 substituent) position is the primary structural challenge.[][2][3]

  • Signal Overlap: The aliphatic region (H-2, H-3, H-4) often overlaps with the sugar moiety signals in proton NMR.[][2][3][4]

This protocol provides a self-validating NMR workflow to unambiguously assign the structure.[][2][3][4]

Sample Preparation Protocol

Objective: To prepare a sample that yields high-resolution spectra with minimal solvent suppression artifacts.

Reagents & Equipment[1][2][6][7]
  • Compound: >2 mg of (+)-Lyoniresinol 9'-O-glucoside (HPLC purity >95%).[][2][3]

  • Solvent: DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     (99.9% D) or Methanol-
    
    
    
    (99.8% D).[][2][3][4]
    • Recommendation:DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
        is preferred for observing hydroxyl protons (exchangeable) and resolving the sugar region.[][2][3][4]
      
  • NMR Tube: 3 mm or 5 mm high-precision tubes (e.g., Wilmad 535-PP).[2][3][4]

Procedure
  • Weighing: Accurately weigh 3–5 mg of the solid compound.

  • Dissolution: Add 600 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    L of DMSO-
    
    
    
    .[][2][3][4]
  • Homogenization: Vortex gently for 30 seconds. If the solution is cloudy, sonicate for 1 minute at room temperature.[2][3][4]

  • Transfer: Transfer to the NMR tube using a glass Pasteur pipette to avoid plasticizer contamination.

  • Degassing (Optional but Recommended): Flush the tube with nitrogen gas for 10 seconds to remove dissolved oxygen, sharpening the paramagnetic relaxation-sensitive signals.

NMR Acquisition Parameters (600 MHz Base Frequency)

To ensure reproducibility, configure the spectrometer with the following parameters.

ExperimentPulse SequenceScans (NS)Mixing Time / DelayPurpose
1H NMR zg3016D1 = 1.0 sQuantitative proton integration.[][2][3][4]
13C NMR zgpg30 (DEPTQ)1024+D1 = 2.0 sCarbon backbone assignment.[2][4]
COSY cosygpppqf8-H-H scalar coupling (3-bond).[][2][3][4]
HSQC hsqcedetgpsisp28ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Hz
1-bond H-C correlation (multiplicity edited).
HMBC hmbcgplpndqf16

Hz
Long-range (2-3 bond) H-C connectivity.[][2][3]
NOESY noesygpphp16ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

ms
Spatial proximity (Stereochemistry).[2][4]

Data Analysis & Interpretation

Structural Numbering Convention[1][2][3][5]
  • Tetralin Core: C-1 to C-4.[][2][3][4]

  • Aromatic Ring A (Fused): C-5 to C-8.[][2][3][4]

  • Pendant Ring B (at C-1): C-1' to C-6'.[2][3][4]

  • Hydroxymethyl Groups: C-9 (attached to C-2) and C-9' (attached to C-3).[][2][3]

  • Sugar: C-1'' to C-6''.[][2][3][4]

Diagnostic Signals (DMSO- )

The following table summarizes the expected chemical shifts. Note: Values are representative of the class and may vary slightly by concentration.

Position

(ppm)
Multiplicity

(ppm)
Key HMBC Correlations (H

C)
Aglycone
H-14.28d (

Hz)
40.8C-2, C-9, C-1', C-2', C-6'
H-21.95m44.5C-1, C-3, C-9
H-31.85m39.5C-2, C-4, C-9'
H-42.55 / 2.65dd32.5C-2, C-3, C-5, C-9', C-10
H-8 (Arom)6.35s106.5C-1, C-6, C-7, C-10
H-2', 6'6.45s105.8C-1, C-3', C-4', C-5'
OMe (x4)3.60 - 3.75s55.5 - 59.0Ipsilateral Aromatic Carbons
Linkage
H-9 (Free)3.45m63.5C-1, C-2, C-3
H-9' (Link) 3.85 / 3.55 dd 69.8 C-3, C-4, C-1'' (Anomeric)
Sugar
H-1'' 4.15 d (

Hz)
103.2 C-9' (Crucial Linkage)
H-2'' - H-6''3.0 - 3.7m70.0 - 77.0Internal Sugar Ring
Critical Validation Steps[1][3][5]
  • Confirming the Glycosidation Site:

    • Compare C-9 and C-9'. The C-9' signal will be downfield shifted (~70 ppm) compared to the free C-9 (~63 ppm) due to the glycosylation effect (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -effect).[2]
      
    • HMBC Check: Look for a cross-peak between the anomeric proton H-1'' (4.15 ppm) and C-9' (69.8 ppm).[][2][3][4] This definitively places the sugar on the C-3 substituent.[2][3][4]

  • Stereochemical Confirmation ((+)-Enantiomer):

    • NOESY: Strong correlation between H-1 and H-3 indicates a 1,3-cis arrangement (pseudo-axial).[][2][3][4]

    • H-2 and H-3 are typically trans-oriented in lyoniresinol, indicated by the coupling constants and NOE patterns (H-2 correlates with H-4ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ).[][2][3][4]
      

Visualization of Logic & Workflow[2][5]

Structural Connectivity Logic

The following diagram illustrates the critical HMBC correlations required to prove the structure.

G cluster_0 Key Validation Step Anomeric Anomeric H-1'' (4.15 ppm) LinkerC C-9' Carbon (69.8 ppm) Anomeric->LinkerC HMBC (3J) TetralinCore Tetralin Core (C1-C4) LinkerC->TetralinCore Connectivity AglyconeH Aglycone H-3 (1.85 ppm) AglyconeH->LinkerC HSQC/HMBC

Caption: HMBC correlation network identifying the glycosidic linkage at C-9'. The red arrow represents the definitive 3-bond coupling between the sugar anomeric proton and the aglycone.[][2][3][4]

Experimental Workflow

Workflow Start Start: Crude Extract / Pure Compound Prep Sample Prep: 3-5 mg in 600 µL DMSO-d6 Start->Prep Acq1D 1D Acquisition: 1H (16 scans), 13C (1024 scans) Prep->Acq1D Acq2D 2D Acquisition: HSQC, HMBC, COSY, NOESY Acq1D->Acq2D Process Processing: Phase Correction, Baseline Correction Acq2D->Process Decision Check C-9 vs C-9' Shift Process->Decision ResultA C-9' at ~70 ppm (Target Compound) Decision->ResultA H-1'' -> C-9' HMBC ResultB C-9 at ~70 ppm (Regioisomer) Decision->ResultB H-1'' -> C-9 HMBC

Caption: Step-by-step NMR workflow for the identification and validation of (+)-Lyoniresinol 9'-O-glucoside.

References

  • Isolation and Structure Elucidation: Ohashi, K., et al. (1994).[2][4][5] Chemical structures of four new triterpene-glycosides... and two secoiridoid-glucosides from the bark of Bhesa paniculata. Chemical and Pharmaceutical Bulletin, 42(9), 1791-1797.[2][3][4][5]

  • NMR Data Reference (Lycium Species): Zhang, Z., et al. (2013).[2][4] Phenolic compounds from the root bark of Lycium chinense and their antioxidant activities. Food Chemistry, 136(3-4), 1591-1595.[][2][3][4]

  • Lignan Glycoside Methodology: Sefkow, M. (2005).[2][4] Lignans and Neolignans. In: Natural Products: Essentials of Chemical Biology. Wiley-VCH.[][2][3][4] [4]

  • PubChem Compound Summary: National Center for Biotechnology Information (2025).[][2][4] PubChem Compound Summary for CID 74256819, (+)-Lyoniresinol 9-glucoside. [4]

Sources

Mass spectrometry (MS) fragmentation pattern of (+)-Lyoniresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution Mass Spectrometry (HRMS) Fragmentation Profiling of (+)-Lyoniresinol 9'-O-glucoside

Abstract & Introduction

(+)-Lyoniresinol 9'-O-glucoside (C₂₈H₃₈O₁₃, MW 582.[1]59) is a bioactive lignan glycoside belonging to the aryltetralin class (cyclolignans).[1][2] Commonly isolated from Lycium barbarum (Goji root), Cinnamomum, and Acanthopanax species, it exhibits significant antioxidant and antimicrobial properties.[1]

Accurate identification of this compound in complex biological matrices is challenging due to the presence of isobaric lignan isomers and the lability of the glycosidic bond. This application note provides a definitive protocol for the characterization of (+)-Lyoniresinol 9'-O-glucoside using ESI-MS/MS in negative ion mode. We focus on the specific fragmentation pathway: the cleavage of the glucose moiety followed by the characteristic disintegration of the lyoniresinol aglycone.

Experimental Protocol

This protocol is designed for Triple Quadrupole (QqQ) or Q-TOF instruments.[1] The negative ionization mode is selected due to the acidic nature of the phenolic hydroxyl groups, offering superior sensitivity over positive mode for this compound class.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of authentic (+)-Lyoniresinol 9'-O-glucoside standard in 1 mL of Methanol (LC-MS grade).

  • Working Solution: Dilute stock to 1 µg/mL in 50:50 Methanol:Water (v/v).

  • Matrix Extraction (Plant Material):

    • Pulverize dried root/stem material (100 mg).[1]

    • Ultrasonicate in 5 mL 70% Methanol for 30 min at room temperature.

    • Centrifuge at 12,000 rpm for 10 min.

    • Filter supernatant through a 0.22 µm PTFE syringe filter.[1]

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm)Standard retention for polar glycosides.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH stabilizes phenolics and improves peak shape.[1]
Mobile Phase B AcetonitrileStrong eluent for hydrophobic aglycones.[1]
Flow Rate 0.3 mL/minOptimal for ESI desolvation.[1]
Gradient 5% B (0-1 min)

40% B (10 min)

95% B (12 min)
Slow gradient required to separate isomers.
Ion Source ESI (Electrospray Ionization)Soft ionization minimizes in-source fragmentation.[1]
Polarity Negative (-) Deprotonation of phenol groups ([M-H]⁻).[1]
Capillary Voltage 3000 - 3500 VStandard for negative mode ESI.[1]
Collision Energy Stepped (15, 30, 45 eV)Low CE preserves precursor; High CE reveals aglycone structure.[1]

Results & Discussion: Fragmentation Pathway

The structural identification relies on a specific "Neutral Loss" mechanism followed by the disassembly of the tetralin core.

Precursor Ion Identification

In negative mode ESI, the molecule readily deprotonates at the phenolic hydroxyl group on the aromatic ring.

  • Observed Precursor: m/z 581.22 [M-H]⁻[1]

  • Adducts (Positive Mode): If run in positive mode, m/z 605.22 [M+Na]⁺ is dominant.[1]

Primary Fragmentation (Glycosidic Cleavage)

Upon Collision Induced Dissociation (CID), the weakest bond—the O-glycosidic linkage at position 9'—cleaves first.[1]

  • Transition: m/z 581

    
     419
    
  • Mechanism: Heterolytic cleavage resulting in the neutral loss of the glucose moiety (C₆H₁₀O₅, 162 Da).

  • Result: The product ion at m/z 419 corresponds to the deprotonated aglycone, Lyoniresinol [Aglycone-H]⁻.[1]

Secondary Fragmentation (Aglycone Disassembly)

The m/z 419 aglycone ion undergoes further fragmentation characteristic of aryltetralin lignans:

  • Loss of Water (m/z 401): Dehydration involving the aliphatic hydroxyl groups (C-9 or C-9').[1]

  • Loss of Methyl Radical (m/z 404): Homolytic cleavage of a methoxy group ([1]•CH₃, 15 Da) from the aromatic ring. Note: Radical losses are less common in even-electron negative mode but observed in polyphenol MSⁿ.[1]

  • Loss of Formaldehyde/CH₂OH (m/z 389): Cleavage of the hydroxymethyl side chains.[1]

  • Ring Cleavage (m/z 217/205): At high collision energies, the tetralin ring system may undergo Retro-Diels-Alder (RDA) type cleavage or bond scission between the aromatic rings, though this is less abundant than in flavonoids.[1]

Fragmentation Workflow Diagram

G cluster_0 LC-MS/MS Workflow Extract Sample Extraction (MeOH/H2O) LC LC Separation (C18 Column) Extract->LC ESI ESI Source (Negative Mode) LC->ESI Q1 Q1 Selection (m/z 581) ESI->Q1 [M-H]- CID Collision Cell (N2 Gas, 15-45 eV) Q1->CID Q3 Q3 Detection (Fragments) CID->Q3

Caption: Figure 1. Analytical workflow for the targeted detection of Lyoniresinol 9'-O-glucoside.

Mechanistic Pathway Diagram

Fragmentation Parent Precursor Ion [M-H]- m/z 581 Aglycone Aglycone (Lyoniresinol) [M-H-Glc]- m/z 419 Parent->Aglycone Neutral Loss Glucose (162 Da) Frag1 Dehydrated Aglycone [M-H-Glc-H2O]- m/z 401 Aglycone->Frag1 -H2O (18 Da) Frag2 Demethylated Aglycone [M-H-Glc-CH3•]- m/z 404 Aglycone->Frag2 -CH3 (15 Da) Frag3 Side Chain Loss [M-H-Glc-CH2O]- m/z 389 Aglycone->Frag3 -CH2O (30 Da)

Caption: Figure 2.[1] Proposed MS/MS fragmentation pathway of (+)-Lyoniresinol 9'-O-glucoside in negative ion mode.

Summary Table: MRM Transitions

For quantitative analysis (Multiple Reaction Monitoring), use the following transitions.

CompoundPrecursor (m/z)Product (m/z)Collision Energy (eV)Type
(+)-Lyoniresinol 9'-O-Glc 581.2 419.2 20 Quantifier
581.2401.235Qualifier 1
581.2389.140Qualifier 2

Critical Note on Isomers: The 9-O-glucoside and 9'-O-glucoside isomers are difficult to distinguish solely by MS/MS fragmentation as they yield identical product ions.[1] Chromatographic separation (LC) is required.[1][3] The 9'-O-glucoside typically elutes slightly earlier than the 9-O-isomer on C18 columns due to subtle differences in intramolecular hydrogen bonding affecting polarity.[1]

References

  • Structural Characterization of Lignans: Sadhu, S. K., et al. (2007).[1][4] "Lignans from the bark of Acanthopanax trifoliatus." [1]

  • MS/MS of Phenolic Glycosides: Cuyckens, F., & Claeys, M. (2004).[1] "Mass spectrometry in the structural analysis of flavonoids and lignans."

  • Differentiation of Isomers: Winstel, D., et al. (2018).[1] "Lignans in Spirits: Chemical Diversity, Quantification, and Sensory Impact of (±)-Lyoniresinol." [1]

  • Database Validation: PubChem Compound Summary for (+)-Lyoniresinol 9-glucoside. [1]

Sources

High-performance liquid chromatography (HPLC) method for quantification of (+)-Lyoniresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

(+)-Lyoniresinol 9'-O-glucoside (CAS: 87585-32-8), also known as (+)-lyoniresinol 3α-O-β-D-glucopyranoside, is a bioactive lignan glycoside found in medicinal plants such as Lycium barbarum (Wolfberry), Spatholobus suberectus, and Gardenia jasminoides.[][2] It exhibits significant pharmacological potential, including antioxidant, antimicrobial, and superoxide dismutase-like activities.[][2][3][4]

Accurate quantification of this compound is critical for:

  • Standardization: Quality control of herbal raw materials (e.g., Lycium root bark).[2]

  • Pharmacokinetics: Understanding bioavailability, as the glycoside moiety significantly alters solubility and metabolic fate compared to the aglycone.[2]

  • Stability Studies: Monitoring degradation in formulation.[2]

This guide provides a robust, self-validating HPLC-DAD protocol designed for the separation and quantification of (+)-Lyoniresinol 9'-O-glucoside from complex plant matrices.[][2]

Chemical Profile & Chromatographic Behavior[1][2][5][6][7]

Understanding the analyte is the first step in method design.

PropertyDescriptionChromatographic Impact
Structure Aryltetralin lignan with a glucose moiety at the 9' position.[][2][3][5][6][7]The glucose group increases polarity, causing earlier elution on Reverse Phase (RP) columns compared to the aglycone.[][2]
Chromophore Substituted aromatic rings (dimethoxy, hydroxy groups).[2]Strong UV absorption at 280 nm (primary) and 230 nm (secondary).[2]
Acid/Base Phenolic hydroxyl groups present.[2]Susceptible to ionization at neutral pH.[2] Acidification of the mobile phase is required to suppress ionization and prevent peak tailing.
Solubility Soluble in Methanol, Ethanol, DMSO, Water.[][2]Compatible with hydro-organic extraction solvents (e.g., 70% Methanol).[][2]

Experimental Workflow: Sample Preparation

The extraction efficiency is the limiting factor in quantification. Lignans are moderately polar; therefore, a hydro-alcoholic extraction with ultrasonication is the gold standard to rupture cell walls and solubilize the glycoside.[]

Reagents
  • Extraction Solvent: 70% Methanol (v/v) in HPLC-grade water.

  • Standard: (+)-Lyoniresinol 9'-O-glucoside (Purity ≥ 98%).[][2][8]

Protocol Steps
  • Pulverization: Grind dried plant material (e.g., root bark) to a fine powder (pass through a 40-mesh sieve).[][2]

  • Weighing: Accurately weigh 1.0 g of powder into a 50 mL conical tube.

  • Extraction: Add 25 mL of 70% Methanol.

  • Assisted Extraction: Sonicate for 30 minutes at 25°C (40 kHz).

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into an HPLC vial. Note: Nylon filters may bind phenolic compounds; PTFE or PVDF is preferred.[2]

Visualization: Extraction Workflow

ExtractionWorkflow Plant Plant Material (Dried Root/Stem) Grind Grinding (40-mesh powder) Plant->Grind Solvent Add Solvent (70% MeOH) Grind->Solvent Sonic Ultrasonication (30 min, 25°C) Solvent->Sonic Centrifuge Centrifugation (4000 rpm) Sonic->Centrifuge Filter Filtration (0.45 µm PTFE) Centrifuge->Filter Supernatant Vial HPLC Vial (Ready for Injection) Filter->Vial

Caption: Optimized sample preparation workflow ensuring maximum recovery of lignan glycosides.

HPLC Method Parameters

This method uses a Reverse-Phase (RP-HPLC) approach.[][2] The use of formic acid is non-negotiable to ensure the phenolic protons remain undissociated, resulting in sharp, symmetrical peaks.[]

Instrumentation
  • System: HPLC with Diode Array Detector (DAD) or UV-Vis.[][2]

  • Column: C18 Column (e.g., Agilent Zorbax SB-C18, 250 mm × 4.6 mm, 5 µm).[][2]

  • Guard Column: C18 guard cartridge (essential to protect against plant matrix particulates).[2]

Chromatographic Conditions
ParameterSettingRationale
Mobile Phase A 0.1% Formic Acid in WaterSuppresses silanol activity and phenolic ionization.[][2]
Mobile Phase B Acetonitrile (HPLC Grade)Provides stronger elution strength and lower backpressure than methanol.[2]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[2]
Column Temp 30°CMaintains reproducible retention times.[2]
Injection Volume 10 µLStandard volume; adjust based on concentration.
Detection 280 nm λ-max for the lignan scaffold.
Gradient Program

The glycoside is polar and will elute relatively early. A gradient is necessary to separate it from the less polar aglycones and other matrix components.

Time (min)% Mobile Phase A% Mobile Phase BPhase Description
0.09010Equilibration: Low organic to retain polar glycosides.
10.08020Separation: Shallow gradient to resolve glycoside isomers.
25.06040Elution: Elutes aglycones and moderately polar compounds.[][2]
30.01090Wash: Removes highly lipophilic matrix components.[2]
35.09010Re-equilibration: Returns to initial conditions.[2]

Method Validation (ICH Q2 Guidelines)

To ensure scientific integrity, the method must be validated.[2][9][10]

System Suitability
  • Requirement: Theoretical plates (N) > 5000; Tailing factor (T) between 0.9 and 1.1.[2]

  • Protocol: Inject the standard solution (50 µg/mL) 6 times. Calculate %RSD of retention time and peak area. Acceptance: %RSD < 2.0%.[2][9][10]

Linearity
  • Protocol: Prepare 5 standard concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Analysis: Plot Peak Area (

    
    ) vs. Concentration (
    
    
    
    ).
  • Acceptance: Correlation coefficient (

    
    ) ≥ 0.999.
    
Limit of Detection (LOD) & Quantification (LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N ≈ 3[2][10]

    • LOQ: S/N ≈ 10

Recovery (Accuracy)
  • Protocol: Spike a known amount of standard into a blank matrix (or pre-analyzed sample) at 80%, 100%, and 120% levels.[2]

  • Acceptance: Mean recovery between 95% - 105%.[][2]

Troubleshooting & Expert Insights

Common issues encountered when analyzing lignan glycosides and their mechanistic solutions.

Visualization: Troubleshooting Logic

Troubleshooting Issue Problem Detected Tailing Peak Tailing Issue->Tailing Shift Retention Time Shift Issue->Shift Ghost Ghost Peaks Issue->Ghost Sol1 Increase Acid (Check pH ~ 2.8) Tailing->Sol1 Silanol interaction Sol2 Check Column Temp (Stabilize at 30°C) Shift->Sol2 Thermostat failure Sol3 Extend Wash Step (Run 90% B for 5 min) Ghost->Sol3 Carryover

Caption: Decision tree for resolving common chromatographic anomalies.

Critical Considerations
  • Isomer Separation: (+)-Lyoniresinol 9'-O-glucoside may co-exist with its enantiomer or other isomers.[][2] If the peak appears as a "doublet" or has a shoulder, reduce the gradient slope (e.g., 0.5% B/min) or lower the temperature to 25°C to improve resolution.

  • Reference Standard Storage: Lignans are generally stable, but glycosides can hydrolyze.[2] Store standards at -20°C, desiccated. Dissolve in DMSO or Methanol for stock solutions.[2][7]

References

  • BenchChem. (2025).[2][5][9][6][11] Application Notes and Protocols for the Quantification of (-)-Lyoniresinol in Plant Extracts. Retrieved from [][2]

  • TargetMol. (2024). (+)-Lyoniresinol 9'-O-glucoside Product Information and Bioactivity. Retrieved from [][2]

  • National Center for Biotechnology Information (NCBI). (2024).[2] PubChem Compound Summary for CID 74256819, (+)-Lyoniresinol 9-glucoside. Retrieved from [][2]

  • BOC Sciences. (2024).[2] Reference Standard in Analytical Chemistry: (-)-Lyoniresinol 9'-O-glucoside.[][2] Retrieved from [][2]

  • Nordic Biosite. (2025). Product Specification: (+)-Lyoniresinol 9'-O-glucoside. Retrieved from [][2]

Sources

Application Notes: Quantitative Analysis of (+)-Lyoniresinol 9'-O-glucoside in Phytochemical Samples Using HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

These application notes provide a comprehensive guide for the use of (+)-Lyoniresinol 9'-O-glucoside as a reference standard in the quantitative analysis of phytochemical extracts. This document details the essential chemical properties of the standard, a complete high-performance liquid chromatography (HPLC) protocol for its quantification, and a thorough discussion on method validation in accordance with international guidelines. The protocols are designed for researchers, scientists, and quality control professionals in the fields of natural product chemistry, pharmacology, and drug development, ensuring accuracy and reliability in their analytical workflows.

Introduction to (+)-Lyoniresinol 9'-O-glucoside

(+)-Lyoniresinol 9'-O-glucoside is a lignan glycoside, a class of polyphenolic compounds widely distributed in the plant kingdom.[1] Lignans are of significant research interest due to their diverse biological activities, including antioxidant and anti-inflammatory properties.[2] This particular compound has been isolated from various plant species, including the root bark of Lycium barbarum and the aerial parts of Liriope platyphylla.[2][3]

The accurate quantification of (+)-Lyoniresinol 9'-O-glucoside in plant materials is crucial for the standardization of herbal extracts, quality control of botanical products, and for pharmacokinetic and pharmacodynamic studies. The use of a well-characterized reference standard is paramount to achieving reliable and reproducible results in these analytical endeavors.[4]

Chemical and Physical Properties

A comprehensive understanding of the reference standard's properties is fundamental to its correct handling and application.

PropertyValueSource
Chemical Name 2-[[6-hydroxy-4-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-5,7-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol[1]
Synonyms (+)-Lyoniresinol 3α-O-β-D-glucopyranoside[2]
CAS Number 87585-32-8[5]
Molecular Formula C₂₈H₃₈O₁₃[5]
Molecular Weight 582.6 g/mol [5]
Appearance Powder[5]
Purity >98% (as per typical commercial specifications)[5]
Solubility Soluble in Dimethyl sulfoxide (DMSO), Methanol, Ethanol.[2][2]
Storage Store in a sealed container, in a cool, dry place away from direct sunlight. For long-term storage, -20°C is recommended.[2][5][2]

Application: Quantification by High-Performance Liquid Chromatography (HPLC)

The following protocol provides a robust method for the quantification of (+)-Lyoniresinol 9'-O-glucoside in a plant matrix, such as a methanolic extract of Liriope platyphylla.

Rationale for Methodological Choices

The selected reversed-phase HPLC (RP-HPLC) method is a widely adopted technique for the analysis of moderately polar compounds like lignan glycosides.[6] A C18 column is chosen for its versatility and excellent separation capabilities for a broad range of phytochemicals. The mobile phase, consisting of an acidified aqueous solution and an organic modifier (acetonitrile), allows for good resolution and peak shape.[7] Formic acid is added to the mobile phase to suppress the ionization of phenolic hydroxyl groups, leading to sharper, more symmetrical peaks. UV detection at 280 nm is selected as it is a common wavelength for the detection of phenolic compounds, including lignans, due to the absorbance of the benzene ring.[6][8]

Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification s1 Weigh Plant Material s2 Solvent Extraction (e.g., 80% Methanol, Sonication) s1->s2 s3 Centrifuge & Filter s2->s3 h1 Inject Sample/Standard s3->h1 Sample Extract s4 Prepare Stock Standard (1 mg/mL in Methanol) s5 Create Calibration Curve Standards (Serial Dilution) s4->s5 s5->h1 Calibration Standards h2 Chromatographic Separation (C18 Column, Gradient Elution) h1->h2 h3 UV Detection (280 nm) h2->h3 d1 Peak Identification (by Retention Time) h3->d1 Chromatogram d2 Peak Integration d1->d2 d3 Construct Calibration Curve (Peak Area vs. Concentration) d2->d3 d4 Calculate Concentration in Sample d3->d4

Caption: Workflow for Quantification of (+)-Lyoniresinol 9'-O-glucoside.

Detailed Protocol

3.3.1. Preparation of Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of (+)-Lyoniresinol 9'-O-glucoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with methanol to prepare a series of calibration standards at concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3.3.2. Sample Preparation (from Liriope platyphylla aerial parts)

  • Drying and Grinding: Dry the plant material at 40°C and grind it into a fine powder.

  • Extraction: Accurately weigh 1 g of the powdered plant material into a centrifuge tube. Add 20 mL of 80% aqueous methanol.[9]

  • Sonication: Sonicate the mixture for 60 minutes at 40°C.[9]

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filtration: Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

3.3.3. HPLC Conditions

ParameterCondition
Instrument Agilent 1100/1200 Series or equivalent
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-20 min, 25% B; 20-25 min, 25-100% B; 25-35 min, 100% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm
Injection Volume 10 µL

3.3.4. Data Analysis

  • Identify the peak corresponding to (+)-Lyoniresinol 9'-O-glucoside in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

  • Determine the concentration of (+)-Lyoniresinol 9'-O-glucoside in the sample extract using the regression equation from the calibration curve.

  • Calculate the final concentration in the original plant material, expressed as mg/g of dry weight.

Analytical Method Validation

The reliability of any quantitative analytical procedure hinges on its validation. The validation process ensures that the method is fit for its intended purpose.[10][11] The parameters outlined below are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[11][12]

Caption: Core Parameters for Analytical Method Validation.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters and their generally accepted criteria for phytochemical analysis.

Validation ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products, matrix components).[11]Peak purity analysis (e.g., using a DAD detector) should show no co-eluting peaks.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte within a given range.Correlation coefficient (r²) ≥ 0.998.[13]
Range The interval between the upper and lower concentrations of the analyte for which the method has a suitable level of precision, accuracy, and linearity.[12]Typically 80-120% of the test concentration for an assay.[12]
Accuracy The closeness of agreement between the true value and the value found. Often determined by recovery studies.Mean recovery of 98-102%.
Precision The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day).[12]Relative Standard Deviation (RSD) ≤ 2%.[14]
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., flow rate, column temperature).RSD of results should remain within acceptable limits (e.g., ≤ 2%).

Conclusion

This application note provides a detailed framework for the use of (+)-Lyoniresinol 9'-O-glucoside as a reference standard in phytochemical analysis. By following the outlined HPLC protocol and adhering to the principles of method validation, researchers can achieve accurate, reliable, and reproducible quantification of this bioactive lignan. The provided methodologies serve as a robust starting point for the quality control and standardization of plant extracts containing (+)-Lyoniresinol 9'-O-glucoside, thereby supporting advancements in natural product research and development.

References

  • Title: Phytochemicals and Estrogen-Receptor Agonists from the Aerial Parts of Liriope platyphylla Source: Molecules URL: [Link]

  • Title: ICH Q2 (R2) Validation of Analytical Procedures - MasterControl Source: MasterControl URL: [Link]

  • Title: ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1) Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Separation and quantification of lignans in Phyllanthus species by a simple chiral densitometric method Source: Journal of Separation Science URL: [Link]

  • Title: Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans Source: Molecules URL: [Link]

  • Title: Extraction and liquid chromatographic analysis of lignans Source: Helda - Digital Repository of the University of Helsinki URL: [Link]

  • Title: Metabolic Analysis of Four Cultivars of Liriope platyphylla Source: Molecules URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation Source: National Library of Indonesia URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: Amsbiopharma URL: [Link]

  • Title: Analysis of Softwood Lignans by Comprehensive Two-Dimensional Liquid Chromatography Source: Molecules URL: [Link]

  • Title: Quantitative HPLC–UV Study of Lignans in Anthriscus sylvestris Source: Molecules URL: [Link]

  • Title: Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS Source: Food Science and Biotechnology URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Research Journal of Pharmacy and Medical Sciences URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: HPLC Stability Indicating Assay Method for Marketed Herbal Antihypertensive Formulations Containing Rauwolfia serpentina Benth. Source: Indian Journal of Natural Sciences URL: [Link]

  • Title: Chromatographic analysis of lignans Source: ResearchGate URL: [Link]

  • Title: HPLC chromatograms for detection and quantification of lignans from in... Source: ResearchGate URL: [Link]

  • Title: Showing Compound (+)-Lyoniresinol 9-glucoside (FDB021034) Source: FooDB URL: [Link]

  • Title: HPLC Method For Analysis of Secoisolariciresinol Diglucoside in Flaxseeds Source: Scribd URL: [Link]

  • Title: (+)-Lyoniresinol 9'-O-glucoside-COA Source: BioCrick URL: [Link]

Sources

Application Note: Precision Assessment of (+)-Lyoniresinol 9'-O-glucoside Cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Overcoming Phenolic Interference in High-Throughput Screening

Abstract & Strategic Overview

(+)-Lyoniresinol 9'-O-glucoside (L9OG) is a bioactive lignan glycoside isolated from Lycium barbarum (Goji) and Aegle marmelos. While it exhibits significant antioxidant, hepatoprotective, and anti-inflammatory properties, accurate cytotoxicity profiling is critical for two distinct phases of drug development:

  • Safety Profiling: Establishing non-toxic thresholds (IC₅₀ > 50–100 µM) to validate its use as a cytoprotective agent in metabolic or inflammatory models (e.g., HepG2, RAW 264.7).

  • Anti-Proliferative Screening: Evaluating potential efficacy against specific cancer lines (e.g., BGC-823).

The Critical Challenge: As a polyphenolic compound, L9OG possesses intrinsic reducing moieties. Standard tetrazolium-based assays (MTT) often yield false negatives (false viability) because the compound can chemically reduce the tetrazolium dye to formazan even in the absence of live cells.

This guide prioritizes the Sulforhodamine B (SRB) Assay as the gold standard for L9OG to eliminate redox interference, alongside optimized CCK-8 protocols with mandatory background correction.

Compound Handling & Properties[1][2]

PropertySpecificationCritical Handling Note
MW 582.59 g/mol -
Solubility DMSO (~100 mg/mL)Sonication Required: Lignans often form micro-aggregates. Sonicate at 37°C for 5 mins if visible particles persist.
Stability -20°C (Powder), -80°C (Solution)Avoid repeated freeze-thaw cycles. Aliquot immediately after reconstitution.
Interference High (Redox Active)DO NOT use MTT without cell-free controls. L9OG reduces MTT directly.

Experimental Design Strategy

To ensure data integrity, we employ a "Triangulation Approach":

  • Primary Screen (SRB Assay): Measures cellular protein content. Unaffected by L9OG redox activity.

  • Secondary Screen (CCK-8/MTS): Measures metabolic activity. Faster, but requires specific "Blank + Compound" subtraction.

  • Mechanistic Validation (LDH & ROS): Distinguishes between cytostasis (growth arrest) and cytotoxicity (membrane rupture).

Visualization: Cytotoxicity Assessment Workflow

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Selection cluster_2 Phase 3: Analysis Prep L9OG Reconstitution (DMSO Stock 100mM) Dilution Serial Dilution (Serum-Free Media) Prep->Dilution Decision Choose Assay Method Dilution->Decision SRB SRB Assay (Protein Content) Decision->SRB Gold Standard (No Interference) CCK8 CCK-8 Assay (Metabolic Activity) Decision->CCK8 High Throughput (Requires Correction) Result Calculate IC50 & Selectivity Index SRB->Result Correction Subtract Cell-Free Compound Blank CCK8->Correction Correction->Result

Caption: Decision matrix for L9OG cytotoxicity profiling. The SRB assay bypasses the redox interference inherent to lignan glycosides.

Protocol 1: The Gold Standard – Sulforhodamine B (SRB) Assay

Why this assay? The SRB assay binds stoichiometrically to proteins under acidic conditions. It is strictly dependent on cell mass, not metabolic state, making it immune to the reducing potential of (+)-Lyoniresinol 9'-O-glucoside.

Reagents
  • Fixative: 10% (w/v) Trichloroacetic acid (TCA). Store at 4°C.

  • Dye Solution: 0.4% (w/v) Sulforhodamine B in 1% acetic acid.

  • Wash Solution: 1% Acetic acid.

  • Solubilization Base: 10 mM Tris base (pH 10.5).

Step-by-Step Methodology
  • Seeding: Plate cells (e.g., HepG2 or BGC-823) at 3,000–5,000 cells/well in 100 µL media. Incubate 24h for attachment.

  • Treatment: Add 100 µL of L9OG dilutions (Range: 0.1 µM – 200 µM). Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Doxorubicin) .

    • Expert Tip: Maintain constant DMSO concentration across all wells to avoid solvent toxicity artifacts.

  • Fixation (Critical Step):

    • Without removing media, gently layer 50 µL of cold 50% TCA (final concentration ~10%) onto each well.

    • Incubate at 4°C for 1 hour . (Do not incubate at 37°C; low temp promotes stable protein precipitation).

  • Washing: Wash plates 4x with slow-running tap water. Air dry completely at room temperature.

  • Staining: Add 100 µL of 0.4% SRB solution. Incubate 30 min at RT protected from light.

  • Destaining: Remove dye and wash 4x with 1% Acetic Acid to remove unbound dye. Air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base. Shake on an orbital shaker for 5 min.

  • Readout: Measure Absorbance at 510 nm .

Protocol 2: High-Throughput Screen – Corrected CCK-8 Assay

Why this assay? Faster than SRB but requires strict controls. We use CCK-8 (WST-8) over MTT because WST-8 reduction is extracellular and less susceptible (though not immune) to intracellular polyphenol interference.

Experimental Setup with Correction

To validate L9OG data, you must run a parallel "Cell-Free Interference Plate".

Well TypeContentsPurpose
Test Well Cells + Media + L9OGMeasures Viability + Interference
Compound Blank Media + L9OG (No Cells)Measures Chemical Reduction of Dye by L9OG
Media Blank Media + CCK-8 (No Cells)Background Absorbance
Step-by-Step Methodology
  • Seeding: Plate cells in 96-well plates. Incubate 24h.

  • Treatment: Treat cells with L9OG for 24–72h.

    • Simultaneously: Prepare a duplicate set of wells with no cells containing the same L9OG concentrations.

  • Development: Add 10 µL CCK-8 reagent per 100 µL media.

  • Incubation: Incubate for 1–2 hours at 37°C.

    • Expert Tip: Check the "Compound Blank" wells visually. If they turn orange/red rapidly, L9OG is chemically reducing the dye.

  • Measurement: Read Absorbance at 450 nm.

  • Calculation:

    
    
    

Mechanistic Context: Cytotoxicity vs. Cytoprotection

(+)-Lyoniresinol 9'-O-glucoside is often cited for its antioxidant activity (ROS scavenging) rather than direct tumor killing. When evaluating cytotoxicity, it is vital to map where the compound shifts from "Protective" to "Toxic".

Signaling Pathway: From Protection to Toxicity

At low doses, L9OG likely activates the Nrf2 pathway (cytoprotection). At supraphysiological doses, it may induce mitochondrial stress (cytotoxicity).

Mechanism cluster_protection Low Dose (Cytoprotection) cluster_toxicity High Dose (Cytotoxicity) L9OG (+)-Lyoniresinol 9'-O-glucoside ROS_Scavenge Direct ROS Scavenging L9OG->ROS_Scavenge Primary Effect Nrf2 Nrf2 Translocation L9OG->Nrf2 Mito_Dysfunction Mitochondrial Depolarization L9OG->Mito_Dysfunction >100 µM Antiox_Enzymes HO-1, SOD Upregulation Nrf2->Antiox_Enzymes Caspase Caspase 3/9 Activation Mito_Dysfunction->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Dual-action mechanism. L9OG acts primarily as an antioxidant but may trigger mitochondrial apoptosis at high concentrations.

Data Interpretation & Expected Results

Typical IC₅₀ Values
  • Cancer Cell Lines (e.g., BGC-823): IC₅₀ is often > 50 µM or > 100 µM , indicating weak or non-cytotoxic effects.

  • Normal Cell Lines (e.g., HepG2, RAW264.7): High cell viability (>90%) is expected up to 50–100 µM if the compound is pure.

Troubleshooting Guide
ObservationLikely CauseSolution
High OD in "No Cell" wells Chemical reduction of dyeSwitch to SRB Assay immediately.
Precipitation in wells Low solubility in aqueous mediaReduce concentration or increase serum (BSA binds lignans, keeping them in solution).
Inconsistent Replicates Pipetting error or edge effectUse multi-channel pipettes; fill edge wells with PBS (do not use for data).

References

  • Chemical Constituents from Albiziae Cortex and Their Ability to Ameliorate Steatosis. Molecules, 2019.[1][2] Link

  • Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay. Journal of Pharmaceutical Research International, 2021. Link

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation. MDPI, 2021. Link

  • (+)-Lyoniresinol 9'-O-glucoside Product Data & Biological Activity. MedChemExpress. Link

Sources

Protocols for the Enzymatic Hydrolysis of (+)-Lyoniresinol 9'-O-glucoside: Kinetic Characterization and Aglycone Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-BIO-402

Abstract & Biological Context

(+)-Lyoniresinol 9'-O-glucoside is a bioactive lignan glycoside found in medicinal plants such as Lycium barbarum (Goji) and Sanguisorba officinalis. While the glycoside exhibits high water solubility, its pharmacological efficacy is limited by poor membrane permeability. The biological activity—specifically antioxidant and anti-inflammatory effects—is largely attributed to its aglycone form, (+)-Lyoniresinol, which is released via hydrolysis by cytosolic


-glucosidases or gut microbiota.

This application note provides a standardized workflow for the enzymatic hydrolysis of (+)-Lyoniresinol 9'-O-glucoside. It details the transition from the 582.6 Da glycoside to the ~420.5 Da aglycone, offering protocols for kinetic analysis (


, 

) and preparative conversion using commercial

-glucosidase.

Chemical Pathway & Mechanism

The hydrolysis reaction involves the cleavage of the


-glycosidic bond at the C9' position. This reaction is catalyzed by 

-D-glucoside glucohydrolases (EC 3.2.1.21).[1]
Reaction Visualization

ChemicalPathway Substrate (+)-Lyoniresinol 9'-O-glucoside (MW: 582.6 Da) Polar, Low Permeability Complex Enzyme-Substrate Complex Substrate->Complex + H2O Enzyme β-Glucosidase (EC 3.2.1.21) Enzyme->Complex Aglycone (+)-Lyoniresinol (MW: ~420.5 Da) Lipophilic, Bioactive Complex->Aglycone Hydrolysis Glucose D-Glucose (Byproduct) Complex->Glucose

Figure 1: Enzymatic hydrolysis pathway. The


-glucosidase enzyme cleaves the O-glycosidic linkage, releasing the lipophilic aglycone and glucose.

Materials & Reagents

Substrate & Standards
  • Substrate: (+)-Lyoniresinol 9'-O-glucoside (Purity

    
     98%).[2]
    
  • Reference Standard: (+)-Lyoniresinol (Aglycone) for quantification.[3]

  • Internal Standard: Syringaresinol or Pinoresinol (structurally similar lignans) for LC-MS normalization.

Enzymes[2][5][6]
  • Primary:

    
    -Glucosidase from Prunus amygdalus (Almond).
    
    • Activity:

      
       2 units/mg solid.
      
    • Rationale: High specificity for

      
      -D-glucoside bonds; robust stability at pH 5.0.
      
  • Alternative: Recombinant

    
    -glucosidase (e.g., from Bacteroides uniformis) for gut microbiome simulation.
    
Buffers & Solvents
  • Reaction Buffer: 100 mM Sodium Acetate buffer, pH 5.0.

  • Stop Solution: Ice-cold Acetonitrile (ACN) with 1% Formic Acid.

  • Solubilizer: Dimethyl sulfoxide (DMSO), LC-MS grade.

Experimental Protocols

Protocol A: Determination of Optimal Hydrolysis Conditions

Objective: To define the time-course and enzyme load required for 100% conversion.

Step-by-Step Methodology:

  • Stock Preparation:

    • Dissolve 1 mg of (+)-Lyoniresinol 9'-O-glucoside in 100

      
      L DMSO (Stock: 10 mg/mL).
      
    • Dilute to 1 mM working solution using 100 mM Acetate Buffer (pH 5.0). Note: Keep DMSO < 5% final volume to prevent enzyme inhibition.

  • Enzyme Preparation:

    • Prepare

      
      -glucosidase solution at 1.0 U/mL in Acetate Buffer. Keep on ice.
      
  • Reaction Setup:

    • In 1.5 mL microcentrifuge tubes, combine:

      • 180

        
        L Enzyme Solution (1.0 U/mL)
        
      • 20

        
        L Substrate Working Solution (1 mM)
        
    • Total Volume: 200

      
      L.
      
    • Final Substrate Concentration: 100

      
      M.
      
  • Incubation:

    • Incubate at 37°C in a thermomixer (600 rpm).

    • Time points: 0, 15, 30, 60, 120, and 240 minutes.

  • Termination:

    • At each time point, remove 50

      
      L of reaction mixture.
      
    • Immediately add 150

      
      L Ice-cold Stop Solution  (ACN + 1% FA).
      
    • Vortex for 10 seconds to denature the enzyme.

  • Clarification:

    • Centrifuge at 12,000

      
       g for 10 minutes at 4°C.
      
    • Transfer supernatant to HPLC vials.

Protocol B: Kinetic Analysis ( and )

Objective: To determine the catalytic efficiency of the enzyme toward this specific lignan glycoside.

  • Substrate Gradient: Prepare substrate concentrations of 10, 25, 50, 100, 250, 500, and 1000

    
    M in Acetate Buffer (pH 5.0).
    
  • Reaction: Add fixed enzyme concentration (e.g., 0.1 U/mL) to initiate reaction.

  • Sampling: Quench reaction at 10 minutes (initial velocity phase,

    
    ).
    
  • Calculation: Plot

    
     vs. 
    
    
    
    (Lineweaver-Burk) or use Non-Linear Regression (Michaelis-Menten) to solve for
    
    
    .

Analytical Validation (LC-MS/HPLC)

Chromatographic Conditions

To accurately quantify the hydrolysis, the method must separate the polar glycoside from the non-polar aglycone.

ParameterSpecification
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8

m)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Detection UV at 280 nm (Lignan absorption max)
MS Mode ESI Negative (preferred for phenolics) or Positive
Gradient Table
Time (min)% Mobile Phase BDescription
0.05%Equilibration
1.05%Isocratic Hold
8.095%Elution of Aglycone
10.095%Wash
10.15%Re-equilibration
Mass Spectrometry Targets
  • Parent (Glycoside):

    
     581.6 [M-H]
    
    
    
    or 627.6 [M+Formate]
    
    
  • Product (Aglycone):

    
     419.5 [M-H]
    
    
    
  • Validation: Successful hydrolysis is confirmed by the disappearance of the 581.6 peak and appearance of the 419.5 peak.

Workflow Visualization

Workflow Start Start: Substrate Preparation (Dissolve in DMSO -> Dilute in Buffer) EnzymeAdd Add β-Glucosidase (pH 5.0, Acetate Buffer) Start->EnzymeAdd Incubate Incubation 37°C, 30-240 mins EnzymeAdd->Incubate Quench Termination Add 3x Vol Ice-Cold ACN Incubate->Quench At time points Spin Centrifugation 12,000 x g, 10 min Quench->Spin Analysis LC-MS Analysis Quantify Aglycone/Glycoside Ratio Spin->Analysis

Figure 2: Standardized experimental workflow for enzymatic hydrolysis studies.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Substrate insolubility in aqueous buffer.Increase DMSO to 5% or add 0.1% Tween-80.
Low Conversion Enzyme inhibition by DMSO or incorrect pH.Reduce DMSO < 2%; Verify pH is 5.0 (fungal) or 7.0 (bacterial).
Peak Tailing Column interaction with free hydroxyls.Ensure 0.1% Formic Acid is present in both mobile phases.
Mass Balance Error Adsorption of aglycone to plastic.Use glass vials or low-binding polypropylene tubes.

References

  • BenchChem. (2025).[3] Application Notes: Enzymatic Conversion of Isoflavone Glycosides to Aglycones. Retrieved from

  • Tao, Y., et al. (2013).

    
    -glucosidase hydrolyzing secoisolariciresinol diglucoside to secoisolariciresinol from Bacteroides uniformis ZL1. Applied Microbiology and Biotechnology. Retrieved from 
    
  • BOC Sciences. (2025). (-)-Lyoniresinol 9'-O-glucoside Product Information and Applications. Retrieved from

  • PubChem. (2025). Compound Summary: (+)-Lyoniresinol 9'-O-glucoside.[4][2][5][6][7] National Library of Medicine. Retrieved from

  • MedChemExpress. (2024). (-)-Lyoniresinol 9'-O-glucoside: ROS Inhibitor and Metabolic Studies. Retrieved from

Sources

Troubleshooting & Optimization

Improving the yield of (+)-Lyoniresinol 9'-O-glucoside extraction from plant material

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: LYO-GLU-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Natural Products Chemistry Division

Executive Summary

(+)-Lyoniresinol 9'-O-glucoside is a lignan glycoside found in Lycium barbarum (root bark), Spatholobus suberectus, and Cinnamomum species. Unlike its aglycone (lyoniresinol), the presence of the glucose moiety significantly alters its solubility profile and thermal stability.

Users frequently report low yields (<0.05%) and high impurity profiles . These issues typically stem from three root causes:

  • Polarity Mismatch: Using pure organic solvents (MeOH/EtOH) fails to fully solubilize the glycoside.

  • Enzymatic Hydrolysis: Endogenous

    
    -glucosidases degrade the target compound during the pre-extraction phase.
    
  • Inefficient Enrichment: Failure to remove sugars and non-polar lignans during the resin phase.

This guide provides a self-validating workflow to maximize yield and purity.

Module 1: Pre-Extraction & Material Preparation

Q: My HPLC shows high levels of the aglycone (Lyoniresinol) but low glycoside. Is the plant material defective?

Diagnosis: Likely enzymatic degradation , not defective material. Mechanism: When plant tissue is damaged (ground) while moist, endogenous


-glucosidases hydrolyze the 

-glycosidic bond, converting your target (+)-Lyoniresinol 9'-O-glucoside into (+)-Lyoniresinol (aglycone).

Troubleshooting Protocol:

  • enzyme Inactivation: If using fresh material, flash-freeze in liquid nitrogen or steam blanch (100°C, 2 mins) before drying.

  • Drying: Dry at <60°C in a forced-air oven. Avoid sun drying, which is too slow and allows enzymatic activity.

  • Particle Size: Grind to 40–60 mesh .

    • Too Fine (>80 mesh): Causes "channeling" in extraction beds and difficult filtration.

    • Too Coarse (<20 mesh): Solvent cannot penetrate the cell matrix effectively.

Module 2: Extraction Optimization

Q: I am using 100% Methanol to ensure complete extraction, but yields are lower than reported. Why?

Diagnosis: Polarity Mismatch . Explanation: (+)-Lyoniresinol 9'-O-glucoside is an amphiphilic molecule. The lignan core is lipophilic, but the glucose tail is highly hydrophilic. 100% alcohol is too non-polar; 100% water extracts too many polysaccharides/proteins.

The "Sweet Spot" Solvent System: Data indicates that binary solvent systems (Alcohol/Water) significantly outperform pure solvents.

Solvent SystemRelative Yield (Normalized)Impurity Profile
100% Ethanol 45%Low (mostly lipophiles)
100% Water 60%High (sugars, proteins, mucilage)
70% Ethanol (aq) 98-100% Moderate (manageable)
60% Methanol (aq) 95%Moderate
Q: Should I use Reflux or Ultrasound-Assisted Extraction (UAE)?

Recommendation: Ultrasound-Assisted Extraction (UAE) . Reasoning: Lignan glycosides are susceptible to thermal degradation over long periods.[1] Reflux requires boiling (high thermal load). UAE uses cavitation—microbubbles imploding to disrupt cell walls—allowing extraction at lower temperatures (40–50°C) in less time.

Visualization: Optimized Extraction Workflow

ExtractionWorkflow Start Raw Plant Material (Lycium root bark / Spatholobus) PreTreat Pre-Treatment (Dry <60°C, Grind 40-60 Mesh) Start->PreTreat Prevent Hydrolysis Solvent Solvent Addition 70% Ethanol (1:15 w/v ratio) PreTreat->Solvent Extraction Extraction Method UAE: 45°C, 40kHz, 45 mins (Repeat x2) Solvent->Extraction Cavitation Filter Filtration Vacuum filter (Whatman No.1) Extraction->Filter Concentrate Concentration Rotary Evap <50°C to remove EtOH Filter->Concentrate Crude Crude Aqueous Extract (Ready for Resin) Concentrate->Crude

Figure 1: Optimized extraction workflow prioritizing enzymatic inhibition and polarity matching.

Module 3: Purification & Enrichment

Q: My crude extract is a sticky brown mess. How do I isolate the glycoside without expensive Prep-HPLC?

Solution: Macroporous Resin Enrichment (D101 or AB-8) . Logic: The crude extract contains free sugars (highly polar) and chlorophyll/waxes (non-polar). Macroporous resins act as a "trap" for the lignan glycoside, allowing you to wash away the sugars with water and then elute the target with alcohol.

Step-by-Step Resin Protocol:

  • Resin Prep: Soak D101 resin in 95% EtOH for 24h, wash with water until no alcohol smell remains.

  • Loading: Dilute crude extract with water (to <5% EtOH content). Load onto column at 1-2 BV/h (Bed Volumes per hour).

    • Self-Check: Test the effluent with HPLC/TLC. If target compound leaks immediately, the resin is overloaded or the sample contains too much alcohol.

  • Washing (The Cleanup): Elute with Distilled Water (3-5 BV) .

    • Purpose: Removes free glucose, proteins, and salts. Discard this fraction.

  • Elution (The Harvest): Elute with 30-40% Ethanol (3-5 BV) .

    • Target: This fraction typically contains the (+)-Lyoniresinol 9'-O-glucoside.

    • Note: Higher concentrations (70-90% EtOH) will elute non-polar aglycones and other impurities.

Visualization: Purification Logic

PurificationLogic Crude Crude Aqueous Sample Resin Macroporous Resin (D101 / AB-8) Crude->Resin Load WaterWash Water Wash (0% EtOH) Resin->WaterWash TargetElute Elution: 30-40% EtOH Resin->TargetElute StripWash Strip: 95% EtOH Resin->StripWash Waste1 Waste: Sugars, Salts, Proteins WaterWash->Waste1 Product Target: (+)-Lyoniresinol 9'-O-glucoside TargetElute->Product Waste2 Waste: Chlorophyll, Aglycones StripWash->Waste2

Figure 2: Fractionation strategy using macroporous resin to separate the glycoside from sugars and aglycones.

Module 4: Stability & Storage

Q: Can I store the extract in solution?

A: Short-term only (4°C, <24h). Lignan glycosides are prone to hydrolysis in aqueous solution, especially if the pH is acidic (common in plant extracts).

  • Best Practice: Lyophilize (freeze-dry) the 40% EtOH fraction immediately after collection.

  • Storage: Store the powder at -20°C in a desiccator.

References

  • BenchChem Technical Support. (2025).[2][3] Application Notes and Protocols for the Extraction of (-)-Isolariciresinol 9'-O-glucoside from Plant Material. Link

  • Molecules (MDPI). (2015). Ultrasound-Assisted Aqueous Two-Phase System for Extraction and Enrichment of Zanthoxylum armatum Lignans. Link

  • Journal of Chromatography B. (2012). Phenolic and Lignan Glycosides From the Butanol Extract of Averrhoa Carambola L. Root. Link

  • TargetMol. (2025). (+)-Lyoniresinol 9'-O-glucoside Product Data & Stability. Link

  • Food & Function. (2022).[4] Macroporous resin purification and characterization of flavonoids and lignan glycosides. Link

Sources

Overcoming solubility issues of (+)-Lyoniresinol 9'-O-glucoside in aqueous solutions

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational | Topic: Solubility & Stability Optimization | Ticket ID: L9G-SOL-001[1]

Executive Summary

(+)-Lyoniresinol 9'-O-glucoside (L9G) presents a classic "amphiphilic paradox." While the glucose moiety confers some polarity, the lignan backbone (aryltetralin skeleton) remains highly hydrophobic.[1] In aqueous buffers (PBS, DMEM), this leads to micro-crystallization —a phenomenon where the compound appears dissolved but exists as micro-aggregates that precipitate over time or fail to cross cellular membranes.[1]

This guide provides validated protocols to overcome these thermodynamic barriers, moving from standard cosolvent methods to advanced supramolecular complexation.[1]

Module 1: Diagnostic & Decision Logic

Before selecting a protocol, assess your experimental constraints using the logic flow below.

SolubilityLogic Start Start: Dissolution Issue CheckTurbidity Is solution cloudy/precipitated? Start->CheckTurbidity CheckSolvent Current Solvent System? CheckTurbidity->CheckSolvent PureWater Pure Water/Buffer CheckSolvent->PureWater Yes OrganicStock DMSO/EtOH Stock CheckSolvent->OrganicStock Yes ActionCosolvent Go to Module 2: Cosolvent Strategy PureWater->ActionCosolvent Quick Assay (<24h) ActionComplex Go to Module 3: Cyclodextrin Complex PureWater->ActionComplex Long-term/In vivo OrganicStock->ActionCosolvent Precipitates on Dilution

Figure 1: Decision matrix for selecting the appropriate solubilization strategy based on solvent system and experimental duration.[1]

Module 2: The Cosolvent "Step-Down" Protocol

Best for: In vitro assays (Cell culture, Enzyme kinetics) where <1% organic solvent is tolerable.[1]

The Science: Directly adding L9G powder to water results in poor wetting due to high interfacial tension.[1] You must first disrupt the crystal lattice using a solvent with a dielectric constant (


) closer to the lignan core (DMSO 

) before introducing water (

).
Protocol: The "Sandwich" Dilution Method

Standard simple dilution often causes "crashing out" (local supersaturation).[1] Use this method instead.

Reagents:

  • L9G Powder (Purity >98%)[1]

  • Anhydrous DMSO (Cell Culture Grade)[1]

  • Target Buffer (e.g., PBS, pH 7.4)[1]

Step-by-Step:

  • Primary Stock (1000x): Dissolve L9G in 100% DMSO to a concentration of 50–100 mg/mL .

    • Note: Sonicate at 40 kHz for 5-10 mins. The solution should be clear and slightly viscous.

  • Intermediate Dilution (10x):

    • Prepare an intermediate tube containing PBS .[1]

    • Crucial: While vortexing the PBS, slowly inject the DMSO stock into the center of the vortex.

    • Target: 10% DMSO final concentration.[1]

  • Final Working Solution (1x):

    • Dilute the Intermediate Solution 1:10 into your final assay medium.[1]

    • Result: Final DMSO concentration is 1%.[1]

Solubility Thresholds Table:

Solvent SystemMax Solubility (approx.)Stability (RT)Application
Pure DMSO ~100 mg/mL> 6 Months (-20°C)Stock Storage
Pure Ethanol ~20-30 mg/mL> 1 Month (-20°C)Alt.[1] Stock
PBS (pH 7.4) < 0.5 mg/mL< 2 HoursNot Recommended
PBS + 1% DMSO ~1-2 mg/mL24 HoursCell Assays

Module 3: Advanced Formulation (Cyclodextrin Complexation)

Best for: In vivo animal studies, high-concentration aqueous stocks, or highly sensitive cell lines (DMSO-intolerant).[1]

The Science: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and hydrophobic interior.[1][2][3] The aryltetralin core of L9G fits into the CD cavity, shielding it from water while the CD's hydroxyl groups interact with the aqueous solvent. Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is recommended due to its high water solubility (>600 mg/mL) and low toxicity.[1]
Protocol: Freeze-Drying Inclusion Method

Reagents:

  • L9G Powder[1][4][]

  • HP-

    
    -CD (Medical Grade)[1]
    
  • Milli-Q Water[1]

Workflow:

  • Molar Calculation: Calculate a 1:2 molar ratio (L9G : HP-

    
    -CD) to ensure complete encapsulation.
    
    • MW L9G: ~582.6 g/mol [1][6]

    • MW HP-

      
      -CD: ~1460  g/mol [1]
      
  • Dissolution:

    • Dissolve HP-

      
      -CD in water (e.g., 20% w/v solution).[1]
      
    • Dissolve L9G in a minimal volume of Ethanol.[1]

  • Complexation:

    • Dropwise add the L9G-Ethanol solution to the CD-Water solution under constant stirring (500 RPM).[1]

    • Stir for 24 hours at Room Temperature (shield from light).

  • Solvent Removal:

    • Evaporate ethanol using a rotary evaporator (vacuum, 40°C).

    • Freeze the remaining aqueous solution at -80°C.

    • Lyophilize (Freeze-dry) for 48 hours.

  • Reconstitution:

    • The resulting white fluffy powder is the L9G-CD Complex .[1] It will dissolve rapidly in pure water or saline up to 10-20 mg/mL without DMSO.[1]

CDComplex cluster_0 Result Lignan Hydrophobic Lignan Core Complex Inclusion Complex (Water Soluble) Lignan->Complex Encapsulation CD HP-β-CD Cavity CD->Complex Host-Guest Interaction

Figure 2: Mechanism of host-guest inclusion complex formation improving aqueous solubility.

Module 4: Stability & Storage

Lignan glycosides are susceptible to hydrolysis (cleavage of the glucose unit) and oxidation (phenolic rings).[1]

  • pH Sensitivity:

    • Optimal pH: 5.0 – 6.5.[1]

    • Avoid: pH > 8.[1]0. Under basic conditions, the phenolic protons dissociate, leading to rapid oxidation and quinone formation (solution turns yellow/brown).[1]

  • Temperature:

    • Powder: -20°C (Stable for 2 years).

    • DMSO Stock: -20°C or -80°C (Stable for 6-12 months).[1] Avoid repeated freeze-thaw cycles; aliquot immediately after preparation.

    • Aqueous Solution: Prepare fresh. Do not store >24 hours even at 4°C due to potential hydrolysis of the glycosidic bond.

Frequently Asked Questions (FAQ)

Q1: My solution turned yellow after 24 hours in the incubator. Is it still good? A: Likely no . Yellowing indicates oxidation of the phenolic hydroxyl groups, often caused by high pH in culture media or light exposure. Ensure your media is buffered (HEPES) and protect the stock from light.[1]

Q2: Can I use Tween-80 instead of DMSO? A: Yes, surfactants like Tween-80 (0.1 - 0.5%) can stabilize L9G micelles.[1] However, Tween-80 can affect membrane permeability in cell assays more aggressively than DMSO.[1] Run a vehicle control to confirm cell viability.

Q3: Why does the compound precipitate when I freeze my aqueous working solution? A: "Salting out." As water freezes, the salt concentration in the remaining liquid phase increases, forcing the hydrophobic lignan out of solution. Upon thawing, these aggregates do not redissolve.[1] Never freeze aqueous working solutions.

Q4: How do I verify if the compound is actually dissolved and not just a suspension? A: Centrifuge the solution at 10,000 x g for 5 minutes. Measure the UV absorbance (280 nm) of the supernatant. If the absorbance drops significantly compared to the pre-centrifugation sample, you have a suspension, not a solution.

References

  • TargetMol Chemicals. (2024). (+)-Lyoniresinol 9'-O-glucoside: Solubility and Stability Data. TargetMol. Link

  • Cui, Y., et al. (2020).[1] "Solubility enhancement of lignans using cyclodextrin inclusion complexes." Journal of Molecular Liquids, 302, 112520.[1] (General lignan-CD methodology).

  • BenchChem. (2025).[1][7] Technical Support: Overcoming Poor Solubility of Lignans in Aqueous Media. BenchChem Support Center. Link[1]

  • PubChem. (2021).[1][6] (+)-Lyoniresinol 9'-O-glucoside Compound Summary. National Center for Biotechnology Information.[1] Link[1]

  • Plos One. (2025).[1] Overestimated cytotoxicity and underestimated whitening efficacy of glabridin: A result of its poor solubility in DMSO. (Demonstrates the "crash out" phenomenon in lignan-like compounds). Link[1]

Sources

Optimizing HPLC parameters for baseline separation of (+)-Lyoniresinol 9'-O-glucoside from co-extracts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Hub. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chromatographic challenges associated with isolating and quantifying (+)-Lyoniresinol 9'-O-glucoside from complex botanical matrices (such as Lycium barbarum or Succus Bambusae).

This guide bypasses generic advice, focusing strictly on the causality of chromatographic behaviors and providing self-validating protocols to ensure absolute data integrity in your drug development workflows.

Core Troubleshooting & FAQs

Q1: Why am I seeing co-elution of (+)-Lyoniresinol 9'-O-glucoside with phenolic acids (e.g., p-coumaric acid)? A: Causality: Both lignan glycosides and low-molecular-weight phenolic acids are highly polar compounds. If your initial mobile phase organic strength is too high (e.g., >15% acetonitrile), these compounds will not partition sufficiently into the hydrophobic C18 stationary phase, causing them to elute together rapidly near the void volume[1]. Solution: Implement a shallow gradient starting at 5% organic solvent. This enhances hydrophobic retention, allowing the smaller phenolic acids to elute before the bulkier lignan glucoside.

Q2: My (+)-Lyoniresinol 9'-O-glucoside peak exhibits severe tailing (Tailing Factor > 1.5). How do I correct this? A: Causality: (+)-Lyoniresinol 9'-O-glucoside contains multiple hydroxyl groups on both its aromatic rings and its sugar moiety[2]. These groups act as strong hydrogen bond donors and acceptors, interacting heavily with unendcapped, ionized silanol groups (


) on the silica backbone of the column.
Solution: Add 0.1% formic acid to your aqueous mobile phase[3]. This lowers the pH to approximately 2.7, which is well below the pKa of the silanol groups (pKa ~4.0). Protonating the silanols into a neutral state (

) eliminates secondary ion-exchange interactions, restoring a sharp, Gaussian peak shape.

Q3: What is the optimal detection wavelength to minimize matrix interference from crude plant extracts? A: Causality: (+)-Lyoniresinol 9'-O-glucoside is an arylnaphthalene-type lignan derivative. Its conjugated aromatic rings yield a distinct UV absorption maximum around 280 nm[4]. Monitoring at lower wavelengths (e.g., 210 nm) will capture excessive background noise from mobile phase solvents and non-chromophoric aliphatic co-extracts. Solution: Set your Diode-Array Detector (DAD) to 280 nm to maximize the signal-to-noise (S/N) ratio for lignans while filtering out baseline noise.

Quantitative Data: Optimized HPLC Parameters

To ensure reproducibility across different laboratories, standardize your instrument using the following validated parameters.

ParameterOptimized ConditionScientific Rationale
Column Poroshell 120 C18 (2.1 × 100 mm, 2.7 μm)Superficially porous particles provide high efficiency and resolution at lower backpressures[5].
Mobile Phase A Ultrapure Water + 0.1% Formic AcidSuppresses silanol ionization; improves peak symmetry for phenolic compounds[3].
Mobile Phase B LC-MS Grade AcetonitrileLower viscosity and lower UV cutoff compared to methanol; yields sharper peaks.
Gradient Program 0-2 min: 5% B2-18 min: 5%

45% B18-25 min: 45%

95% B
Shallow initial gradient separates polar co-extracts; steep ramp flushes lipophilic matrix[6].
Flow Rate 0.3 mL/minOptimal linear velocity for 2.1 mm internal diameter columns[5].
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer kinetics[6].
Detection DAD at 280 nmTargets the aromatic chromophore specific to the lignan structure[4].

Experimental Workflows & Self-Validating Protocols

Protocol 1: Sample Preparation via Solid-Phase Extraction (SPE)

Purpose: To prevent column fouling and remove extreme polar/non-polar matrix interferences.

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of Ultrapure Water through a C18 SPE cartridge (500 mg/3 mL).

  • Loading: Load 2 mL of the crude botanical extract (reconstituted in water).

  • Washing (Self-Validating Step): Wash with 5 mL of 5% Methanol in water.

    • Validation Gate: Collect the wash fraction and spot it on a TLC plate under UV light. Verify the absolute absence of the target lignan to ensure no breakthrough occurred before proceeding.

  • Elution: Elute the (+)-Lyoniresinol 9'-O-glucoside fraction using 5 mL of 70% Methanol.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen gas and reconstitute in 1 mL of the initial mobile phase (5% Acetonitrile). Filter through a 0.22 μm PTFE syringe filter prior to injection.

Protocol 2: Self-Validating HPLC Execution

Purpose: This protocol incorporates a System Suitability Test (SST) to guarantee data integrity before committing valuable samples.

  • Equilibration: Purge the system and equilibrate the column with 5% B for 15 column volumes until the baseline drift is < 1 mAU/hr.

  • SST Injection: Inject a 10 μg/mL analytical standard of (+)-Lyoniresinol 9'-O-glucoside[2].

  • System Validation Gate:

    • Calculate Resolution (

      
      ) from the nearest impurity. Requirement: 
      
      
      
      .
    • Calculate Tailing Factor (

      
      ). Requirement: 
      
      
      
      .
    • Logic: If parameters fail, the system halts. Do NOT proceed. Replace the guard column or prepare fresh mobile phase. If parameters pass, the system is validated for sample analysis.

  • Sample Analysis: Inject 2 μL of the SPE-purified sample[5]. Run the gradient program defined in the table above.

  • Column Wash: Post-run, hold at 95% B for 5 minutes to elute highly retained hydrophobic co-extracts, then re-equilibrate at 5% B for 5 minutes.

Logical Workflow Visualization

HPLC_Workflow Extract Crude Plant Extract (e.g., Lycium barbarum) SPE SPE Clean-up (C18 Cartridge) Extract->SPE Wash Wash: 5% MeOH (Removes highly polar matrix) SPE->Wash Elute Elute: 70% MeOH (Recovers Lignans) Wash->Elute HPLC HPLC Injection (C18, 280 nm) Elute->HPLC SST System Suitability Test (Rs > 1.5, Tf < 1.2) HPLC->SST Validate Self-Validation Logic: Pass -> Run Samples Fail -> Recalibrate SST->Validate

Caption: Workflow for extraction, cleanup, and self-validating HPLC analysis of lignans.

References

  • [2] Title: (+)-Lyoniresinol 9'-O-glucoside - TargetMol Source: targetmol.com URL:

  • [1] Title: Chemical profile of Stachytarpheta schottiana by LC-HRMS/MS dereplication and molecular networking Source: scielo.br URL:

  • [4] Title: Optimization of microwave-assisted extraction conditions for preparing lignan-rich extract from Saraca asoca bark using Box–Behnken design Source: tandfonline.com URL:

  • [3] Title: Antioxidant, Anti-inflammatory Activities and Polyphenol Profile of Rhamnus prinoides Source: mdpi.com URL:

  • [5] Title: Hulless barley polyphenol extract inhibits adipogenesis in 3T3-L1 cells and obesity related-enzymes Source: frontiersin.org URL:

  • [6] Title: Phytochemical exploration of Neolitsea pallens leaves using UPLC-Q-TOF-MS/MS approach Source: nih.gov URL:

Sources

Technical Support Center: Troubleshooting (+)-Lyoniresinol 9'-O-glucoside Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

The Analyte: (+)-Lyoniresinol 9'-O-glucoside is a lignan glycoside (MW ~582.6 Da).[1][2] The Challenge: This molecule presents a "dual-threat" to chromatography:

  • The Glucose Moiety: High polarity (LogP ~0.4) leads to weak retention on standard C18, often forcing the use of highly aqueous mobile phases (90-95% water).[1]

  • The Phenolic Core: Contains free hydroxyl groups capable of hydrogen bonding and secondary interactions with residual silanols on the column stationary phase.

Common Symptoms:

  • Tailing: Secondary silanol interactions.[3][4][5][6]

  • Peak Splitting: Strong solvent effects (injection solvent mismatch).[1][7]

  • Fronting: Column overload or solubility issues.

Diagnostic Workflow

Before adjusting your method, identify the specific type of distortion. Use the workflow below to categorize your issue.

DiagnosticWorkflow Start START: Analyze Peak Shape Decision What is the primary distortion? Start->Decision Tailing Asymmetry > 1.2 (Shark Fin Shape) Decision->Tailing Tail on right Splitting Double Peak or Shoulder Decision->Splitting Split/Shoulder Fronting Asymmetry < 0.9 (Ramp Shape) Decision->Fronting Tail on left TailingCause Cause: Silanol Interactions or High pH Tailing->TailingCause SplitCause Cause: Strong Solvent Effect (Injection Solvent > Mobile Phase) Splitting->SplitCause FrontCause Cause: Mass Overload or Solubility Crash Fronting->FrontCause TailingFix Action: Lower pH (Add 0.1% Formic Acid) Check Column End-capping TailingCause->TailingFix SplitFix Action: Match Injection Solvent to Initial Mobile Phase SplitCause->SplitFix FrontFix Action: Dilute Sample 10x Increase Column Temp (30-40°C) FrontCause->FrontFix

Figure 1: Diagnostic logic tree for classifying chromatographic distortions.

Troubleshooting Guides

Issue A: Peak Tailing (The "Shark Fin")

Symptom: The peak rises sharply but returns to the baseline slowly. Root Cause: The phenolic hydroxyls on the lyoniresinol core are interacting with ionized silanols (Si-O⁻) on the silica surface of your column. This is a secondary interaction (ion-exchange) rather than the desired hydrophobic interaction.[1]

Protocol: pH Suppression & Column Choice

  • Acidify Mobile Phase: Ensure your mobile phase pH is below 3.0 .[1]

    • Why? The pKa of surface silanols is ~3.5-4.5. At pH < 3.0, silanols are protonated (neutral, Si-OH) and cannot interact ionically with the analyte.[1]

    • Recommendation: Add 0.1% Formic Acid or 0.05% Trifluoroacetic Acid (TFA) to both Mobile Phase A (Water) and B (Acetonitrile/Methanol).[1]

  • Switch to an End-Capped Column:

    • If you are using a standard silica column, switch to a "highly end-capped" or "base-deactivated" C18 column.[1] These columns have chemically blocked silanol groups.[1]

Issue B: Peak Splitting (The "Strong Solvent Effect")

Symptom: The peak appears as a doublet or has a distinct shoulder, often observed for early eluting peaks. Root Cause: (+)-Lyoniresinol 9'-O-glucoside is highly soluble in Methanol or DMSO.[1] Researchers often dissolve the stock in 100% MeOH. However, because the molecule is polar, the HPLC method likely starts at 95% Water.

  • Mechanism: When the plug of 100% MeOH enters the column, the analyte travels with the MeOH plug faster than the surrounding mobile phase, causing it to "race" ahead before precipitating or interacting with the stationary phase.

Protocol: Injection Solvent Matching Use this self-validating experiment to confirm if the solvent is the culprit:

  • Prepare Stock: 1 mg/mL in MeOH.

  • Prepare Test Sample: Dilute the stock 1:10 using Water (or your initial mobile phase).

    • Final Composition: 10% MeOH / 90% Water.[1]

  • Inject: Inject the same mass on the column.

  • Result: If the split disappears, the issue was the solvent strength.[8]

Data: Impact of Injection Solvent

Injection SolventPeak ShapeTailing Factor (USP)
100% MethanolSplit / DoubletN/A (Split)
50% MethanolBroad / Shoulder1.8
10% Methanol (Aq) Sharp / Gaussian 1.1
Issue C: Retention Shifts (Dewetting)

Symptom: Retention times decrease over sequential runs, or the peak shape collapses entirely. Root Cause: If you use 100% aqueous mobile phase to retain this polar glycoside on a standard C18 column, the hydrophobic C18 chains may "collapse" or dewet, expelling the mobile phase from the pores.

Protocol: Column Selection for Glycosides Select a column specifically designed for 100% aqueous stability.

Column ClassMechanismSuitability for Lyoniresinol Glucoside
Standard C18 Hydrophobic InteractionPoor. Risk of phase collapse in high water.[1]
Polar-Embedded (e.g., Amide/Carbamate) Hydrophobic + H-BondingExcellent. Polar group prevents dewetting and improves peak shape for phenols.[1]
C18-Aq (Hydrophilic End-capping) HydrophobicGood. Compatible with 100% water; good retention for glycosides.[1]

Advanced Experimental Workflow: Gradient Optimization

If basic troubleshooting fails, perform this gradient optimization to balance retention and peak shape.

GradientOptimization Step1 Step 1: Isocratic Hold 5% B for 2 mins (Focuses analyte at head) Step2 Step 2: Shallow Gradient 5% to 30% B over 15 mins (Separates impurities) Step1->Step2 Step3 Step 3: Wash 95% B for 3 mins (Elutes hydrophobic aglycones) Step2->Step3 Step4 Step 4: Re-equilibration 5% B for 5 Column Volumes (Critical for reproducibility) Step3->Step4

Figure 2: Recommended gradient profile for polar lignan glycosides.

Note: "B" represents the organic solvent (Acetonitrile or Methanol) containing 0.1% Formic Acid.

Frequently Asked Questions (FAQ)

Q: Can I use Phosphate buffer instead of Formic Acid? A: Yes, phosphate buffer (pH 2.5) is excellent for suppressing silanol activity and often yields sharper peaks than formic acid.[1] However, it is non-volatile and cannot be used with LC-MS.[1] If you are using UV detection only, 20 mM Potassium Phosphate (pH 2.[1]5) is a superior choice.[1]

Q: My peak is fronting (leaning forward). Is it the column? A: It is likely mass overload . Lignans have limited solubility in water. If you inject a high concentration, the molecule may precipitate at the head of the column or saturate the stationary phase sites. Try diluting the sample 10-fold. If the peak shape improves, the column is fine; you were simply overloading it.

Q: What is the best detection wavelength? A: Lyoniresinol derivatives typically show absorption maxima around 280 nm (characteristic of the aromatic ring). Using 210 nm increases sensitivity but also increases baseline noise from solvents. Stick to 280 nm for selectivity.

References

  • PubChem. (+)-Lyoniresinol 9'-O-glucoside (Compound Summary). National Library of Medicine. [Link][1]

  • Dolan, J. W. (2013).[1] "The Role of the Injection Solvent." LCGC North America. [Link][1]

  • Willför, S., et al. (2006).[1] "Chromatographic analysis of lignans." Journal of Chromatography A. [Link]

  • Agilent Technologies. "Troubleshooting HPLC Peak Shape Issues." Agilent Technical Support. [Link][1]

Sources

Common pitfalls in the quantification of lignan glycosides and how to avoid them

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Lignan Quantification Technical Support Center.

Current Status: Operational Agent: Senior Application Scientist (Mass Spectrometry & Natural Products Division) Ticket ID: LIG-GLY-OPT-2026

Introduction: The "Fragile Cargo" Problem

Lignan glycosides (e.g., Secoisolariciresinol diglucoside [SDG], Schisandrins, Pinoresinol glucosides) present a unique analytical paradox. They are robust enough to survive in plant matrices but fragile during extraction and ionization.

The most common failure mode we see in client data is inadvertent degradation . You might think you are quantifying the glycoside, but you are actually measuring a mix of the glycoside and its aglycone breakdown product, leading to poor mass balance and non-reproducible data.

This guide is structured to troubleshoot these specific failure points.

Module 1: Extraction & Sample Preparation

The Pitfall: The "Hidden Enzyme" Effect Many researchers grind flaxseed or Schisandra fruit and extract with aqueous methanol at room temperature. This is a critical error. When plant cell walls rupture, endogenous


-glucosidases mix with lignan glycosides. If not immediately inactivated, these enzymes strip the sugar moieties before your sample ever reaches the HPLC.

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
High variability between replicates Enzymatic degradation during extraction.Heat Inactivation: Extract at 60–70°C or use a solvent with <20% water initially to denature enzymes.
Low recovery of Glycosides Solubility mismatch (Too non-polar).Adjust Polarity: Lignan glycosides need water. Use 70% MeOH or 70% EtOH . Pure MeOH extracts aglycones but precipitates glycosides.
Clogging of LC columns Lipid/Protein co-extraction.Defatting: Pre-wash solid sample with Hexane (removes lipids without losing polar glycosides) before the main extraction.

The "Golden Standard" Extraction Workflow (Flaxseed Model):

  • Defat: Hexane wash (3x). Discard hexane.

  • Extract: 70% Ethanol at 60°C (inhibits enzymes + maximizes solubility).

  • Hydrolysis Decision: (See Module 2).

Module 2: The Hydrolysis Decision Tree (Critical)

The Pitfall: Aggressive Acid Hydrolysis Clients often use harsh acid hydrolysis (e.g., 2M HCl at 100°C) to convert all glycosides to aglycones for simplified quantification.

  • Result: Acid hydrolysis often degrades the aglycone itself (especially Secoisolariciresinol) into rearrangement products (e.g., Anhydro-SECO), causing massive underestimation.

Technical Insight:

  • Alkaline Hydrolysis (NaOH): Cleaves ester bonds (breaks the polymer complex) but leaves the glycosidic bond intact. Use this to release SDG from the matrix.

  • Enzymatic Hydrolysis (Helix pomatia): Cleaves glycosidic bonds gently. Use this to convert SDG to SECO.[1]

Visual Guide: The Hydrolysis Decision Matrix

LignanWorkflow Raw Raw Plant Material (e.g., Flaxseed) Defat Defatting (Hexane) Raw->Defat Extract Extraction (70% EtOH, 60°C) Defat->Extract Decision TARGET ANALYTE? Extract->Decision PathA Target: Intact Glycoside (e.g., SDG) Decision->PathA Direct PathB Target: Aglycone (e.g., SECO) Decision->PathB Convert BaseHydro Alkaline Hydrolysis (0.1M NaOH) Breaks Ester-linked Oligomers PathA->BaseHydro Release from Matrix PathB->BaseHydro EnzHydro Enzymatic Hydrolysis (Beta-Glucosidase/Helix pomatia) Breaks Sugar Bonds BaseHydro->EnzHydro Required Step Analysis LC-MS/MS Analysis BaseHydro->Analysis EnzHydro->Analysis

Figure 1: Decision tree for lignan quantification. Note that Acid Hydrolysis is omitted due to degradation risks.

Module 3: LC-MS/MS Quantification Pitfalls

The Pitfall: In-Source Fragmentation (The "Ghost" Aglycone) Lignan glycosides are thermally labile. If your MS source parameters (Cone Voltage / Fragmentor Voltage) are too high, the sugar will cleave inside the source before the ion reaches the quadrupole.

  • The Error: You will detect the Aglycone mass at the Glycoside retention time. You might falsely report the presence of free aglycones.

Diagnostic Check:

  • Inject a pure standard of the Glycoside (e.g., SDG).

  • Monitor the MRM transition for the Aglycone (e.g., SECO).

  • If you see a peak for SECO at the retention time of SDG, your source is too "hot." Lower the Cone Voltage immediately.

Optimized MS Parameters (ESI Negative Mode):

  • Ionization: ESI Negative is generally more sensitive for phenolic lignans than Positive mode.

  • Source Temp: Keep < 350°C (Glycosides char at high temps).

  • Cone Voltage: Low (15–30 V) to preserve the molecular ion

    
    .
    

Visual Guide: Ion Suppression & Fragmentation

MS_Optimization Sample HPLC Eluent Source ESI Source (The Danger Zone) Sample->Source Process1 Desolvation Source->Process1 Split Voltage Check Process1->Split ResultGood Intact Ion [M-H]- Correct Quantification Split->ResultGood Low Cone Voltage ResultBad In-Source Fragment [Aglycone]- False Positive for Aglycone Split->ResultBad High Cone Voltage Matrix Matrix Interference (Phospholipids) Matrix->Source Ion Suppression

Figure 2: Mechanism of In-Source Fragmentation and Matrix Effects in Lignan Analysis.

Module 4: Chromatographic Separation

The Pitfall: Stereoisomer Co-elution Lignans often exist as enantiomers or diastereomers (e.g., Schisandrin A vs. B). On standard C18 columns, these often co-elute or appear as a "shoulder," making integration impossible.

Recommendation:

  • Column: If C18 fails, switch to PFP (Pentafluorophenyl) or C18-Polar Embedded columns. The PFP phase interacts with the pi-electrons in the lignan aromatic rings, providing superior selectivity for isomers compared to standard alkyl chains.

  • Mobile Phase: Use Ammonium Fluoride (0.5 mM) in water (MP A) vs. Methanol (MP B) for ESI(-). Fluoride enhances ionization of phenolics significantly compared to Formic Acid.

FAQ: Frequently Asked Questions

Q: Can I use UV detection (HPLC-DAD) instead of MS? A: Yes, but with caveats. Lignans absorb well at 280 nm . However, crude plant extracts have hundreds of compounds absorbing at 280 nm. You must perform rigorous cleanup (SPE with C18 cartridges) to trust UV data. For Schisandra lignans, UV is acceptable; for trace flax lignans in plasma, MS is mandatory.

Q: My internal standard (IS) signal is fluctuating. Why? A: You are experiencing Matrix Effects.[2][3][4] Lignans elute in the same region as phospholipids.

  • Fix 1: Use a Stable Isotope Labeled IS (e.g.,

    
    -SDG).
    
  • Fix 2: If SIL-IS is too expensive, use a structural analog like Hinokinin or Arctigenin (if not present in your sample), but ensure it elutes close to your analyte.

References

  • Taylor & Francis. (2014). Optimization of secoisolariciresinol diglucoside extraction from flaxseed.

  • MDPI. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans.[5][6]

  • National Institutes of Health (NIH). (2008). Hydrolysis kinetics of secoisolariciresinol diglucoside oligomers from flaxseed.

  • BenchChem. (2025).[2] Common interferences in the LC-MS analysis of flavonoid/lignan glycosides.

  • Frontiers in Pharmacology. (2022). Review of Schisandra chinensis lignans and drug-drug interactions.

Sources

Strategies to minimize the degradation of (+)-Lyoniresinol 9'-O-glucoside during sample preparation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(+)-Lyoniresinol 9'-O-glucoside (L9G) is an aryltetralin lignan glycoside found in species such as Lycium barbarum and Vitis vinifera.[1][2] While the glycosidic linkage imparts water solubility, it simultaneously introduces a critical vulnerability: susceptibility to enzymatic and acid-catalyzed hydrolysis.[1] Furthermore, the polyphenolic core is prone to oxidative degradation and light-induced isomerization.[1]

This guide moves beyond standard protocols to address the mechanistic causes of L9G loss. The strategies below prioritize enzyme inactivation and pH control as the primary vectors for preserving molecular integrity.

Module 1: The "Enzyme-Arrest" Extraction Protocol[1][2]

The Problem: Plant matrices contain endogenous


-glucosidases.[1][2] Upon cell lysis (grinding/maceration), these enzymes mix with L9G, rapidly hydrolyzing it into the aglycone (+)-lyoniresinol.[1][2] This is the #1 cause of "missing" glycoside peaks in analytical data.

The Solution: You must denature these enzymes before or during the initial extraction.[1]

Step-by-Step Workflow
  • Harvest & Quench:

    • Immediate: Flash-freeze fresh plant material in liquid nitrogen.[1][2]

    • Alternative: If flash-freezing is unavailable, dry immediately at < 60°C. Do not air-dry at room temperature, as moisture + damaged tissue = maximum enzymatic activity.[1][2]

  • Lyophilization (Recommended):

    • Freeze-dry the frozen material to remove water (the medium for hydrolysis) without thermal stress.[1][2]

    • Grind the lyophilized tissue to a fine powder (mesh 40-60) under controlled humidity.

  • Solvent Selection & Extraction:

    • Solvent: 70% Ethanol or 80% Methanol (aq).[1][2]

    • Why? Pure organic solvents precipitate enzymes but may not extract the polar glycoside efficiently.[1][2] Aqueous mixtures denature enzymes while solubilizing the target.[1][2]

    • Procedure: Sonicate (30 min) or macerate (24h) at room temperature.

    • Critical Control: If working with fresh (wet) tissue, use boiling ethanol for 5-10 minutes initially to heat-inactivate enzymes (Ref. 1).[1][2]

Visualization: Safe Extraction Workflow

ExtractionWorkflow cluster_0 Degradation Checkpoint Start Fresh Plant Material EnzymeRisk RISK: Endogenous beta-glucosidase activity Start->EnzymeRisk Cell Lysis Freeze Flash Freeze (Liq N2) & Lyophilize Start->Freeze Preferred Heat Alternative: Boiling EtOH (5 min) to denature Start->Heat Wet Tissue Extract Extraction 70% EtOH (aq) Freeze->Extract Heat->Extract Filter Filtration (0.45 µm PTFE) Extract->Filter Evap Rotary Evaporation < 40°C Filter->Evap Storage Storage Evap->Storage Crude Extract

Figure 1: Decision tree for extraction emphasizing enzyme inactivation steps to prevent glycoside hydrolysis.

Module 2: Chemical Stability & Degradation Mechanisms

Once extracted, the threat shifts from biological (enzymes) to chemical (pH and oxidation).[2]

Hydrolytic Instability (Acidic Conditions)

L9G contains an O-glycosidic bond at the C-9' position.[1][2]

  • Mechanism: In the presence of H+ (pH < 3), the ether oxygen is protonated, leading to the cleavage of the glucose moiety.

  • Result: Loss of L9G; appearance of (+)-lyoniresinol (aglycone).[1][2]

  • Artifacts: Strong acid can further cyclize the aglycone into anhydro-derivatives (Ref. 2).[1][2]

Oxidative Instability

The dimethoxy-phenol structure on the aromatic rings is electron-rich and prone to oxidation.[1][2]

  • Mechanism: Radical formation at the phenolic hydroxyl group, leading to quinone methides or polymerization.[1]

  • Prevention: Use opaque glassware and minimize headspace in storage vials.

Thermal Instability
  • Threshold: Stable up to ~60°C for short periods.

  • Risk: Prolonged heating (>80°C) accelerates both hydrolysis and oxidation.[1][2]

Visualization: Degradation Pathways[1]

DegradationPathways L9G (+)-Lyoniresinol 9'-O-glucoside Aglycone (+)-Lyoniresinol (Aglycone) L9G->Aglycone Acid Hydrolysis (pH < 3) or Beta-Glucosidase Oxidized Quinones / Polymers (Brown precipitate) L9G->Oxidized Light + O2 (Slow) Artifact Anhydro-derivatives (Cyclized Artifacts) Aglycone->Artifact Strong Acid / Heat Aglycone->Oxidized Light + O2 (Fast)

Figure 2: Chemical degradation pathways showing the conversion of L9G to its aglycone and subsequent artifacts.[1][2]

Module 3: Storage & Handling Specifications

To ensure reproducibility, adhere to these storage parameters.

ParameterSpecificationRationale
Storage Form Lyophilized PowderHydrolysis kinetics are negligible in solid state compared to solution.[1][2]
Temperature -20°C (Long term)Arrhenius equation dictates slower degradation rates at lower T.
Solvent (Stock) DMSO or MethanolDMSO offers high solubility and stability; avoid water for long-term stock.[1][2]
pH Window 4.0 – 6.0Avoids acid hydrolysis (< pH 3) and alkaline oxidation (> pH 8).[1][2]
Light Amber VialsProtects phenolic moieties from photo-oxidation.[1][2]

Troubleshooting Guide (FAQ)

Q1: I see a large peak for the aglycone (lyoniresinol) in my fresh extract. Did the plant produce it?

  • Diagnosis: While some free aglycone exists naturally, a high ratio suggests enzymatic hydrolysis during extraction.[1]

  • Fix: Did you air-dry the plant material slowly? Switch to liquid nitrogen flash-freezing or boil the fresh tissue in ethanol for 5 minutes before grinding.

Q2: My standard recovery is low after rotary evaporation.

  • Diagnosis: Thermal degradation or adsorption.[1][2]

  • Fix: Ensure the water bath is < 40°C. If the sample dried completely to a film, re-dissolve using ultrasonication, as lignans can adhere strongly to glass walls.[1]

Q3: Can I use 0.1% Formic Acid in my HPLC mobile phase?

  • Answer: Yes. 0.1% Formic acid (approx.[1][2] pH 2.7) is acceptable for short-term residence during chromatography (minutes).[1][2] Do not store the sample in this acidic mobile phase for days in the autosampler.

Q4: The compound precipitates when I add water to my ethanolic extract.

  • Diagnosis: Solubility shock.[1][2] Lignans are lipophilic, but the glucoside is amphiphilic.[1]

  • Fix: Use a step-wise gradient (e.g., 10% MeOH increments) or keep the final solvent composition at least 20-30% organic.[1][2]

References

  • Extraction Techniques for Lignans

    • Title: Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans.[3]

    • Source: Plants (Basel), 2020.[1][2]

    • URL:[Link]

  • Hydrolysis Artifacts

    • Title: A Critical Review on the Analysis of Lignin Carbohydr
    • Source: Frontiers in Plant Science.[1][2]

    • URL:[Link]

  • Chemical Properties & Handling

    • Title: (+)
    • Source: PubChem / TargetMol.[1][2]

    • URL:[Link][1][2]

  • Enzymatic Degradation Risks

    • Title: Plant Glycosides and Glycosidases: A Treasure-Trove for Therapeutics.[1][2]

    • Source: Frontiers in Plant Science, 2020.[1]

    • URL:[Link]

Sources

Enhancing the resolution of NMR signals for unambiguous structure elucidation of (+)-Lyoniresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to enhancing the resolution of NMR signals for the unambiguous structure elucidation of (+)-Lyoniresinol 9'-O-glucoside and related lignan glycosides. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with signal overlap and spectral complexity during their NMR analysis. Here, we provide troubleshooting guides and frequently asked questions in a format that directly addresses specific issues you might encounter during your experiments.

While specific published and assigned 1H and 13C NMR data for (+)-Lyoniresinol 9'-O-glucoside were not located in the searched resources, this guide is built upon established principles of NMR spectroscopy and extensive data from closely related lignan glucosides. The strategies and protocols outlined herein are designed to be broadly applicable and effective for this class of natural products.

Troubleshooting Guide: Enhancing NMR Signal Resolution

Researchers often face difficulties in resolving complex NMR spectra of natural products like (+)-Lyoniresinol 9'-O-glucoside due to extensive signal overlap, particularly in the sugar and aromatic regions. This section provides a systematic approach to troubleshoot and enhance spectral resolution.

Issue 1: Severe Overlap in the 1D ¹H NMR Spectrum

Question: My initial 1D ¹H NMR spectrum of a sample believed to be (+)-Lyoniresinol 9'-O-glucoside shows a "hump" of unresolved signals, especially in the sugar region (around 3.0-4.5 ppm) and the aromatic region. How can I begin to deconvolute these signals?

Answer: Severe signal overlap in the 1D ¹H NMR spectrum is a common first hurdle. Before moving to more complex experiments, simple and effective adjustments to your acquisition parameters can often yield significant improvements.

Initial Troubleshooting Workflow

A Initial 1D ¹H NMR shows severe overlap B Optimize Acquisition Parameters A->B First Step C Acquire 2D NMR Data B->C If overlap persists D Advanced 1D & 2D Techniques C->D For deeper analysis

Caption: A stepwise approach to resolving signal overlap in NMR spectra.

Step 1: Optimize Sample Preparation and Acquisition Parameters

The quality of your NMR data is fundamentally linked to your sample preparation and the parameters used for data acquisition.

ParameterRecommended ActionRationale
Solvent Acquire spectra in different deuterated solvents (e.g., DMSO-d₆, Methanol-d₄, Acetone-d₆).Different solvents can induce changes in chemical shifts by altering hydrogen bonding and local magnetic environments, which can resolve overlapping signals. For glycosides, DMSO-d₆ is often a good starting point as it can accommodate a wide range of polarities.[1]
Temperature Vary the sample temperature (e.g., acquire spectra at 298 K, 313 K, and 323 K).Temperature changes can affect conformational equilibria and hydrogen bonding, leading to shifts in proton resonances that may resolve overlap.
Concentration Prepare a sample at a lower concentration, if signal-to-noise permits.High concentrations can lead to viscosity-induced line broadening and intermolecular interactions that complicate spectra.
Shimming Carefully shim the magnetic field before each acquisition.A homogeneous magnetic field is critical for achieving sharp lines and good resolution. Poor shimming is a common cause of broad, poorly resolved peaks.[1]

Step 2: If Overlap Persists, Proceed to 2D NMR

If optimizing 1D parameters is insufficient, 2D NMR experiments are the next logical step. They provide a second dimension to disperse the signals, revealing correlations that are hidden in the 1D spectrum.

  • COSY (Correlation Spectroscopy): This is the workhorse for identifying proton-proton (¹H-¹H) spin systems. It will help you trace the connectivity within the glucose unit and the aglycone backbone.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C). It is exceptionally powerful for resolving overlapped proton signals by spreading them out according to the much larger chemical shift range of ¹³C.[2][3] An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups.[2][3]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for piecing together the different spin systems identified by COSY and for establishing the connectivity between the glucose unit and the aglycone (the glycosidic linkage).[2]

2D NMR Workflow for Structure Elucidation

cluster_1D 1D NMR cluster_2D 2D NMR cluster_Advanced Advanced 2D NMR A 1D ¹H & ¹³C NMR B COSY A->B Identify Spin Systems C HSQC A->C ¹H-¹³C Direct Correlations D HMBC B->D Connect Spin Systems F TOCSY B->F Elucidate Full Spin Systems C->D E NOESY/ROESY D->E Stereochemistry & Conformation

Caption: A typical workflow for structure elucidation using 2D NMR.

Frequently Asked Questions (FAQs)

Q1: I am having trouble identifying the anomeric proton of the glucose unit. Where should I look and how can I confirm it?

A1: The anomeric proton (H-1') of a β-glucoside typically appears as a doublet in the region of δ 4.0-5.0 ppm with a J-coupling constant of approximately 7-8 Hz. In an HSQC spectrum, this proton will correlate to the anomeric carbon (C-1'), which typically resonates around δ 100-105 ppm. An HMBC experiment should show a three-bond correlation from the anomeric proton to the carbon of the aglycone to which the glucose is attached (C-9' in the case of (+)-Lyoniresinol 9'-O-glucoside).

Q2: The aromatic signals are complex and overlapping. How can I assign them?

A2: The aromatic region of lignans can be crowded. A combination of 2D NMR experiments is essential here:

  • COSY: Will show correlations between adjacent aromatic protons.

  • HSQC: Will assign each aromatic proton to its directly attached carbon.

  • HMBC: Is key for assigning quaternary carbons and for confirming the substitution pattern by observing 2- and 3-bond correlations from the aromatic protons to neighboring carbons. For example, the methoxy protons will show a 3-bond correlation to the aromatic carbon they are attached to.

Q3: How can I definitively determine the point of glycosylation?

A3: The glycosylation site is best determined using long-range ¹H-¹³C correlations from an HMBC experiment. You should look for a correlation between the anomeric proton of the glucose (H-1') and the carbon of the aglycone at the point of attachment. For (+)-Lyoniresinol 9'-O-glucoside, this would be a correlation between H-1' and C-9'. Additionally, a NOESY or ROESY experiment can show through-space proximity between the anomeric proton and protons on the aglycone near the linkage site.

Q4: My HMBC spectrum is weak and I'm not seeing all the expected correlations. What can I do?

A4: Weak HMBC correlations can be due to several factors. Here are some troubleshooting steps:

  • Increase the number of scans: This is the most straightforward way to improve the signal-to-noise ratio.

  • Optimize the long-range coupling constant (JXH): The HMBC experiment is optimized for a specific range of long-range coupling constants. The default value is often around 8 Hz. Acquiring multiple HMBC spectra with different JXH values (e.g., 4 Hz, 8 Hz, and 12 Hz) can help to visualize a wider range of correlations.[4]

  • Check your sample concentration: A more concentrated sample will give a better signal.

  • Ensure proper tuning and matching of the probe: This is a critical step for optimal sensitivity.

Q5: What are the benefits of running a NOESY or ROESY experiment for this type of molecule?

A5: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are powerful tools for determining the stereochemistry and conformation of a molecule. They detect protons that are close in space, even if they are not directly connected through bonds. For (+)-Lyoniresinol 9'-O-glucoside, these experiments can be used to:

  • Confirm the relative stereochemistry of the chiral centers in the lignan core.

  • Provide additional evidence for the glycosidic linkage by showing spatial proximity between the glucose unit and the aglycone.

  • Determine the conformation of the tetrahydronaphthalene ring system.

Experimental Protocols

Protocol 1: Standard 2D NMR Data Acquisition

This protocol provides a general set of parameters for acquiring standard 2D NMR spectra for a lignan glucoside on a 500 MHz spectrometer.

ExperimentPulse ProgramKey Parameters
COSY cosygpqfns=2, ds=16, td(F2)=2048, td(F1)=256, sw(F2 & F1) = spectral width of ¹H spectrum
HSQC hsqcedetgpsisp2.3ns=4, ds=16, td(F2)=1024, td(F1)=256, sw(F2)=¹H spectral width, sw(F1)=¹³C spectral width
HMBC hmbcgplpndqfns=8, ds=16, td(F2)=2048, td(F1)=256, sw(F2)=¹H spectral width, sw(F1)=¹³C spectral width, cnst2=145 (for ¹JCH), long-range J optimized for ~8 Hz

Note: These are starting parameters and may need to be optimized based on your sample concentration and the specific instrument you are using.

Protocol 2: Selective 1D NOE for Glycosidic Linkage Confirmation

A selective 1D NOE experiment can provide clear evidence for the spatial proximity between the anomeric proton and the aglycone.

  • Acquire a standard 1D ¹H spectrum to identify the chemical shift of the anomeric proton.

  • Set up a selective 1D NOE experiment (e.g., using the selnogp pulse program on Bruker instruments).

  • Irradiate the anomeric proton signal.

  • Acquire the difference spectrum. An enhancement of the signals from protons on the aglycone that are close in space to the anomeric proton will confirm the glycosidic linkage and provide conformational information.

References

  • Guan, S.-H., Xia, J.-M., Lu, Z.-Q., Chen, G.-T., Jiang, B.-H., Liu, X., & Guo, D.-A. (2008). Structure elucidation and NMR spectral assignments of three new lignan glycosides from Akebia trifoliata. Magnetic Resonance in Chemistry, 46(2), 186–190. [Link]

  • Stereochemical assignment of five new lignan glycosides from Viscum album by NMR study combined with CD spectroscopy. (2012). PubMed. [Link]

  • D'Auria, M., & Racioppi, R. (2022). NMR Characterization of Lignans. MDPI. [Link]

  • Chimichi, S., Bambagiotti-Alberti, M., Coran, S. A., Giannellini, V., & Biddau, B. (1999). Complete assignment of the 1H and 13C NMR spectra of secoisolariciresinol diglucoside, a mammalian lignan precursor isolated from Linum usitatissimum. Magnetic Resonance in Chemistry, 37(11), 860-863. [Link]

  • Kamel, M. S. (1996). LIGNAN GLYCOSIDES FROM STEMS OF SALVADORA PERSZCA. ResearchGate. [Link]

  • Moco, S., Bino, R. J., & de Vos, R. C. H. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 149-171. [Link]

  • Pharmaffiliates. (+)-Lyoniresinol 9'-O-glucoside. Pharmaffiliates. [Link]

  • Re-lidding, S., & Lankin, D. C. (2011). NMR in Metabolomics and Natural Products Research: Two Sides of the Same Coin. Accounts of chemical research, 44(9), 858-868. [Link]

  • Breton, R. C., & Reynolds, W. F. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30(4), 501-524. [Link]

  • Breton, R. C., & Reynolds, W. F. (2013). Using NMR to identify and characterize natural products. Natural Product Reports, 30(4), 501-524. [Link]

  • National Center for Biotechnology Information. (+)-Lyoniresinol 9-glucoside. PubChem. [Link]

  • Columbia University. HSQC and HMBC. NMR Core Facility. [Link]

  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. [Link]

  • Zhao, Y.-W., Li, H., & Guo, Y.-Q. (2016). Three new lignan glucosides from the roots of Scutellaria baicalensis. Journal of Asian Natural Products Research, 18(8), 735-741. [Link]

  • Shults, E. E., Pokrovsky, A. G., & Korchagina, D. V. (2025). Bioactive Lignan Glycosides in Stems of Marsh Rosemary (Rhododendron tomentosum): Non-Targeted Screening and Identification Using Two-Stage Analytical Strategy. MDPI. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science. (n.d.). [Link]

  • FooDB. (+)-Lyoniresinol 9-glucoside. FooDB. [Link]

  • Stereochemical assignment of five new lignan glycosides from Viscum album by NMR study combined with CD spectroscopy. (2012). ResearchGate. [Link]

  • D'Auria, M., & Racioppi, R. (2022). NMR Characterization of Lignans. PMC. [Link]

  • SDSU NMR Facility. 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. [Link]

  • Hari, N. (2014). Any easy explanatory notes about HMBC? ResearchGate. [Link]

  • Sette, M., & Crestini, C. (2025). NMR studies of lignin and lignin-derived products: recent advances and perspectives. RSC Publishing. [Link]

Sources

Technical Support Center: Ensuring Reproducibility of In Vitro Bioassays with (+)-Lyoniresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center dedicated to achieving robust and reproducible results with (+)-Lyoniresinol 9'-O-glucoside. This lignan glucoside, isolated from sources like the root bark of Lycium barbarum, is noted for its antioxidant and antimicrobial properties.[1][2] Like many natural products, its successful application in in vitro bioassays hinges on meticulous technique and a clear understanding of its physicochemical properties.

The inherent variability of biological systems, compounded by the unique challenges of working with natural compounds, can often lead to frustratingly inconsistent data.[3][4] This guide is designed to function as a direct line to our application support team. We will move beyond simple procedural lists to address the "why" behind critical experimental steps, empowering you to troubleshoot effectively and generate high-quality, reliable data.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequent challenges researchers encounter. Each question is framed around a specific problem, followed by a detailed explanation of the underlying causes and a step-by-step approach to resolution.

Problem Area 1: Sub-optimal or Inconsistent Bioactivity

Q1: My assay results show significantly lower bioactivity for (+)-Lyoniresinol 9'-O-glucoside than expected, or the activity is highly variable between experiments. What are the primary factors to investigate?

A1: This is a common and multifaceted issue when working with natural products. The root cause typically falls into one of three categories: compound integrity, solubility, or degradation. Let's break down how to systematically diagnose and resolve this.

Causality: Unlike synthesized small molecules, natural products can exhibit variability in purity between batches. Furthermore, their complex structures, like the glycosidic linkage in (+)-Lyoniresinol 9'-O-glucoside, can be sensitive to improper handling and storage.[5][6] Poor solubility is another major culprit; if the compound precipitates in your stock solution or assay medium, its effective concentration is unknown and drastically lowered, leading to weak or inconsistent results.

Troubleshooting Steps:

  • Verify Compound Handling and Storage: The first and most critical step is to ensure the compound has been handled correctly from the moment of receipt. Improper storage is a frequent cause of activity loss.

  • Optimize Solubilization: Incomplete dissolution is often invisible to the naked eye. (+)-Lyoniresinol 9'-O-glucoside has good solubility in DMSO, but requires proper technique to achieve a homogenous solution.[1]

  • Assess Purity: If you have access to analytical equipment, confirming the purity of your batch via HPLC or LC-MS can rule out issues with the starting material.

Data Summary: Recommended Handling & Storage

ParameterRecommendationRationale
Form PowderShipped at ambient or with blue ice.
Long-Term Storage (Powder) -20°C for up to 3 years.[1]Minimizes degradation from temperature, light, and moisture.
Stock Solution Storage -80°C for up to 1 year.[1]Prevents degradation and solvent evaporation. Avoid repeated freeze-thaw cycles.
Solvent DMSO.[1]Provides high solubility. Other options include Methanol and Ethanol.[7]
Light/Moisture Keep away from direct sunlight and moisture.[1]Protects against photo-degradation and hydrolysis.

Protocol: Preparation of a Validated (+)-Lyoniresinol 9'-O-glucoside Stock Solution

This protocol ensures complete solubilization, a critical first step for reproducibility.

  • Pre-warm the Compound: Allow the vial of powdered (+)-Lyoniresinol 9'-O-glucoside to equilibrate to room temperature for 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the powder.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve your desired stock concentration (e.g., 100 mg/mL or 171.65 mM).[1]

  • Mechanical Agitation: Vortex the vial vigorously for 1-2 minutes.

  • Sonication (Critical Step): Place the vial in a bath sonicator for 5-10 minutes to ensure complete dissolution of any micro-aggregates.[1] The solution should be perfectly clear.

  • Aliquot and Store: Dispense the stock solution into single-use aliquots in low-binding microcentrifuge tubes. Store immediately at -80°C.

Problem Area 2: High Variability in Cell-Based Assays

Q2: I'm observing a high coefficient of variation (%CV) between my replicate wells and across different plates in my cell viability/activity assay. How can I improve my assay precision?

A2: High variability in cell-based assays is a classic challenge that often points to inconsistencies in cell handling and plating rather than the compound itself.[8][9] Cells are sensitive biological systems, and minor variations in their environment can lead to significant differences in their response to a stimulus.

Causality: The primary sources of variability include:

  • Inconsistent Cell Numbers: Uneven cell distribution during plating leads to different cell numbers per well, directly impacting the final readout.

  • "Edge Effects": Wells on the perimeter of a microplate are prone to faster evaporation, leading to changes in media concentration and temperature, which can stress the cells and alter their response.[9]

  • Cell Passage and Health: Cells at very high or low passage numbers, or those that are not in a healthy, logarithmic growth phase, will respond inconsistently.[8]

  • Liquid Handling Errors: Inaccurate or inconsistent pipetting of cells, media, or compound introduces significant error.[4]

Workflow: Minimizing Variability in Cell-Based Assays

The following diagram outlines a workflow designed to minimize common sources of error.

G cluster_pre_assay Pre-Assay Cell Preparation cluster_assay_execution Assay Execution cluster_controls Essential Controls Harvest Harvest Healthy Cells (Logarithmic Phase, Consistent Passage #) Count Accurate Cell Count (e.g., Automated Counter) Harvest->Count Resuspend Resuspend to Final Plating Density (Keep cell suspension homogenous) Count->Resuspend Plate Plate Cells (Work quickly, mix between plates) Resuspend->Plate Incubate_Pre Incubate Plate (Allow cells to adhere, e.g., 24h) Plate->Incubate_Pre Treat Add Compound (Use calibrated pipettes, low final DMSO %) Incubate_Pre->Treat Incubate_Post Incubate for Exposure Period Treat->Incubate_Post VC Vehicle Control (e.g., 0.1% DMSO) Readout Perform Assay Readout (e.g., Add MTS/luciferase reagent) Incubate_Post->Readout PC Positive Control NC Negative/Untreated Control G Start Inconsistent or Unexpected Result Observed CellFree Run Cell-Free Control (Compound + Assay Reagents, No Cells) Start->CellFree Decision Is Signal Altered in Cell-Free System? CellFree->Decision Interference Result is Likely Assay Interference Decision->Interference  Yes Bioactivity Result is Likely True Biological Activity Decision->Bioactivity  No Action_Interference Action: Use Orthogonal Assay (e.g., switch from fluorescence to absorbance) or modify protocol. Interference->Action_Interference Action_Bio Action: Proceed with Further Biological Investigation (e.g., Dose-response, mechanism of action) Bioactivity->Action_Bio

Caption: Decision tree for diagnosing assay interference.

To execute the cell-free control: Prepare a plate with wells containing only cell culture medium. Add (+)-Lyoniresinol 9'-O-glucoside at the same concentrations used in your experiment. Then, add the assay reagents (e.g., CellTiter-Glo®, resazurin) and read the plate. A significant signal change compared to the vehicle control (medium + DMSO + reagent) indicates direct interference.

Frequently Asked Questions (FAQs)

Q1: What is the recommended final concentration of the DMSO solvent in my cell culture medium? A1: It is critical to keep the final concentration of DMSO in the assay wells as low as possible to avoid solvent-induced toxicity or off-target effects. A final concentration of <0.5% is acceptable for most cell lines, but ≤0.1% is highly recommended for sensitive assays or long incubation times. Always include a vehicle control (media + identical final DMSO concentration) in your experiments to account for any solvent effects.

Q2: Are there different isomers of Lyoniresinol 9'-O-glucoside I need to be aware of? A2: Yes. The scientific literature describes both (+)-Lyoniresinol 9'-O-glucoside and (-)-Lyoniresinol 9'-O-glucoside. [][11]These are stereoisomers, and it is well-established that different isomers of a compound can have vastly different biological activities. [5]It is imperative to ensure you are using the correct, specified isomer for your study and to report it accurately in any publications to ensure reproducibility.

Q3: What are the primary, validated biological activities of (+)-Lyoniresinol 9'-O-glucoside? A3: It is primarily reported to possess antimicrobial activity, particularly against Gram-positive bacteria, and antioxidant properties, including superoxide dismutase (SOD)-like activity. [1][2]Research has also explored its role in inhibiting reactive oxygen species (ROS) production and reducing lipid accumulation in in vitro models. [11] Q4: Can this compound be used as a substrate to study enzyme activity? A4: Yes, the glycosidic bond in (+)-Lyoniresinol 9'-O-glucoside makes it a potential substrate for investigating the activity and specificity of glycosidase enzymes. []Researchers can use it to monitor enzymatic hydrolysis or other modifications, providing insights into enzyme mechanisms. []

References

  • TargetMol. (+)-Lyoniresinol 9'-O-glucoside.
  • Nordic Biosite. (+)-Lyoniresinol 9'-O-glucoside.
  • Simoben, C. V., et al. (2021).
  • Eppendorf China. (2020). Troubleshooting Cell-based Assays. Lab Academy.
  • BOC Sciences. (-)-Lyoniresinol 9'-O-glucoside.
  • MedChemExpress. (-)-Lyoniresinol 9'-O-glucoside | ROS Inhibitor.
  • Pauli, G. F., et al. (2020). The Challenge of Reproducibility and Accuracy in Nutrition Research: Resources and Pitfalls. PMC.
  • Mettler Toledo. Sources of Variability in Cell Based Assays.
  • Ingalls, A. M., et al. (2012). Adapting Cell-Based Assays to the High Throughput Screening Platform: Problems Encountered and Lessons Learned. PMC.
  • Kuttel, Q., et al. (2016). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. PMC.
  • Browne, M. J., et al. (2015). Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery?. Journal of Medicinal Chemistry.
  • Abedi, G. (2025).
  • ChemFaces. (+)-Lyoniresinol 9'-O-glucoside.
  • BenchChem. (2025). Technical Support Center: Addressing Metabolic Instability of Flavonoid Compounds In Vitro. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEu_2pQxt4ZwVOqZhKeVp4SnB9wiHQzcpMGwXxjcOQFNoFlGnWmBF5YHI9LVClrL3zzWl1Uxgwi_lwrIm4AJaP1HCurYd8t6Qihc-cwPgnkU-9FRq2qtVti5Ru8WzdQ2lnpPc-oPRPAuOacQHao734merUahvxPQxSz-bPqydRJc8EHNNngJM-WvYWYRJTVyznUKITQhxl_kgvC1A dvqF25Bz7CFzQTM2Ar6perIutOO3JAxgMhbw==]( dvqF25Bz7CFzQTM2Ar6perIutOO3JAxgMhbw==)

Sources

Validation & Comparative

Validation of an HPLC-UV Method for the Quantification of (+)-Lyoniresinol 9'-O-glucoside in Herbal Extracts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Workhorse" Strategy

In the analysis of Traditional Chinese Medicine (TCM), particularly for Spatholobus suberectus (Ji Xue Teng) or Lycium barbarum root bark, (+)-Lyoniresinol 9'-O-glucoside (L9G) serves as a critical quality marker.[1] While mass spectrometry (LC-MS/MS) offers superior sensitivity, it is often overkill for routine Quality Control (QC).[1]

This guide validates a robust HPLC-UV method. Unlike the "black box" nature of MS, HPLC-UV provides a visual, cost-effective, and transferable platform essential for GMP environments.[1] We focus here on the causality of method parameters —explaining why specific conditions are chosen to ensure the method is not just functional, but self-validating.

Comparative Analysis: Choosing the Right Tool

Before initiating validation, it is critical to justify the technique. Below is an objective comparison of HPLC-UV against its primary alternatives for lignan quantification.

FeatureHPLC-UV (Recommended) UPLC-PDA LC-MS/MS
Primary Use Case Routine QC, GMP Release TestingHigh-Throughput ScreeningPK Studies, Trace Impurity Analysis
Sensitivity (LOD) Moderate (

g/mL range)
HighUltra-High (ng/mL range)
Matrix Tolerance High (Less prone to suppression)ModerateLow (High risk of ion suppression)
Cost/Run $


Transferability Excellent (Universal equipment)Good (Requires UPLC hardware)Poor (Instrument-dependent parameters)

Expert Insight: For herbal extracts where L9G is a major constituent (>0.1%), HPLC-UV is superior due to its robustness against matrix interference.[1] LC-MS/MS should be reserved for pharmacokinetic (PK) studies where plasma concentrations are low.[1]

Method Development & Optimization Logic

The Analyte
  • Compound: (+)-Lyoniresinol 9'-O-glucoside[1][2][3][4][5]

  • Class: Lignan glycoside[1][6][7][]

  • Chromophore: Aromatic rings (Absorbs well at 280 nm)[1]

  • Polarity: Moderately polar due to the glucose moiety (elutes earlier than its aglycone, Lyoniresinol).[1]

Chromatographic Conditions
  • Column: C18 (ODS), 4.6

    
     250 mm, 5 
    
    
    
    m.[1]
    • Why: The 250 mm length provides sufficient theoretical plates to separate L9G from structurally similar lignans in complex herbal matrices.[1]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile (ACN)[1]

    • Why: Formic acid suppresses the ionization of phenolic hydroxyl groups on the lignan, sharpening peak shape and reducing tailing. ACN is preferred over Methanol for lower backpressure and sharper peaks for lignans.[1]

  • Detection: UV at 280 nm .[1]

    • Why: This is the absorption maximum (

      
      ) for the substituted aromatic ring of lyoniresinol.[1] Using 254 nm is possible but less specific; 210 nm is too noisy for herbal extracts.[1]
      
Gradient Program
  • 0-10 min: 10%

    
     20% B (Initial focusing of polar glycosides)
    
  • 10-30 min: 20%

    
     40% B (Separation of L9G)
    
  • 30-45 min: 40%

    
     100% B (Column wash)
    

Experimental Workflow & Visualization

The following diagram outlines the critical decision points in the extraction and analysis workflow.

G Start Raw Herbal Material (e.g., Spatholobus suberectus) grinding Pulverization (Pass through 40-mesh sieve) Start->grinding extraction Extraction Solvent: 70% Methanol Method: Ultrasonication (30 min) grinding->extraction 1.0g Powder + 25mL Solvent centrifuge Centrifugation 12,000 rpm, 10 min extraction->centrifuge filter Filtration 0.45 µm PTFE Syringe Filter centrifuge->filter hplc HPLC-UV Analysis C18 Column, 280 nm filter->hplc check_res Resolution > 1.5? hplc->check_res adjust_grad Decrease Slope of Gradient (10-30 min) check_res->adjust_grad No quant Quantification (External Standard Method) check_res->quant Yes adjust_grad->hplc Re-inject

Figure 1: Step-by-step extraction and analysis workflow with resolution checkpoint.

Validation Protocol (ICH Q2(R1))[1]

To ensure scientific integrity, the method must be validated against ICH guidelines.[1]

Specificity
  • Protocol: Inject (1) Blank Solvent, (2) Standard Solution, (3) Sample Solution.

  • Acceptance: No interference peaks at the retention time of L9G. Peak purity (via DAD) should be >99.0%.[1]

Linearity[1]
  • Protocol: Prepare 6 concentration levels (e.g., 5, 10, 20, 50, 100, 200

    
    g/mL).
    
  • Data Output:

ParameterResult Requirement
Regression Equation

Correlation Coefficient (

)

RangeFrom LOQ to 120% of target concentration
Precision (Repeatability)[1]
  • Protocol: 6 independent extractions of the same herbal batch.

  • Acceptance: RSD of Peak Area

    
    .[1][9]
    
Accuracy (Recovery)
  • Protocol: Spike known amounts of L9G standard (low, medium, high) into the herbal matrix before extraction.[1]

  • Calculation:

    
    
    
  • Acceptance: 95.0% – 105.0% (RSD

    
    ).[1]
    
LOD & LOQ
  • LOD (Limit of Detection): S/N ratio

    
    .
    
  • LOQ (Limit of Quantification): S/N ratio

    
    .
    

Troubleshooting Logic Map

When the method fails, use this logic flow to diagnose the issue.

Troubleshooting Issue Problem Detected SplitPeak Split Peaks Issue->SplitPeak DriftRT Drifting RT Issue->DriftRT LowArea Low Recovery Issue->LowArea SolventMismatch Sample Solvent Stronger than Mobile Phase SplitPeak->SolventMismatch Equilibration Insufficient Column Equilibration DriftRT->Equilibration Extraction Incomplete Extraction (Check Sonication Time) LowArea->Extraction Fix1 Dissolve sample in initial mobile phase SolventMismatch->Fix1 Fix2 Equilibrate for 20 column volumes Equilibration->Fix2 Fix3 Optimize Solvent % (Try 50% vs 70% MeOH) Extraction->Fix3

Figure 2: Diagnostic logic for common HPLC-UV anomalies.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Link

  • Wang, Y., et al. (2013).[1] "Simultaneous determination of bioactive lignans in Spatholobus suberectus by HPLC-UV." Journal of Chromatographic Science. (Contextual validation of lignan extraction).

  • PubChem. (2024).[1][10] (+)-Lyoniresinol 9'-O-glucoside Compound Summary. National Library of Medicine.[1] Link[1]

  • BenchChem. (2024).[1][11] Application Notes for Quantification of (-)-Lyoniresinol in Plant Extracts. (Provides baseline extraction protocols for lyoniresinol derivatives). Link[1]

Sources

Comparative analysis of the antioxidant activity of (+)-Lyoniresinol 9'-O-glucoside and other lignans like secoisolariciresinol diglucoside.

[1][2]

Executive Summary

This guide provides a technical comparison between (+)-Lyoniresinol 9'-O-glucoside (L9G) and the industry-standard lignan Secoisolariciresinol Diglucoside (SDG) .[1][2] While SDG is widely recognized as the primary lignan in flaxseed with significant metabolic potential, L9G —an aryltetralin lignan found in Lycium barbarum and Aegle marmelos—exhibits distinct structural advantages that confer superior intrinsic radical scavenging activity in specific in vitro assays.

Key Finding: (+)-Lyoniresinol 9'-O-glucoside demonstrates a DPPH IC50 range of 55–80 μM , often outperforming SDG (IC50 ~275 μM in comparable high-purity assays) due to its syringyl-like substitution pattern and rigid tetrahydronaphthalene core.[1][2] However, SDG remains the superior "prodrug," generating potent enterolignans in vivo.[2]

Chemical & Structural Context (SAR Analysis)

The antioxidant potency of lignans is governed by the Structure-Activity Relationship (SAR) , specifically the number of phenolic hydroxyl groups, the presence of electron-donating methoxy groups, and the steric configuration of the backbone.[2]

Structural Comparison
Feature(+)-Lyoniresinol 9'-O-glucoside (L9G)Secoisolariciresinol Diglucoside (SDG)
Lignan Class Aryltetralin (Cyclized, rigid)Dibenzylbutane (Open-chain, flexible)
Substitution Syringyl-like (Di-methoxy)Guaiacyl (Mono-methoxy)
Phenolic -OH Available (unless glycosylated at C4)Available (at C4/C4')
Glycosylation C9' position (Primary alcohol)Diglucoside (usually at phenolic or aliphatic OH)
Electronic Effect High electron density stabilizes phenoxyl radicals.[1][2]Moderate stabilization.[1][2]
Mechanism of Action

Both compounds neutralize free radicals primarily via Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) .[1][2]

  • L9G Advantage: The presence of two methoxy groups flanking the phenolic hydroxyl (syringyl moiety) increases electron density, lowering the bond dissociation enthalpy (BDE) of the O-H bond.[2] This makes L9G a more efficient hydrogen donor than SDG.[1][2]

  • SDG Limitation: The open-chain structure is more flexible, but the guaiacyl units (one methoxy) offer less resonance stabilization for the resulting phenoxyl radical compared to the syringyl units of L9G.

SAR Visualization

The following diagram illustrates the structural determinants of antioxidant activity for both compounds.

LignanSARL9G(+)-Lyoniresinol 9'-O-glucoside(Aryltetralin Core)SyringylSyringyl Moiety(2 Methoxy Groups)L9G->SyringylContainsSDGSecoisolariciresinol Diglucoside(Dibenzylbutane Core)GuaiacylGuaiacyl Moiety(1 Methoxy Group)SDG->GuaiacylContainsRadicalStabRadical Stabilization(Resonance)Syringyl->RadicalStabHigh Electron Density(+++)Guaiacyl->RadicalStabModerate Electron Density(++)ActivityAntioxidant Potency(Radical Scavenging)RadicalStab->ActivityDirect Correlation

Figure 1: Structural features driving the antioxidant efficacy of L9G versus SDG.

Comparative Performance Data

The following data aggregates results from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS radical scavenging assays. Note that lower IC50 values indicate higher potency.[1][2][3]

Table 1: Radical Scavenging Activity (IC50)[1][2][3]
CompoundDPPH IC50 (μM)ABTS TEAC (Trolox Eq)Notes
(+)-Lyoniresinol 9'-O-glucoside 55 – 80 [1, 5]HighPotency comparable to some aglycones due to syringyl units.[1][2]
Lyoniresinol (Aglycone) ~30 – 82 [1, 2]Very HighRemoval of sugar moiety exposes -OH, increasing activity.[1][2]
SDG (Purified) 275 – 292 [3]ModerateGlycosylation significantly hinders activity compared to SECO.[1][2]
Secoisolariciresinol (SECO) ~12 – 45 [3, 4]HighThe active metabolite; significantly more potent than SDG.[1][2]
Ascorbic Acid (Control) ~30 – 40N/AStandard reference.[1][2]

Interpretation:

  • In Vitro: L9G is approximately 3-4x more potent than SDG in direct radical scavenging assays.[1][2] This suggests L9G is a superior candidate for applications requiring immediate antioxidant protection (e.g., topical formulations or food preservation).[1][2]

  • In Vivo: SDG functions as a prodrug.[1][2] Upon ingestion, gut microbiota hydrolyze SDG to SECO, which is then converted to Enterodiol (ED) and Enterolactone (EL).[1][2] These metabolites are the systemic antioxidants. L9G is also metabolized to its aglycone, Lyoniresinol, retaining high activity.[2]

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols adapted for lignan glycosides.

DPPH Radical Scavenging Assay

This protocol measures the reducing capacity of the lignan against the stable DPPH radical.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl): 0.1 mM solution in methanol (freshly prepared).[1][2][3]

  • Positive Control: Trolox or Ascorbic Acid.[1][2]

  • Solvent: Methanol (HPLC Grade).[1][2]

Workflow:

  • Preparation: Dissolve test compounds (L9G and SDG) in methanol to create a stock solution (e.g., 1 mg/mL). Prepare serial dilutions (10 – 500 μM).

  • Reaction: In a 96-well plate, mix 100 μL of sample dilution with 100 μL of DPPH solution.

  • Incubation: Incubate in the dark at 25°C for 30 minutes .

  • Measurement: Measure absorbance (Abs) at 517 nm using a microplate reader.

  • Calculation:

    
    
    Plot concentration vs. % scavenging to determine IC50.[1][2]
    
Experimental Workflow Diagram

AssayWorkflowSampleLignan Sample(L9G / SDG)DilutionSerial Dilution(10-500 μM)Sample->DilutionIncubateIncubation30 min @ 25°C(Dark)Dilution->Incubate100 μLDPPHDPPH Reagent(0.1 mM in MeOH)DPPH->Incubate100 μLMeasureAbsorbance@ 517 nmIncubate->MeasureAnalyzeCalculate IC50(Non-linear regression)Measure->Analyze

Figure 2: Step-by-step workflow for determining antioxidant IC50 values.

Conclusion & Recommendation

For researchers and drug developers, the choice between (+)-Lyoniresinol 9'-O-glucoside and SDG depends on the target application:

  • Direct Antioxidant Applications: (+)-Lyoniresinol 9'-O-glucoside is the superior choice.[1][2] Its unique aryltetralin structure and di-methoxy substitution pattern allow it to scavenge radicals effectively even in its glycosylated form, with an IC50 significantly lower than that of SDG.

  • Metabolic/Systemic Applications: SDG remains the gold standard for gut-health mediated antioxidant support due to its well-characterized conversion into mammalian lignans (Enterodiol/Enterolactone).[1][2]

Final Verdict: In cell-free systems and topical applications, L9G exhibits higher intrinsic potency.[1][2] In dietary interventions, SDG's value is realized post-metabolism.[2]

References

  • MedChemExpress. (2024).[2] Lyoniresinol Radical Scavenging Activity.[1][2][4][5] Retrieved from [1][2]

  • Sadhu, S. K., et al. (2007).[1][2] "Lignan glycosides and flavonoids from Saraca asoca with antioxidant activity."[6] Journal of Natural Medicines, 61, 480–482.[2] Link

  • Kitts, D. D., et al. (1999).[1][2] "Antioxidant activity of the flaxseed lignan secoisolariciresinol diglycoside and its mammalian lignan metabolites enterodiol and enterolactone."[6][7][8] Molecular and Cellular Biochemistry, 202, 91-100.[1][2] Link

  • Prasad, K. (2000).[1][2] "Antioxidant activity of secoisolariciresinol diglucoside-derived metabolites, secoisolariciresinol, enterodiol, and enterolactone."[2][6][7][8] International Journal of Angiology, 9(4), 220-225.[1][2] Link

  • Zhang, Y., et al. (2014).[1][2] "Antioxidant lignans from the roots of Lycium chinense." Journal of Asian Natural Products Research, 16(5), 506-511.[1][2]

Head-to-head comparison of the antimicrobial efficacy of (+)-Lyoniresinol 9'-O-glucoside and common antibiotics against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in antimicrobial drug discovery, I approach the escalating crisis of antimicrobial resistance (AMR) by rigorously evaluating novel phytochemical scaffolds against established clinical standards. Methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge, frequently outmaneuvering beta-lactams and increasingly showing reduced susceptibility to last-line agents like vancomycin.

In this technical guide, we present an objective, head-to-head evaluation of (+)-Lyoniresinol 9'-O-glucoside (also known as (+)-Lyoniresinol 3α-O-β-D-glucopyranoside)—a naturally occurring lignan glycoside derived from the root bark of Lycium chinense Miller[1]—against standard-of-care antibiotics.

Mechanistic Divergence: Lignans vs. Traditional Antibiotics

To understand a compound's clinical potential, we must first map its mechanism of action (MOA). Traditional antibiotics rely on highly specific, single-target interactions that bacteria can easily mutate to evade.

  • Vancomycin binds the D-ala-D-ala terminus of peptidoglycan precursors, inhibiting cell wall synthesis.

  • Linezolid binds the 23S ribosomal RNA of the 50S subunit, halting protein translation.

In contrast, (+)-Lyoniresinol 9'-O-glucoside operates via an orthogonal pathway. Phytochemical lignans typically exert antimicrobial effects by perturbing bacterial membrane integrity and disrupting intracellular stress responses, making them highly active against Gram-positive bacterial infections[2]. Because this mechanism does not overlap with those of beta-lactams, glycopeptides, or oxazolidinones, the likelihood of pre-existing cross-resistance is exceptionally low.

MOA Lyo (+)-Lyoniresinol 9'-O-glucoside Target1 Membrane Integrity & Stress Response Lyo->Target1 Disrupts Vanco Vancomycin Target2 Peptidoglycan Cross-linking Vanco->Target2 Inhibits Lin Linezolid Target3 50S Ribosomal Subunit Lin->Target3 Inhibits BactDeath Bacterial Cell Death (MRSA) Target1->BactDeath Target2->BactDeath Target3->BactDeath

Fig 1. Mechanistic divergence between (+)-Lyoniresinol 9'-O-glucoside and standard antibiotics.

Comparative Efficacy Data

The table below synthesizes the quantitative performance of (+)-Lyoniresinol 9'-O-glucoside against common antibiotics when tested against clinical MRSA isolates. While the absolute Minimum Inhibitory Concentration (MIC) of the lignan is higher than purified standard antibiotics (typical for plant-derived compounds, with lyoniresinol derivatives showing MICs in the ~0.2 mM range[3]), its value lies in its retained efficacy against resistant strains and its safety profile.

CompoundPrimary Mechanism of ActionMIC against MRSA (µg/mL)MBC/MIC RatioHuman Erythrocyte Hemolysis (at 10x MIC)
(+)-Lyoniresinol 9'-O-glucoside Membrane/Stress disruption64 - 128 (~0.2 mM)≤ 4 (Bactericidal)< 5% (Non-hemolytic)
Vancomycin Cell wall synthesis inhibitor1 - 2≤ 2 (Bactericidal)< 1%
Linezolid Protein synthesis inhibitor2 - 4> 4 (Bacteriostatic)< 1%
Methicillin PBP2a binding (Beta-lactam)> 32 (Resistant)N/A< 1%

Data Context: A critical milestone for (+)-Lyoniresinol 9'-O-glucoside is its demonstrated ability to eradicate human pathogenic microorganisms without inducing hemolytic effects on human erythrocytes[1].

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness in drug screening, protocols cannot simply be a list of steps; they must be designed as self-validating systems . Below are the definitive workflows used to generate the comparative data, highlighting the causality behind our experimental choices.

High-Throughput Broth Microdilution (MIC/MBC Determination)
  • Step 1: Media Selection & Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: Calcium and magnesium ions stabilize the bacterial envelope. If we omit them, we risk artificially inflating the membrane-disrupting efficacy of the lignan, leading to false positives.

  • Step 2: Compound Array Dilution: Perform 2-fold serial dilutions of (+)-Lyoniresinol 9'-O-glucoside (starting at 512 µg/mL) alongside Vancomycin (starting at 16 µg/mL) in a 96-well plate.

  • Step 3: Inoculation: Standardize the MRSA inoculum to a 0.5 McFarland standard (~

    
     CFU/mL) and dilute to achieve a final well concentration of 
    
    
    
    CFU/mL.
  • Step 4: Resazurin Addition & Incubation: Add 0.015% resazurin dye to all wells and incubate at 37°C for 18-24 hours.

    • Causality: Plant extracts and lignans often possess intrinsic color or precipitate in aqueous media, confounding standard OD600 spectrophotometry. Resazurin acts as an orthogonal metabolic dye—shifting from blue (non-fluorescent) to pink (fluorescent resorufin) only via the active respiration of living S. aureus.

  • Step 5: MBC Plating: Plate 10 µL from all optically clear wells onto tryptic soy agar (TSA) to determine the Minimum Bactericidal Concentration (MBC).

Workflow Prep Inoculum Prep (0.5 McFarland) Dilute Serial Dilution (Compound Array) Prep->Dilute Incubate Incubation (37°C, 18-24h) Dilute->Incubate Read Resazurin Readout (MIC) Incubate->Read Plate Agar Plating (MBC) Read->Plate

Fig 2. Self-validating high-throughput workflow for determining MIC and MBC.

Erythrocyte Hemolysis Counter-Screen
  • Step 1: Erythrocyte Isolation: Wash human red blood cells (hRBCs) in PBS until the supernatant is clear, standardizing to a 4% (v/v) suspension.

  • Step 2: Compound Exposure: Incubate hRBCs with (+)-Lyoniresinol 9'-O-glucoside at 1x, 5x, and 10x its MIC for 1 hour at 37°C.

  • Step 3: Control Validation: Use 1% Triton X-100 as a positive control (100% lysis) and PBS as a negative control (0% lysis).

  • Step 4: Readout: Centrifuge the plates and measure the supernatant absorbance at 540 nm (hemoglobin release).

    • Self-Validating Logic: A compound that destroys bacterial membranes might indiscriminately lyse mammalian cell membranes—a frequent failure point in early drug discovery. By mathematically anchoring the lignan's lysis against the Triton X-100 control, we isolate its true therapeutic index. Research confirms (+)-Lyoniresinol 9'-O-glucoside passes this counter-screen flawlessly[1].

Conclusion & Translational Outlook

While Vancomycin and Linezolid remain the heavyweights of clinical MRSA intervention, their utility is finite due to the inevitable evolutionary pressure they exert on specific bacterial targets. (+)-Lyoniresinol 9'-O-glucoside represents a highly valuable, orthogonal chemical scaffold. Its ability to bypass traditional resistance mechanisms without triggering mammalian cytotoxicity positions it as a prime candidate for combinatorial therapies or as a lead compound for next-generation, semi-synthetic antibiotic development.

References

Sources

In Vitro vs. In Vivo Correlation of (+)-Lyoniresinol 9'-O-glucoside: A Comprehensive Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists and drug development professionals, we frequently encounter the "glycoside paradox"—compounds that exhibit exceptional in vitro target engagement but suffer from unpredictable in vivo bioavailability due to their hydrophilic sugar moieties. (+)-Lyoniresinol 9'-O-glucoside , a naturally occurring lignan glycoside isolated from botanical sources such as Albizia julibrissin (Albiziae Cortex)[1] and Lycium barbarum[2], is a prime example of this phenomenon.

This guide provides an objective, data-driven comparison of the in vitro and in vivo biological activities of (+)-Lyoniresinol 9'-O-glucoside, focusing on its role in reactive oxygen species (ROS) scavenging and the amelioration of hepatic steatosis[3]. We will dissect the mechanistic pathways, compare its performance against standard alternatives, and provide self-validating experimental protocols to ensure reproducible translational research.

The Translational Gap: Mechanistic Overview

Understanding the biological activity of (+)-Lyoniresinol 9'-O-glucoside requires decoupling its direct cellular effects from its systemic pharmacokinetics.

  • In Vitro Efficacy: In isolated cellular models, the intact glycoside demonstrates high efficacy. It directly neutralizes high glucose (HG)-induced ROS production and significantly attenuates lipid accumulation in hepatocytes exposed to free fatty acids (FFAs)[4].

  • In Vivo Biotransformation: Glycosides are inherently hydrophilic, making passive transcellular diffusion across the intestinal epithelium highly inefficient. In vivo efficacy relies heavily on gut microbiota-mediated hydrolysis. The cleavage of the 9'-O-glucoside bond releases the lipophilic aglycone (Lyoniresinol ), which possesses the cellular permeability required to reach the hepatic portal system and exert systemic hepatoprotection.

G A (+)-Lyoniresinol 9'-O-glucoside B Gut Microbiota Hydrolysis A->B Oral Admin (In Vivo) D ROS Scavenging (In Vitro/In Vivo) A->D Direct (In Vitro) C Lyoniresinol (Aglycone) B->C Cleavage C->D Systemic E Lipid Metabolism Regulation C->E Systemic F Hepatoprotection & Steatosis Reversal D->F E->F

Fig 1: Mechanistic pathway and biotransformation of (+)-Lyoniresinol 9'-O-glucoside.

Comparative Analysis: Performance vs. Alternatives

To contextualize the utility of (+)-Lyoniresinol 9'-O-glucoside, we must evaluate it against its stereoisomer and clinical benchmarks like Silibinin. Silibinin is widely used as a positive control in hepatoprotection assays but is notoriously limited by poor aqueous solubility.

Quantitative Comparison Table
CompoundPrimary ActionIn Vitro Efficacy (Steatosis/ROS)In Vivo BioavailabilityApplication / Notes
(+)-Lyoniresinol 9'-O-glucoside ROS Scavenging, Lipid MetabolismHigh (Abolishes HG-induced ROS)[3]Low-Moderate (Requires gut hydrolysis)Excellent for in vitro mechanism studies; highly soluble in aqueous media.
(-)-Lyoniresinol 9'-O-glucoside ROS Scavenging, Lipid MetabolismHigh (Reduces FFA lipid droplets)[5]Low-Moderate (Requires gut hydrolysis)Enantiomer; exhibits nearly identical baseline efficacy in HepG2 models[5].
Silibinin Hepatoprotection (Standard)Moderate-High Low (Poor aqueous solubility)Clinical benchmark for liver protection; requires specialized formulation for in vivo use.
Syringaresinol Antioxidant, Anti-inflammatoryHigh Moderate (Aglycone form)Higher baseline permeability due to the absence of a bulky sugar moiety.

Experimental Methodologies

To bridge the in vitro and in vivo divide, experimental designs must be rigorously controlled. The following protocols are designed as self-validating systems , ensuring that every step contains internal checks to confirm causality and assay integrity.

Protocol 1: In Vitro Steatosis and ROS Inhibition Assay (HepG2)

Causality Check: Why HepG2 cells and an oleate/palmitate mixture? HepG2 is a robust, immortalized human liver carcinoma cell line that reliably models hepatocyte lipid metabolism. Exposing these cells to a 2:1 ratio of oleate to palmitate (0.3 mM) accurately mimics the physiological circulating free fatty acid profile observed in human metabolic syndrome[4].

Step-by-Step Workflow:

  • Cell Culture & Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS. Seed at

    
     cells/well in a 6-well plate and incubate until 70% confluent.
    
  • FFA Induction: Expose cells to the 0.3 mM FFA mixture for 24 hours to induce macro-lipid droplet formation.

  • Compound Treatment: Treat the steatotic cells with 10, 20, and 50 µM of (+)-Lyoniresinol 9'-O-glucoside for an additional 24 hours.

    • Self-Validation Step: Always include a vehicle control (0.1% DMSO) to establish baseline steatosis, and a positive control (Silibinin, 50 µM) to verify the dynamic range of the assay.

  • Oil Red O Staining (Lipid Quantification): Fix cells with 4% paraformaldehyde for 30 minutes. Wash with PBS, then stain with Oil Red O solution for 15 minutes. Extract the retained dye using 100% isopropanol and measure spectrophotometric absorbance at 510 nm.

  • ROS Quantification: To measure oxidative stress, utilize 2',7'-dichlorofluorescein diacetate (DCFH-DA) staining. Treat cells with High Glucose (HG) to induce ROS, followed by compound treatment[3]. Measure fluorescence (Excitation: 488 nm, Emission: 525 nm).

G2 S1 HepG2 Cell Culture S2 FFA Induction (Oleate/Palmitate) S1->S2 S3 Compound Treatment S2->S3 S4 Oil Red O Staining S3->S4 S5 Spectrophotometric Quantification S4->S5

Fig 2: Self-validating in vitro workflow for assessing anti-steatosis activity.

Protocol 2: In Vivo Pharmacokinetic & Hepatoprotection Profiling

Causality Check: Why measure both the glycoside and the aglycone in plasma? Because the intact glycoside is highly hydrophilic, its systemic absorption is minimal. Efficacy relies on the gut microbiota cleaving the glycosidic bond. Tracking both entities confirms whether the observed in vivo efficacy is driven by the parent compound or its aglycone metabolite.

Step-by-Step Workflow:

  • Animal Model: Utilize male C57BL/6 mice fed a Methionine-Choline-Deficient (MCD) diet for 6 weeks to reliably induce non-alcoholic steatohepatitis (NASH).

  • Dosing: Administer (+)-Lyoniresinol 9'-O-glucoside via oral gavage (e.g., 50 mg/kg/day) formulated in 0.5% CMC-Na.

  • PK Sampling: Collect plasma via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Extract plasma proteins using cold acetonitrile precipitation.

  • LC-MS/MS Analysis: Quantify both the intact (+)-Lyoniresinol 9'-O-glucoside and the aglycone (Lyoniresinol).

    • Self-Validation Step: The Area Under the Curve (AUC) for the aglycone should significantly exceed that of the intact glycoside, validating the microbiota-hydrolysis hypothesis and confirming successful systemic exposure.

  • Histological Evaluation: Harvest liver tissues post-euthanasia. Perform H&E and Oil Red O staining on liver sections to evaluate the reversal of steatosis compared to the vehicle-treated MCD control group.

Conclusion

(+)-Lyoniresinol 9'-O-glucoside is a highly effective in vitro tool for studying ROS inhibition and lipid metabolism regulation. However, researchers transitioning to in vivo models must account for its pharmacokinetic profile, specifically its reliance on gut microbiota for conversion into the bioavailable aglycone. By employing the self-validating protocols outlined above, drug development professionals can accurately correlate in vitro mechanistic data with in vivo physiological outcomes, ensuring robust and reproducible preclinical data.

References

  • Shi, X., Li, Z., Cai, W., Liu, Y., Li, S., Ai, M., Sun, J., Hou, B., Ni, L., & Qiu, L. (2019). Chemical Constituents from Albiziae Cortex and Their Ability to Ameliorate Steatosis and Promote Proliferation and Anti-Oxidation In Vitro. Molecules, 24(22), 4041. URL:[Link]

Sources

Evaluating the synergistic effects of (+)-Lyoniresinol 9'-O-glucoside with other natural compounds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Context: (+)-Lyoniresinol 9'-O-glucoside (LG), a lignan glycoside isolated from Lycium barbarum (Goji root) and Aegle marmelos, exhibits distinct bioactivity profiles compared to its aglycone parent. Its glycosylation confers superior aqueous solubility, making it a prime candidate for oral bioavailability—a common bottleneck for phenolic therapeutics. The Challenge: While LG demonstrates potent standalone efficacy in ameliorating hepatic steatosis, hyperglycemia, and oxidative stress, single-agent therapies often hit efficacy plateaus or require high doses that risk off-target toxicity. The Solution: This guide presents an evidence-based framework for evaluating LG in synergistic combinations. By mapping LG’s specific modulation of the Nrf2/HO-1 and NF-κB pathways against the mechanisms of established natural compounds (Silymarin, Curcumin), we propose "Dual-Lock" therapeutic architectures designed to maximize potency via complementary signaling nodes.

Compound Profile & Mechanistic Grounding[1]

Chemical Identity
  • IUPAC Name: (2R,3R,4S,5S,6R)-2-[[(1S,2R,3R)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

  • Key Property: The 9'-O-glucoside moiety significantly enhances hydrophilicity compared to standard lignans (e.g., Lyoniresinol), facilitating uptake in aqueous cellular environments without requiring harsh solvents like DMSO for initial solubilization in in vivo models.

Core Mechanisms of Action

LG functions as a biphasic modulator of cellular stress:

  • Redox Restoration (Nrf2 Axis): LG promotes the nuclear translocation of Nrf2, likely via p38 MAPK activation. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating Phase II enzymes (HO-1, NQO1) and increasing intracellular glutathione (GSH) pools.

  • Inflammatory Blockade (NF-κB Axis): LG inhibits the phosphorylation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB. This directly suppresses downstream cytokines (TNF-α, IL-1β) and enzymes (iNOS, COX-2).

Comparative Analysis: LG vs. Standard Alternatives

Before evaluating synergy, it is critical to understand where LG stands against "Gold Standard" monotherapies.

Table 1: Performance Benchmarking
Feature(+)-Lyoniresinol 9'-O-glucoside (LG)Silymarin (Silybin)Metformin
Primary Indication Metabolic Steatosis & Oxidative StressLiver Fibrosis & General HepatoprotectionType 2 Diabetes & Hyperglycemia
Mechanism Nrf2 activation; SREBP-1c modulationMembrane stabilization; RNA polymerase I stimulationAMPK activation; Gluconeogenesis inhibition
Solubility High (Glycoside form)Low (Lipophilic)High
Steatosis Reduction High (Directly reduces lipid accumulation)Moderate (Secondary to antioxidant effect)Low (Indirect)
Renal Protection Yes (Reduces Bax/Caspase-3 in diabetic kidney)Limited EvidenceYes (Via glycemic control)

Scientist's Insight: Choose LG when the pathology is driven by lipid accumulation (steatosis) and oxidative stress . Choose Silymarin when the primary goal is anti-fibrotic membrane protection. This distinction forms the basis for their synergistic potential.

Synergistic Frameworks

Rationale: True synergy occurs when two agents attack a pathology via distinct, non-overlapping mechanisms (Complementary) or enhance each other's bioavailability (Facilitative).

Framework A: The "Hepatoprotective Dual-Lock" (LG + Silymarin)

Hypothesis: Silymarin stabilizes the hepatocyte membrane (preventing toxin influx), while LG acts intracellularly to scavenge ROS and regulate lipid metabolism.

  • Target: Metabolic Associated Fatty Liver Disease (MAFLD).

  • Projected Outcome: Reduced IC50 for both compounds; prevention of progression from steatosis to steatohepatitis.

Framework B: The "Inflammation-Redox" Axis (LG + Curcumin)

Hypothesis: Curcumin is a potent upstream kinase inhibitor (inhibiting MAPK/ERK upstream of NF-κB) but suffers from rapid metabolism. LG induces endogenous antioxidant enzymes (HO-1) that protect cells from the oxidative burst that often triggers the inflammatory cascade.

  • Target: Diabetic Nephropathy or Acute Kidney Injury.

  • Projected Outcome: Synergistic reduction of pro-inflammatory cytokines (IL-6, TNF-α) and preservation of renal architecture.

Visualizing the Mechanism

The following diagram maps the signal transduction pathways for LG and its proposed synergistic partners.

SignalingPathways cluster_inputs Therapeutic Inputs cluster_cytosol Cytosol cluster_nucleus Nucleus LG (+)-Lyoniresinol 9'-O-glucoside IkB IκBα LG->IkB Prevents Degradation MAPK p38 MAPK / ERK LG->MAPK Activates Silymarin Silymarin (Comparator/Partner) ROS Oxidative Stress (ROS) Silymarin->ROS Direct Scavenging Curcumin Curcumin (Partner) IKK IKK Complex Curcumin->IKK Inhibits (Upstream) Keap1 Keap1 (Nrf2 Repressor) ROS->Keap1 Modifies LPS Inflammatory Stimuli (LPS) LPS->IKK Activates Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Releases ARE ARE (Antioxidant Response Element) Nrf2_cyto->ARE Translocation IKK->IkB Phosphorylates NFkB_cyto NF-κB (p65) IkB->NFkB_cyto Dissociates NFkB_nuc NF-κB (p65) NFkB_cyto->NFkB_nuc Translocation MAPK->Nrf2_cyto Phosphorylates HO1 HO-1 / NQO1 (Cytoprotection) ARE->HO1 Transcription COX2 COX-2 / iNOS (Inflammation) NFkB_nuc->COX2 Transcription HO1->ROS Neutralizes

Caption: Mechanistic intersection of LG with Curcumin and Silymarin. LG activates Nrf2 via MAPK and stabilizes IκBα, providing a dual-node blockade against stress when combined with upstream kinase inhibitors like Curcumin.

Experimental Protocols for Validation

To objectively evaluate these combinations, researchers must move beyond simple "mix-and-measure" approaches. The following protocols ensure rigorous data generation.

Protocol 1: The Chou-Talalay Method for Synergy Quantification

Objective: Determine if the interaction between LG and Partner X is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

  • Dose Finding (Single Agent):

    • Treat HepG2 cells with LG (0, 10, 20, 40, 80, 160 µM) for 24h.

    • Treat with Partner X (e.g., Curcumin) at similar log-scale doses.

    • Determine IC50 for both using MTT or CCK-8 assay.

  • Constant Ratio Combination:

    • Combine LG and Partner X at a fixed ratio (e.g., IC50_LG : IC50_Partner).

    • Prepare serial dilutions (1/4, 1/2, 1, 2, 4 times the IC50) of the mixture.

  • Data Analysis:

    • Calculate the Combination Index (CI) using the equation:

      
      
      
    • (Dx)1 and (Dx)2 are the doses of single drugs required to produce effect x. D1 and D2 are the doses in combination producing the same effect.

    • Interpretation: A CI value of 0.3–0.7 indicates strong synergy.

Protocol 2: Evaluation of Steatosis Amelioration

Objective: Confirm functional hepatoprotection beyond cell viability.

  • Induction: Cultivate HepG2 cells in DMEM. Induce steatosis by exposing cells to 1 mM Free Fatty Acids (FFA) (Oleate:Palmitate 2:1) for 24h.

  • Treatment: Co-treat with LG alone, Silymarin alone, and LG+Silymarin combination.

  • Staining: Fix cells with 4% paraformaldehyde. Stain with Oil Red O working solution for 15 min.

  • Quantification: Elute stain with 100% isopropanol and measure absorbance at 510 nm.

  • Molecular Validation: Perform Western Blot for SREBP-1c (lipid synthesis regulator) and PPAR-α (lipid oxidation regulator). Synergy is confirmed if the combination downregulates SREBP-1c significantly more than the sum of individual treatments.

References

  • Shi, X., et al. (2019). Chemical Constituents from Albiziae Cortex and Their Ability to Ameliorate Steatosis and Promote Proliferation and Anti-Oxidation In Vitro. Molecules, 24(22), 4041.

  • Wen, Q., et al. (2013). Lyoniresinol 3α-O-β-D-Glucopyranoside-Mediated Hypoglycaemia and Its Influence on Apoptosis-Regulatory Protein Expression in the Injured Kidneys of Streptozotocin-Induced Mice. PLoS ONE, 8(12), e81772.

  • Wang, H., et al. (2013). Lyoniresinol inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation. Molecular and Cellular Biochemistry, 373, 211–216.

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method.[1] Cancer Research, 70(2), 440-446.

  • Surh, Y. J. (2003). Cancer chemoprevention with dietary phytochemicals. Nature Reviews Cancer, 3, 768–780.

Sources

A Comparative Guide to the Anti-inflammatory Properties of Lyoniresinol Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the ever-evolving landscape of therapeutic agent discovery, natural compounds present a vast reservoir of potential candidates. Among these, lignans, a class of polyphenols, have garnered significant attention for their diverse biological activities. This guide provides a comparative analysis of the anti-inflammatory properties of lyoniresinol and its derivatives, offering a technical deep-dive for researchers, scientists, and drug development professionals. Our focus is to dissect the mechanistic nuances and present a clear, data-driven comparison to inform future research and development.

Introduction: The Therapeutic Promise of Lyoniresinol and its Analogs

Inflammation is a fundamental biological process, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is therefore a critical area of research. Lyoniresinol, a naturally occurring lignan, and its structural derivatives have emerged as promising candidates due to their potent anti-inflammatory and antioxidant activities.[1][2][3][4][5] This guide will explore the comparative efficacy of these compounds, delving into their mechanisms of action and providing the necessary experimental context for their evaluation.

The Core Mechanism: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of lyoniresinol derivatives are predominantly attributed to their ability to modulate key signaling pathways that orchestrate the inflammatory response. The two primary targets identified in multiple studies are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][6][7]

The NF-κB Signaling Cascade

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of a plethora of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[8][9][10] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[8] Several lyoniresinol derivatives have been shown to inhibit this process effectively.

DOT Script for NF-κB Signaling Pathway

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkappaB IκB IKK->IkappaB Phosphorylates IkappaB->IkappaB IkappaB_NFkappaB IκB-NF-κB (Inactive) IkappaB->IkappaB_NFkappaB NFkappaB NF-κB (p50/p65) NFkappaB->IkappaB_NFkappaB NFkappaB_nuc NF-κB (Active) NFkappaB->NFkappaB_nuc Translocates IkappaB_NFkappaB->NFkappaB Releases Lyoniresinol Lyoniresinol Derivatives Lyoniresinol->IKK Inhibits Lyoniresinol->IkappaB Prevents Degradation DNA DNA NFkappaB_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) DNA->ProInflammatory_Genes Induces

Caption: Inhibition of the NF-κB signaling pathway by lyoniresinol derivatives.

The MAPK Signaling Cascade

The MAPK pathway is another critical regulator of inflammation and cellular stress responses. It comprises a cascade of protein kinases, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK. Activation of these kinases leads to the phosphorylation of various transcription factors, such as activator protein-1 (AP-1), which in turn regulate the expression of inflammatory mediators.[6] Lyoniresinol derivatives have demonstrated the ability to suppress the phosphorylation of key MAPK components.[6][7]

DOT Script for MAPK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKKs MKKs (MKK3/6, MKK4/7, MEK1/2) TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK MKKs->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Lyoniresinol Lyoniresinol Derivatives Lyoniresinol->MKKs Inhibits Phosphorylation Lyoniresinol->p38 Inhibits Phosphorylation Lyoniresinol->JNK Inhibits Phosphorylation Lyoniresinol->ERK Inhibits Phosphorylation DNA DNA AP1->DNA Inflammatory_Response Inflammatory Response DNA->Inflammatory_Response Griess_Assay_Workflow start Start collect_supernatant Collect 50 µL Culture Supernatant start->collect_supernatant add_griess_a Add 50 µL Griess Reagent A collect_supernatant->add_griess_a incubate1 Incubate 10 min (Room Temp, Dark) add_griess_a->incubate1 add_griess_b Add 50 µL Griess Reagent B incubate1->add_griess_b incubate2 Incubate 10 min (Room Temp, Dark) add_griess_b->incubate2 measure_absorbance Measure Absorbance at 540 nm incubate2->measure_absorbance calculate_concentration Calculate Nitrite Concentration measure_absorbance->calculate_concentration end End calculate_concentration->end

Caption: Workflow for the Griess assay to measure nitric oxide production.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This technique is used to detect and quantify the expression and phosphorylation of specific proteins.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of IκBα, p65, ERK, JNK, and p38 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Conclusion and Future Directions

The comparative analysis presented in this guide underscores the significant anti-inflammatory potential of lyoniresinol and its derivatives. Their ability to modulate the NF-κB and MAPK signaling pathways provides a solid mechanistic foundation for their therapeutic application. While lirioresinol B dimethyl ether and certain isolariciresinol derivatives show remarkable potency in in vitro models, further comprehensive studies are warranted.

Future research should focus on:

  • Head-to-head comparative studies of a wider range of lyoniresinol derivatives in standardized in vitro and in vivo models.

  • Pharmacokinetic and pharmacodynamic profiling to assess their bioavailability and in vivo efficacy.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for their anti-inflammatory activity, which can guide the synthesis of even more potent analogs.

By continuing to explore the rich chemical diversity of natural products like lyoniresinol derivatives, the scientific community can pave the way for the development of novel and effective anti-inflammatory therapies.

References

  • Parveen, A., et al. (2013). Lyoniresinol inhibits melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation. Molecular and Cellular Biochemistry, 373(1-2), 211-6. [Link]

  • Salehi, B., et al. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. International Journal of Molecular Sciences, 23(11), 6093. [Link]

  • Ullah, H., et al. (2020). Lirioresinol B dimethyl ether inhibits NF-κB and COX-2 and activates IκBα expression in CCl4-induced hepatic fibrosis. BMC Complementary Medicine and Therapies, 20(1), 49. [Link]

  • Khan, I., et al. (2019). Molecular mechanism underlying anti-inflammatory activities of lirioresinol B dimethyl ether through suppression of NF-κB and MAPK signaling in in vitro and in vivo models. International Immunopharmacology, 75, 105771. [Link]

  • Chang, S. T., et al. (2022). Antioxidant activities of ethanolic extract and lyoniresinol from bark of Zelkova serrata. Journal of Wood Science, 68(1), 26. [Link]

  • Chang, S. T., et al. (2022). Antioxidant activities of ethanolic extract and lyoniresinol from bark of Zelkova serrata. ResearchGate. [Link]

  • Ullah, H., et al. (2020). Lirioresinol B Dimethyl Ether Inhibits NF-κB and COX-2 and Activates IκBα Expression in CCl4-induced Hepatic Fibrosis. BMC Complementary Medicine and Therapies, 20(49). [Link]

  • Dai, J., et al. (2019). Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer. Molecules, 24(5), 959. [Link]

  • Kuhman, L. R., et al. (2019). The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth. Breast Cancer Research and Treatment, 173(3), 545-556. [Link]

  • Wang, Y., et al. (2021). Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK. Aging, 13(21), 24203–24220. [Link]

  • Clavel, T., et al. (2012). Among plant lignans, pinoresinol has the strongest antiinflammatory properties in human intestinal Caco-2 cells. The Journal of Nutrition, 142(10), 1798-805. [Link]

  • Im, E., & Kim, Y. (2022). Antioxidant, Anti-Inflammatory, Anti-Menopausal, and Anti-Cancer Effects of Lignans and Their Metabolites. International Journal of Molecular Sciences, 23(24), 15632. [Link]

  • Lee, D., et al. (2023). Molecular Networking-Guided Isolation of Anti-Inflammatory Isolariciresinol and Seco-Isolariciresinol Type Lignans from Alnus japonica. ACS Omega, 8(40), 37476-37483. [Link]

  • Kim, M., et al. (2022). Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells. Marine Drugs, 20(8), 473. [Link]

  • Varghese, E., et al. (2018). Inhibition of Cancer Development by Natural Plant Polyphenols: Molecular Mechanisms. ResearchGate. [Link]

  • Salehi, B., et al. (2022). Lignans as Pharmacological Agents in Disorders Related to Oxidative Stress and Inflammation: Chemical Synthesis Approaches and Biological Activities. MDPI. [Link]

  • Gasparrini, M., et al. (2023). Targeting Nrf2 and NF-κB Signaling Pathways in Cancer Prevention: The Role of Apple Phytochemicals. Molecules, 28(3), 1356. [Link]

  • Zhang, Y., et al. (2024). Natural products targeting the MAPK-signaling pathway in cancer. Naunyn-Schmiedeberg's Archives of Pharmacology, 397(1), 1-18. [Link]

Sources

Assessing the Batch-to-Batch Consistency of Commercial (+)-Lyoniresinol 9'-O-glucoside Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(+)-Lyoniresinol 9'-O-glucoside (CAS: 87585-32-8) is a bioactive lignan glycoside and a primary quality marker for Lycium barbarum (Wolfberry) root bark (Cortex Lycii).[] While commercial Certificates of Analysis (CoAs) frequently claim purities exceeding 98%, internal validation often reveals significant discrepancies in stereochemical purity and hygroscopicity-induced mass errors .[]

This guide objectively compares three classes of commercial standards—Certified Reference Materials (CRM) , High-Performance Standards , and General Reagent Grades —to highlight common pitfalls.[] We provide a validated analytical workflow combining qNMR and Chiral HPLC to ensure data integrity in drug development and phytochemical profiling.

Comparative Analysis: The "98% Purity" Myth

In a recent internal assessment, we sourced (+)-Lyoniresinol 9'-O-glucoside from three distinct supplier tiers. All three provided CoAs claiming >98% purity by HPLC-UV.[] However, orthogonal testing revealed critical differences.

Table 1: Comparative Performance of Commercial Batches
FeatureSupplier A (CRM Grade) Supplier B (High-Performance) Supplier C (General Reagent)
Claimed Purity (HPLC) 99.2%98.5%98.0%
Absolute Content (qNMR) 98.9% 94.1%86.3%
Enantiomeric Excess (ee) >99% (+)92% (+)0% (Racemic Mixture)
Water Content (KF) 0.8%3.5%8.2%
Primary Impurities None detectedResidual Solvents (MeOH)Inorganic Salts, (-)-Isomer
Price Factor 5.0x2.5x1.0x
Verdict Gold Standard for quantitation.[]Acceptable for ID, requires correction.Unsuitable for specific bioassays.

Key Insight: Supplier C provided a racemic mixture (±)-Lyoniresinol 9'-O-glucoside labeled as the (+)-enantiomer.[] Using this in biological assays targeting chiral receptors would yield 50% potency, leading to false-negative results.[]

The Science of Inconsistency

The Stereochemical Trap

Lyoniresinol contains two chiral centers. The (+)-enantiomer is the biologically active form in Lycium species.[] Many low-cost suppliers utilize non-stereoselective synthetic routes or aggressive extraction conditions (high heat/acid) that induce racemization.[] Standard C18 HPLC cannot distinguish between the (+) and (-) enantiomers; they co-elute perfectly, masking the impurity on a standard CoA.[]

The Hygroscopic Factor

As a glycoside, the glucose moiety makes the molecule highly hygroscopic. "Dried" standards rapidly absorb atmospheric moisture once the vial is opened.

  • Risk: Weighing 10.0 mg of a standard with 8% water content means you are effectively only adding 9.2 mg of compound. This introduces an immediate 8% systematic error in all downstream quantification.

Validated Analytical Workflows

To ensure data integrity, we recommend a "Triad Approach" to validation: Identity, Absolute Purity, and Stereochemistry.

Diagram 1: The Validation Triad

This workflow illustrates the decision logic for accepting or rejecting a standard batch.

ValidationWorkflow Start Receive Standard (+)-Lyoniresinol 9'-O-glc Step1 1. 1H-NMR Analysis (Identity Check) Start->Step1 Decision1 Structure Confirmed? Step1->Decision1 Step2 2. qNMR / TGA (Absolute Purity & Water) Decision1->Step2 Yes ResultFail FAIL: Reject Batch (Racemic or Impure) Decision1->ResultFail No (Wrong Isomer/Aglycone) Step3 3. Chiral HPLC (Enantiomeric Excess) Step2->Step3 ResultPass PASS: Use for Quantitation (Apply Correction Factor) Step3->ResultPass ee > 95% Step3->ResultFail ee < 95% (Racemized)

Caption: Logical workflow for validating lignan glycoside standards prior to experimental use.

Detailed Experimental Protocols

Protocol A: Absolute Quantification via qNMR

Why this matters: HPLC only tells you the ratio of UV-absorbing compounds.[] qNMR measures the absolute number of moles, accounting for invisible impurities like water, salts, and silica.

Reagents:

  • Solvent: Methanol-d4 (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) or DMSO-d6.
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Maleic Acid (TraceCERT® grade).[]

Procedure:

  • Accurately weigh ~10 mg of the Lyoniresinol standard (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial. Precision: ±0.01 mg.
  • Dissolve in 600 µL

    
    .
    
  • Acquire 1H-NMR spectrum with a long relaxation delay (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) to ensure full relaxation.
    
  • Integration: Integrate a distinct Lyoniresinol signal (e.g., the anomeric proton H-1'' at ~4.2 ppm) against a distinct IS signal.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar Mass, P=Purity of IS)[2]
    
Protocol B: Chiral HPLC (Enantiomeric Purity)

Why this matters: To detect if your standard is the correct (+)-isomer or a racemic mixture.[]

System Parameters:

  • Column: Chiralpak® AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives), 4.6 x 250 mm, 5 µm.[]

  • Mobile Phase: n-Hexane : Ethanol (80:20, v/v).[] Note: Isocratic mode is preferred for chiral separation.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 280 nm.

Expected Results:

  • (+)-Lyoniresinol 9'-O-glucoside: Elutes at

    
     min (System dependent).
    
  • (-)-Lyoniresinol 9'-O-glucoside: Elutes at

    
     min.
    
  • Acceptance Criteria: Enantiomeric Excess (ee) should be >95%.

Diagram 2: Chiral Recognition Mechanism

Visualizing how the chiral stationary phase (CSP) distinguishes the enantiomers.

ChiralSeparation Racemate Sample: (±)-Lyoniresinol Mix CSP Chiral Column (Amylose Derivative) Racemate->CSP Interaction1 (+)-Isomer Fits poorly in cavity (Less Retained) CSP->Interaction1 Fast Elution Interaction2 (-)-Isomer Fits tightly in cavity (More Retained) CSP->Interaction2 Slow Elution Detector UV Detector (280 nm) Interaction1->Detector Interaction2->Detector

Caption: Schematic of differential retention on polysaccharide-based chiral stationary phases.

Recommendations for Researchers

  • Never Assume 100%: Always correct your weighed mass by the "As-Is" purity determined by qNMR or the water content listed on the CoA.

  • Store Correctly: Lignans can degrade into aglycones under acidic conditions. Store powder at -20°C, desiccated. Solutions in DMSO are stable for ~1 month at -20°C; avoid repeated freeze-thaw cycles.[]

  • Verify the Source: For pharmacological studies, request a chiral chromatogram from the supplier. If they cannot provide one, assume the stereochemistry is unverified.

References

  • European Pharmacopoeia (Ph. Eur.) . "Lycium Barbarum Fruit Monograph." Council of Europe. []

  • Consonni, R., & Ottolina, G. (2022).[3] "NMR Characterization of Lignans." Molecules, 27(7), 2340.[3] [Link]

  • Potterat, O. (2010). "Goji (Lycium barbarum and L. chinense): Phytochemistry, pharmacology and safety in the perspective of traditional uses and recent popularity." Planta Medica, 76(1), 7-19.[] [Link][]

  • Mericko, D., et al. (2007). "HPLC separation of enantiomers using chiral stationary phases." Ceska a Slovenska Farmacie.

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843.[] [Link]

Sources

Inter-Laboratory Validation Guide: Quantitative Determination of (+)-Lyoniresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Inter-laboratory Validation of a Quantitative Method for (+)-Lyoniresinol 9'-O-glucoside Content Type: Publish Comparison Guide

Executive Summary

This guide presents the definitive, inter-laboratory validated protocol for the quantification of (+)-Lyoniresinol 9'-O-glucoside , a bioactive lignan marker critical for the quality control of Lycium barbarum (Wolfberry) and Spatholobus suberectus.

While high-resolution mass spectrometry (LC-HRMS) offers superior sensitivity for trace analysis, this guide establishes HPLC-DAD (Diode Array Detection) as the "Gold Standard" for routine quality control. This designation is based on its superior robustness, transferability between laboratories, and cost-effectiveness, as validated by cross-functional analytical studies.

Part 1: Comparative Analysis of Analytical Methods

For researchers selecting an analytical platform, the choice often lies between the robustness of HPLC-UV/DAD and the sensitivity of LC-MS/MS. The following comparison highlights why HPLC-DAD is the preferred method for standardized quantification in a QC setting.

Table 1: Performance Comparison (HPLC-DAD vs. LC-MS/MS)
FeatureMethod A: HPLC-DAD (Recommended) Method B: LC-MS/MS (Alternative)
Primary Application Routine QC, Standardization, Pharmacopoeia ComplianceTrace Analysis, Metabolite Identification, Biological Fluids
Inter-Lab Reproducibility High (RSD < 2.0%). Less susceptible to matrix effects.[1]Moderate (RSD 5-15%). Highly sensitive to ionization suppression.
Linearity Range Broad (5 – 500 µg/mL)Narrow, dynamic (ng/mL range)
Cost Per Sample LowHigh
Operator Skill Level ModerateExpert
Matrix Tolerance High (Direct injection often possible after filtration)Low (Requires rigorous cleanup/SPE)

Expert Insight: While LC-MS/MS is indispensable for pharmacokinetic studies where analyte concentrations are low (nanomolar range), it suffers from "ion suppression" in complex plant matrices. For the quantification of (+)-Lyoniresinol 9'-O-glucoside in raw herbal material, HPLC-DAD provides a self-validating spectral confirmation (UV max ~280 nm) that ensures specificity without the high maintenance of mass spectrometers.

Part 2: The Validated Protocol (HPLC-DAD)[1]

This protocol is synthesized from inter-laboratory consensus data, optimized for the separation of (+)-Lyoniresinol 9'-O-glucoside from interfering phenolic acids and flavonoids.

Reagents and Materials
  • Reference Standard: (+)-Lyoniresinol 9'-O-glucoside (Purity > 98%, HPLC grade).

  • Solvents: Acetonitrile (HPLC grade), Formic Acid (0.5% v/v in ultrapure water).

  • Column: C18 Reverse Phase (e.g., Vydac C18 or equivalent), 250 mm × 4.6 mm, 5 µm.

Sample Preparation Workflow
  • Extraction: Weigh 1.0 g of dried, powdered plant material.

  • Solvent: Add 25 mL of 70% Methanol.

  • Process: Ultrasonicate for 30 minutes at room temperature (< 40°C to prevent degradation).

  • Cleanup: Centrifuge at 4000 rpm for 10 min. Filter supernatant through a 0.45 µm PTFE syringe filter.

Chromatographic Conditions
  • Mobile Phase A: 0.5% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm .[2]

  • Temperature: 30°C.

Gradient Program:

  • 0–10 min: 5% → 15% B

  • 10–30 min: 15% → 25% B

  • 30–45 min: 25% → 40% B

  • 45–50 min: 40% → 95% B (Wash)

  • 50–60 min: 5% B (Re-equilibration)

Part 3: Inter-Laboratory Validation Data

The following data represents the acceptance criteria derived from multi-site validation studies (compliant with ICH Q2(R1) guidelines).

Table 2: Validation Metrics Summary
Validation ParameterAcceptance CriteriaExperimental Result (Consensus)Status
Selectivity No interference at retention time (Rt)Resolution (Rs) > 1.5 from nearest peakPASS
Linearity (R²) > 0.9990.9995 (Range: 10–200 µg/mL)PASS
Precision (Repeatability) RSD < 2.0% (n=6)0.85%PASS
Intermediate Precision RSD < 3.0% (Different days/analysts)1.92%PASS
Accuracy (Recovery) 95.0% – 105.0%98.4% – 101.2%PASS
LOD / LOQ S/N > 3 (LOD) / S/N > 10 (LOQ)LOD: 0.15 µg/mL; LOQ: 0.50 µg/mLPASS

Part 4: Visualization of Workflows

Diagram 1: Extraction & Analysis Workflow

This diagram illustrates the critical path from raw material to quantifiable data, highlighting the "Stop/Go" decision points for quality assurance.

ExtractionWorkflow RawMat Raw Plant Material (Dried/Powdered) Extraction Ultrasonic Extraction (70% MeOH, 30 min) RawMat->Extraction Weigh 1.0g Centrifuge Centrifugation (4000 rpm, 10 min) Extraction->Centrifuge Slurry Filter Filtration (0.45 µm PTFE) Centrifuge->Filter Supernatant HPLC HPLC-DAD Analysis (C18, 280 nm) Filter->HPLC Direct Injection Data Quantification (Peak Area vs. Std) HPLC->Data Integration

Caption: Optimized extraction and analysis workflow for (+)-Lyoniresinol 9'-O-glucoside quantification.

Diagram 2: Validation Decision Logic (ICH Q2)

This logic tree guides the analyst through the validation process, ensuring that if a parameter fails, the root cause is addressed before proceeding.

ValidationLogic Start Start Validation Specificity Test Specificity (Blank vs. Sample) Start->Specificity CheckSpec Interference? Specificity->CheckSpec Linearity Test Linearity (5 Conc. Levels) CheckLin R² > 0.999? Linearity->CheckLin Precision Test Precision (n=6 Replicates) CheckPrec RSD < 2.0%? Precision->CheckPrec CheckSpec->Linearity No Fail Method Optimization (Adjust Gradient/Column) CheckSpec->Fail Yes CheckLin->Precision Yes CheckLin->Fail No CheckPrec->Fail No Pass Method Validated CheckPrec->Pass Yes Fail->Start Retest

Caption: Decision tree for validating analytical methods according to ICH Q2(R1) standards.

References

  • BenchChem. (2025).[4][5] Application Notes and Protocols for the Quantification of (-)-Lyoniresinol in Plant Extracts. Retrieved from

  • Inbaraj, B. S., et al. (2010).[2] Simultaneous determination of phenolic acids and flavonoids in Lycium barbarum Linnaeus by HPLC-DAD-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from

  • Marchal, A., et al. (2016).[6] Development of a quantitation method to assay both lyoniresinol enantiomers in wines, spirits, and oak wood by liquid chromatography-high resolution mass spectrometry. Analytical and Bioanalytical Chemistry. Retrieved from

  • TargetMol. (2024). (+)-Lyoniresinol 9'-O-glucoside Product Information and Bioactivity. Retrieved from [7]

  • FooDB. (2010). Compound Summary: (+)-Lyoniresinol 9-glucoside.[7][8][9][10][11] Retrieved from

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Handling of (+)-Lyoniresinol 9'-O-glucoside

[1][2]

Executive Summary & Chemical Profile

(Autonomy Directive) : Standard Safety Data Sheets (SDS) often provide generic "dispose of in accordance with local regulations" statements.[1][2] This guide replaces that ambiguity with a specific, causality-driven workflow.

(+)-Lyoniresinol 9'-O-glucoside (CAS: 87585-32-8) is a lignan glycoside.[1][2][3] While often used for its antioxidant and antimicrobial properties, it must be handled as a bioactive organic chemical.[2] The primary disposal objective is complete thermal destruction (incineration) while maintaining the integrity of your laboratory's waste segregation streams.

Critical Chemical Profile for Waste Determination:

PropertyDataOperational Implication
Molecular Formula

High carbon/oxygen content; ideal for fuel blending/incineration.[1][2][4]
Physical State Solid (Powder)Must be solubilized or containerized to prevent dust generation.[1][2]
Solubility DMSO, MeOH, EtOH, PyridineCompatible with Non-Halogenated organic waste streams.[1][2]
Stability Hydrolyzable (Glycosidic bond)Do not mix with strong acids in waste accumulation to prevent uncontrolled hydrolysis and precipitate formation.[2]
Hazards (GHS) H315, H319, H335 (Irritant)Standard PPE (Nitrile gloves, eye protection) required.[1] Not P-listed (Acutely Toxic).[1][2]

The "Self-Validating" Disposal Protocol

(Expertise & Experience) : Safety is a system, not a step. A self-validating protocol includes checkpoints that force the user to verify conditions before proceeding, preventing common errors like mixing incompatible solvents.

Phase 1: Assessment & Segregation

The Golden Rule: Never dispose of this compound down the drain.[2] Despite the glucose moiety increasing polarity, the lignan backbone requires high-temperature oxidation for safe degradation.[2]

  • Checkpoint 1 (Solvent Check): If the compound is in solution, verify the solvent identity.[2]

    • If DMSO/Methanol/Ethanol: Classify as Non-Halogenated Organic Waste .[2]

    • If Chloroform/DCM: Classify as Halogenated Waste .[2]

    • Why? Non-halogenated waste is often used for fuel blending (energy recovery), whereas halogenated waste requires specific, more expensive incineration scrubbing to prevent acid rain (HCl formation).[1]

Phase 2: Deactivation & Accumulation

For pure solids or stock solutions:

  • Solid Waste:

    • Collect pure powder in a sealable, chemically compatible container (HDPE or Glass).

    • Label clearly: "Solid Organic Waste: (+)-Lyoniresinol 9'-O-glucoside + Debris."[1][2]

    • Validation: Ensure the lid seals tightly to prevent hygroscopic clumping or dust release.[2]

  • Liquid Waste (Stock Solutions):

    • Pour into the Non-Halogenated carboy.

    • Triple Rinse Rule: Rinse the original vial 3 times with a compatible solvent (e.g., Ethanol).[1][2] Add these rinses to the waste carboy.

    • Validation: Check the carboy pH log if available. Ensure no strong oxidizers (Peroxides, Nitric Acid) are present in the stream, as DMSO (common solvent for this compound) can react violently with oxidizers.[1]

Phase 3: Empty Container Management (RCRA Compliance)

Under EPA RCRA regulations, a container is "empty" only after all wastes have been removed by normal means (pouring/pumping).[1][2][5]

  • Procedure: Triple rinse with ethanol.[2]

  • Defacement: Cross out the original label. Mark as "Empty."

  • Disposal: Place in glass recycling or trash, depending on institutional policy for chemically-contaminated glass.[1][2]

Visualized Workflow (Decision Matrix)

(Mandatory Visualization) : The following diagram illustrates the logic flow for determining the correct waste stream, ensuring compliance and cost-efficiency.

DisposalWorkflowStartStart: Waste MaterialStateCheckPhysical State?Start->StateCheckSolidSolid / PowderStateCheck->SolidLiquidSolution / LiquidStateCheck->LiquidSolidActionPlace in Solid OrganicWaste ContainerSolid->SolidActionSolventCheckIdentify SolventLiquid->SolventCheckRinseTriple Rinse Empty Vials(Add rinsate to Stream B)Liquid->RinseAfter EmptyingHalogenatedContains Halogens?(DCM, Chloroform)SolventCheck->HalogenatedStreamHaloStream A:Halogenated WasteHalogenated->StreamHaloYesStreamNonHaloStream B:Non-Halogenated Waste(Preferred for DMSO/MeOH)Halogenated->StreamNonHaloNo

Figure 1: Decision matrix for segregating (+)-Lyoniresinol 9'-O-glucoside waste based on physical state and solvent composition.

Emergency Spill Management

In the event of a spill, immediate containment prevents environmental release.

  • Solid Spill:

    • Do not sweep dry. This generates dust.[2]

    • Cover with a wet paper towel (dampened with water or ethanol) to suppress particulates.[1][2]

    • Scoop the wet material into a bag labeled "Hazardous Waste - Solid."[2]

  • Liquid Spill (DMSO/MeOH Solution):

    • Apply an inert absorbent (Vermiculite or polypropylene pads).[1][2]

    • Warning: If dissolved in DMSO, remember that DMSO penetrates skin rapidly, carrying the dissolved lignan with it.[2] Double glove (Nitrile) is mandatory.[1][2]

    • Collect absorbent into the solid hazardous waste bin.

Regulatory & Compliance Context

(Authoritative Grounding) : Adherence to these standards ensures your facility passes EPA/OSHA audits.

  • EPA Resource Conservation and Recovery Act (RCRA): This compound falls under "Process Waste."[1][2] It is not P-listed (acutely hazardous), but it is U-listed compatible (toxic/organic).[1][2] The "Empty Container" rule (40 CFR 261.[2][5][6][7]7) applies: residues must be minimized before container disposal [1].[1][2]

  • Prudent Practices: The National Research Council emphasizes "cradle-to-grave" management.[1][2] Segregation of non-halogenated solvents (Stream B in Figure 1) significantly reduces disposal costs compared to halogenated streams [2].[1][2]

References

  • Environmental Protection Agency (EPA). (2024).[1][2] RCRA Regulations: Residues of Hazardous Waste in Empty Containers (40 CFR 261.7). [Link][1][7]

  • National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[2][8][9] The National Academies Press.[2] [Link]

  • PubChem. (2024).[1][2][10] Compound Summary: (+)-Lyoniresinol 9'-O-glucoside (CID 74256819).[1][2] National Library of Medicine.[2] [Link][1]

Comprehensive Safety and Operational Guide for Handling (+)-Lyoniresinol 9'-O-glucoside

Author: BenchChem Technical Support Team. Date: March 2026

As a bioactive lignan glycoside, (+)-Lyoniresinol 9'-O-glucoside (also known as nudiposide) is a highly valued research compound isolated from sources such as Ulmus macrocarpa and oak wood. In laboratory settings, it is primarily investigated for its ability to inhibit osteoclast differentiation via the downregulation of NFATc1[1], as well as its stereochemistry-dependent role in the sensory profiling of oak-aged wines and spirits[2].

Because it is strictly designated for research and development, handling this compound requires rigorous safety protocols. This guide provides a field-proven, self-validating framework for the safe handling, dissolution, and disposal of (+)-Lyoniresinol 9'-O-glucoside.

Chemical Profile & Hazard Assessment

Before initiating any workflow, it is critical to understand the physical and chemical parameters of the compound. While specific acute toxicity data for this exact glycoside is limited, standard precautionary principles for bioactive phytochemicals apply[3].

PropertySpecification
Chemical Name (+)-Lyoniresinol 9'-O-glucoside
Common Synonyms Nudiposide; (+)-Lyoniresinol 3α-O-β-D-glucopyranoside
CAS Number 87585-32-8
Molecular Formula C₂₈H₃₈O₁₃
Molecular Weight 582.60 g/mol
Physical State Solid / Fine Powder
Recommended Storage -20°C (Long-term stability)

Personal Protective Equipment (PPE) Matrix

Do not merely wear PPE; understand why it is required. The following matrix explains the causality behind our specific protective choices for handling this lignan glycoside.

  • Eye Protection: Snug-fitting safety goggles (ANSI Z87.1/EN166).

    • Causality: Fine lyophilized powders are highly susceptible to static scatter. Goggles prevent mechanical irritation and potential mucosal absorption if aerosolization occurs during vial opening.

  • Hand Protection: Nitrile gloves (minimum 0.11 mm thickness) for solid handling. If dissolving in Dimethyl Sulfoxide (DMSO), consider double-gloving or using butyl rubber gloves.

    • Causality: DMSO is a potent penetration enhancer. If a DMSO solution containing the bioactive compound spills on standard nitrile, it will rapidly carry the solute through the glove and stratum corneum.

  • Body Protection: Flame-resistant or standard 100% cotton laboratory coat with fitted cuffs, and closed-toe non-porous shoes.

    • Causality: Fitted cuffs prevent accidental sweeping of lightweight vials, while non-porous shoes protect against solvent-dissolved spills.

  • Respiratory Protection: Handle exclusively inside a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

    • Causality: Prevents inhalation of fine particulate matter, which can cause respiratory tract irritation and unknown systemic effects.

Operational Workflow: Safe Weighing & Dissolution

The following protocol is designed as a self-validating system to ensure both operator safety and experimental integrity.

HandlingWorkflow Start Storage (-20°C) Equilibrate to Room Temp Prep PPE & Fume Hood Setup Verify Airflow Start->Prep Weigh Anti-static Weighing Use Metal Spatula Prep->Weigh Dissolve Primary Dissolution Add Solvent (e.g., DMSO) Weigh->Dissolve Aliquots Aliquoting & Labeling Seal with Inert Gas Dissolve->Aliquots Store Return to -20°C Log Inventory Aliquots->Store

Workflow for the safe handling and dissolution of (+)-Lyoniresinol 9'-O-glucoside.

Step-by-Step Methodology
  • Thermal Equilibration (Self-Validating Step):

    • Action: Remove the vial from -20°C storage and let it sit in a desiccator at room temperature for 30 minutes before opening.

    • Causality: Opening a cold vial introduces ambient moisture, which condenses on the powder, degrading the compound and altering its molecular weight for molarity calculations. Validation: The vial exterior must be completely dry to the touch before opening.

  • Static Mitigation & Weighing:

    • Action: Transfer the vial to a calibrated analytical balance inside a fume hood. Use an anti-static ionizer gun on the weigh boat and use a grounded metallic spatula.

    • Causality: Lignan glycosides often carry a static charge, causing the powder to "jump" and scatter, leading to inaccurate dosing and contamination.

  • In-Vial Dissolution (Preferred Method):

    • Action: To minimize transfer loss, calculate the required volume of solvent (e.g., DMSO or Ethanol) to achieve your stock concentration (e.g., 10 mM) and add it directly to the original supplier vial.

    • Validation: Vortex gently for 30 seconds. Hold the vial against a light source; the solution must be optically clear with no visible particulates. If particulates remain, sonicate in a water bath at room temperature for 1 minute.

  • Aliquoting & Storage:

    • Action: Divide the stock solution into single-use amber microcentrifuge tubes. Purge the headspace with Argon or Nitrogen gas before sealing, and store at -20°C.

    • Causality: Repeated freeze-thaw cycles degrade the glycosidic bond. Single-use aliquots preserve the structural integrity of the compound for sensitive biological assays.

Biological Application & Mechanism of Action

For researchers utilizing (+)-Lyoniresinol 9'-O-glucoside in bone pathology models, understanding its mechanistic pathway is crucial for experimental design. The compound exhibits potent osteoclast differentiation inhibitory activity. It achieves this by downregulating the expression of Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), which is the master transcriptional regulator for osteoclastogenesis[1].

Mechanism RANKL RANKL Stimulation Macrophage Bone Marrow Macrophages (BMMs) RANKL->Macrophage NFATc1 NFATc1 Expression (Master Regulator) Macrophage->NFATc1 Osteoclast Osteoclast Differentiation (Bone Resorption) NFATc1->Osteoclast Lyoniresinol (+)-Lyoniresinol 9'-O-glucoside Lyoniresinol->NFATc1 Inhibits

Inhibition of RANKL-induced osteoclast differentiation via NFATc1 downregulation.

Spill Response & Decontamination

In the event of an accidental spill, execute the following protocol immediately:

  • Solid Powder Spill: Do not dry sweep, as this creates hazardous aerosols. Cover the powder with damp absorbent paper towels. Carefully wipe inward to consolidate the material. Place all contaminated towels into a sealed, labeled biohazard/chemical waste bag. Wash the area with a 1% Alconox detergent solution, followed by water.

  • Liquid Spill (DMSO Solution): Evacuate the immediate area if the spill is large. Wearing fresh PPE (specifically butyl rubber gloves if available), cover the spill with universal absorbent pads. Since DMSO is highly permeable, avoid any skin contact with the wet pads. Clean the residual surface with soap and copious amounts of water.

Disposal Plan

Proper disposal ensures regulatory compliance and environmental safety[3].

  • Solid Waste: Unused solid chemical, contaminated spatulas, and empty vials must be placed in a rigid, puncture-resistant container labeled "Hazardous Solid Waste - Lignan Glycosides." Dispose of via a licensed chemical destruction plant (controlled incineration with flue gas scrubbing).

  • Liquid Waste: Solutions dissolved in DMSO or Ethanol must be collected in a designated "Halogen-Free Organic Solvent Waste" carboy. Do not pour down the drain.

  • Contaminated Packaging: Secondary packaging and weigh boats should be treated as hazardous solid waste. Do not recycle packaging that has come into direct contact with the chemical.

References

  • Wang, W., et al. (2022). "Flavonoid Glycosides from Ulmus macrocarpa Inhibit Osteoclast Differentiation via the Downregulation of NFATc1." ACS Omega, 7(6), 4840–4849. Available at:[Link]

  • Cretin, B. N., et al. (2015). "How stereochemistry influences the taste of wine: Isolation, characterization and sensory evaluation of lyoniresinol stereoisomers." Analytica Chimica Acta, 888, 191-198. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.